molecular formula C6H3Br3O B3086760 3,4,5-Tribromophenol CAS No. 116434-90-3

3,4,5-Tribromophenol

Cat. No.: B3086760
CAS No.: 116434-90-3
M. Wt: 330.8 g/mol
InChI Key: KAVNMOZXRFSVPM-UHFFFAOYSA-N
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Description

3,4,5-Tribromophenol is an organic brominated phenolic compound provided as a high-purity Certified Reference Material (CRM) . It is certified according to ISO 17034 and is supplied with a detailed Certificate of Analysis (COA) . This product is designed for use in analytical chemistry and quality control laboratories, serving as a standard for the calibration of equipment and for method validation in the precise quantification of chemical analyses . While specific research applications for this isomer are an area of ongoing investigation, bromophenols as a chemical class are of significant scientific interest. They are recognized as secondary metabolites found in various marine organisms, particularly seaweeds, where they are studied for their potential broad range of bioactivities . Researchers are exploring these natural bromophenols for potential applications in pharmaceuticals and other industries due to their reported antioxidant, antimicrobial, and anti-inflammatory properties . It is important to distinguish this compound from its structural isomer, 2,4,6-Tribromophenol. The latter is industrially produced and commonly used as a chemical intermediate in the synthesis of flame retardants and as a fungicide in wood preservation . This product, this compound, is intended for research purposes as a precise analytical standard. For safe handling, please refer to the provided Safety Data Sheet (SDS). This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-tribromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVNMOZXRFSVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116434-90-3
Record name 3,4,5-tribromophenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Tribromophenol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Tribromophenol (B2522849). Due to the limited availability of experimental data for this specific isomer, information from the closely related and well-studied 2,4,6-Tribromophenol is included for comparative purposes where noted. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and biological systems.

General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₃Br₃OPubChem[1]
Molecular Weight 330.80 g/mol PubChem[1]
Monoisotopic Mass 327.77340 DaPubChem[1]
Melting Point No experimental data available
Comparison: 2,4,6-Tribromophenol90-94 °CSigma-Aldrich[2]
Boiling Point No experimental data available
Comparison: 2,4,6-Tribromophenol282-290 °C at 746 mmHgSigma-Aldrich[2]
pKa (Predicted) 6.34 ± 0.23ChemBK[3]
Comparison: 2,4,6-Tribromophenol6.80PubChem[4]
Solubility
SolventSolubilitySource
Water Insoluble (predicted)
Comparison: 2,4,6-Tribromophenol0.007 g/100 mL at 25 °CSigma-Aldrich[2]
Organic Solvents Soluble in alcohol, chloroform, etherChemBK[3]
Comparison: 2,4,6-TribromophenolSoluble in acetone, alcohol (moderately), benzene, chloroform, diethyl etherSigma-Aldrich[2]
Spectral Data
TechniqueDataSource
FTIR AvailableSpectraBase[5][6]
¹H NMR (Predicted) No experimental data available
¹³C NMR (Predicted) No experimental data available
Mass Spectrometry (Predicted) [M+H]⁺: 328.78068 m/z, [M-H]⁻: 326.76612 m/zPubChemLite[7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the synthesis, purification, and analysis of tribromophenols, which can be adapted for this compound.

Synthesis of Tribromophenol (General Procedure)

This protocol describes a general method for the bromination of phenol (B47542) to produce tribromophenol. The specific isomer distribution will depend on the reaction conditions.

Materials:

  • Phenol

  • Bromine water (aqueous solution of bromine)

  • Cold water

  • Dilute ethyl alcohol

  • Reaction flask

  • Dropping funnel

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask equipped with a stirrer.

  • Slowly add 52 g of bromine in an aqueous solution from a dropping funnel while stirring the reaction mixture continuously.

  • A white precipitate of tribromophenol will form.

  • Collect the precipitate by filtration.

  • Wash the collected solid with water.

  • Recrystallize the product from dilute ethyl alcohol to obtain purified tribromophenol.

G phenol Phenol in Cold Water reaction Stirred Reaction phenol->reaction bromine Aqueous Bromine bromine->reaction Slow Addition precipitation Precipitation of Tribromophenol reaction->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing recrystallization Recrystallization from Dilute Ethanol washing->recrystallization product Purified Tribromophenol recrystallization->product

Synthesis and Purification Workflow for Tribromophenol.
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials and Equipment:

  • Crude tribromophenol

  • Suitable solvent (e.g., dilute ethanol, glacial acetic acid)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • Transfer the crude, dried tribromophenol to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the crude product completely, creating a saturated solution.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal and colored impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.[8]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying chemical compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific™ TSQ™ 9610 triple quadrupole MS with a TRACE™ 1610 GC).

  • GC Column: e.g., Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm).

General GC Conditions (can be optimized):

  • Injector Temperature: 220 °C

  • Mode: Splitless

  • Column Flow: 1.2 mL/min

  • Oven Program: Start at 60 °C, hold for 3 min, ramp to 140 °C at 30 °C/min, then to 240 °C at 5 °C/min, and finally to 330 °C at 30 °C/min, hold for 5 min.[9]

Sample Preparation (Derivatization): For enhanced sensitivity, especially for phenolic compounds, a derivatization step such as acetylation with acetic anhydride (B1165640) is often employed before GC-MS analysis.[10]

Biological Activity and Signaling Pathways

While specific data for this compound is scarce, research on other tribromophenol isomers, particularly 2,4,6-Tribromophenol, indicates that these compounds can exert significant biological effects. They are recognized as potential endocrine disruptors.

Endocrine Disruption

Bromophenols are known to interfere with endocrine signaling. Studies on 2,4,6-Tribromophenol have shown that it can disrupt the endocrine system by interfering with Ca²⁺ signaling in neuroendocrine cells and inhibiting thyroid hormone sulfotransferase activity.[11] It has also been shown to interact with both thyroid and estrogen signaling pathways.[12]

Modulation of Signaling Pathways

Research on bromophenols has implicated their interaction with several key cellular signaling pathways.

  • Keap1/Nrf2 Pathway: Some bromophenols have been shown to modulate the Keap1/Nrf2 pathway, which plays a crucial role in the cellular antioxidant response. Activation of Nrf2 can trigger the expression of downstream cytoprotective genes.[13]

  • TLR4/NF-κB Signaling Pathway: Studies on brominated compounds have demonstrated their ability to target the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammatory responses.[14]

The potential for this compound to modulate these pathways warrants further investigation.

G cluster_0 Cellular Stress cluster_1 Signaling Pathways cluster_2 Cellular Responses TBP Tribromophenols Nrf2 Keap1/Nrf2 Pathway TBP->Nrf2 NFkB TLR4/NF-κB Pathway TBP->NFkB Endocrine Endocrine Signaling (Thyroid, Estrogen) TBP->Endocrine Antioxidant Antioxidant Response Nrf2->Antioxidant Inflammation Inflammatory Response NFkB->Inflammation Hormone_Dysregulation Hormone Dysregulation Endocrine->Hormone_Dysregulation

Potential Signaling Pathways Modulated by Tribromophenols.

References

An In-depth Technical Guide to the Synthesis of 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3,4,5-tribromophenol (B2522849), a molecule of interest in various fields of chemical research and development. Due to the ortho-para directing influence of the hydroxyl group in phenol (B47542), direct bromination overwhelmingly yields the 2,4,6-tribromo isomer. Therefore, the synthesis of this compound necessitates a multi-step approach, which is detailed herein.

Introduction

This compound is a halogenated aromatic compound whose specific substitution pattern makes it a valuable building block in organic synthesis. Its synthesis requires a strategic sequence of reactions to overcome the inherent regioselectivity of electrophilic aromatic substitution on the phenol ring. This guide outlines a plausible and referenced multi-step synthesis beginning from p-nitroaniline, detailing the necessary transformations and providing a logical framework for its preparation in a laboratory setting.

Proposed Synthesis Pathway

The most viable pathway for the synthesis of this compound involves the strategic manipulation of directing groups on an aniline (B41778) precursor. The general retrosynthetic analysis points towards 3,4,5-tribromoaniline (B1304853) as the immediate precursor, which can be obtained from p-nitroaniline through a series of bromination, diazotization, and reduction steps.

Diagram: Overall Synthesis Workflow

Synthesis_of_3_4_5_Tribromophenol A p-Nitroaniline B 2,6-Dibromo-4-nitroaniline (B165464) A->B Br₂, H₂SO₄/H₂O₂ C 2,6-Dibromo-4-nitrobenzenediazonium salt B->C NaNO₂, H₂SO₄ D 3,4,5-Tribromonitrobenzene C->D CuBr, HBr E 3,4,5-Tribromoaniline D->E Fe, CH₃COOH F 3,4,5-Tribromobenzenediazonium salt E->F NaNO₂, H₂SO₄ G This compound F->G H₂O, Δ

Caption: A multi-step pathway for the synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, where available in the literature, is summarized in the subsequent table.

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

The initial step involves the selective dibromination of p-nitroaniline at the positions ortho to the amino group.

Experimental Protocol:

  • In a reaction flask, suspend p-nitroaniline (27.6 g) in a 60% sulfuric acid solution (220.0 g).

  • Stir the mixture for 2 hours.

  • Add bromine (35.2 g) to the mixture while maintaining the temperature between 20-25°C.

  • After the addition is complete, continue stirring at 20-25°C for 4 hours.

  • Add 30% hydrogen peroxide (25.0 g) while keeping the temperature at 20-25°C.

  • Continue the reaction for an additional 4 hours at this temperature.

  • The product can be isolated by filtration, washing with water, and drying.

Step 2: Synthesis of 3,4,5-Tribromonitrobenzene

This step involves a Sandmeyer-type reaction where the amino group of 2,6-dibromo-4-nitroaniline is replaced by a bromine atom.

Experimental Protocol: [1]

  • Prepare a solution of sodium nitrite (B80452) (12 g) in concentrated sulfuric acid (85 ml).

  • In a separate flask, dissolve 2,6-dibromo-4-nitroaniline (47.2 g) in acetic acid (1.6 liters).

  • At 20°C, with stirring and cooling, slowly add the aniline solution to the sodium nitrite solution.

  • Stir the resulting mixture for 20 minutes at ambient temperature.

  • Prepare a solution of copper(I) bromide (12.8 g) in 63% hydrobromic acid (40 ml).

  • Slowly add the diazonium salt solution to the CuBr solution with stirring and cooling.

  • After the addition is complete, stir for an additional 30 minutes.

  • Dilute the reaction mixture with water to precipitate the crude product.

  • Filter the precipitate, wash with water, and recrystallize from methanol.

Step 3: Synthesis of 3,4,5-Tribromoaniline

The nitro group of 3,4,5-tribromonitrobenzene is reduced to an amino group. A common method for this transformation is the use of a metal in an acidic medium.[1][2]

Experimental Protocol:

  • In a round-bottom flask, dissolve 3,4,5-tribromonitrobenzene in glacial acetic acid.

  • Add iron powder (typically in excess, e.g., 3 or more equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically filtered to remove the iron salts.

  • The filtrate is then neutralized and the product is extracted with a suitable organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Step 4: Synthesis of this compound

The final step involves the conversion of the amino group of 3,4,5-tribromoaniline to a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol:

  • Dissolve 3,4,5-tribromoaniline in a mixture of a suitable alcohol (e.g., 95% ethanol) and benzene.

  • Add concentrated sulfuric acid to the solution.

  • Cool the mixture in an ice bath and add powdered sodium nitrite portion-wise.

  • After the addition is complete and the initial vigorous reaction subsides, heat the mixture to boiling and maintain it until gas evolution ceases.

  • Allow the reaction to stand in a warm place for a few hours.

  • The product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent.

  • The organic extract is then washed, dried, and the solvent removed to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1p-Nitroaniline2,6-Dibromo-4-nitroanilineBr₂, H₂SO₄, H₂O₂~99% purity reported
22,6-Dibromo-4-nitroaniline3,4,5-TribromonitrobenzeneNaNO₂, H₂SO₄, CuBr, HBrData not specified
33,4,5-Tribromonitrobenzene3,4,5-TribromoanilineFe, CH₃COOHData not specified
43,4,5-TribromoanilineThis compoundNaNO₂, H₂SO₄, H₂OData not specified

Diagram: Logical Relationship of Synthesis Steps

G cluster_0 Synthesis of 3,4,5-Tribromonitrobenzene cluster_1 Synthesis of this compound p-Nitroaniline p-Nitroaniline 2,6-Dibromo-4-nitroaniline 2,6-Dibromo-4-nitroaniline p-Nitroaniline->2,6-Dibromo-4-nitroaniline Bromination 3,4,5-Tribromonitrobenzene 3,4,5-Tribromonitrobenzene 2,6-Dibromo-4-nitroaniline->3,4,5-Tribromonitrobenzene Sandmeyer Reaction 3,4,5-Tribromoaniline 3,4,5-Tribromoaniline 3,4,5-Tribromonitrobenzene->3,4,5-Tribromoaniline Reduction This compound This compound 3,4,5-Tribromoaniline->this compound Diazotization & Hydrolysis

References

3,4,5-Tribromophenol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-tribromophenol (B2522849), a halogenated phenol (B47542) of significant interest in various scientific domains. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. While research on this specific isomer is less abundant than its 2,4,6-tribromophenol (B41969) counterpart, this guide collates the available data to support its application in research and development. Particular emphasis is placed on providing structured data and outlining potential experimental approaches for its synthesis and analysis.

Chemical Identity and Properties

This compound is a polybrominated phenol with the chemical formula C₆H₃Br₃O.[1][2] Its structure consists of a phenol ring substituted with three bromine atoms at the 3, 4, and 5 positions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 116434-90-3[1]
Molecular Formula C₆H₃Br₃O[1][2]
IUPAC Name This compound[1]
InChI InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H[1]
InChIKey KAVNMOZXRFSVPM-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C(=C1Br)Br)Br)O[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 330.80 g/mol PubChem[1]
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 329.77135 DaPubChem[1]
Monoisotopic Mass 327.77340 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Synthesis of this compound

The direct bromination of phenol typically yields 2,4,6-tribromophenol as the major product due to the ortho- and para-directing effects of the hydroxyl group. Therefore, the synthesis of this compound requires a multi-step approach, commonly starting from 3,4,5-tribromoaniline (B1304853).

Conceptual Synthetic Pathway

The most plausible synthetic route to this compound involves the diazotization of 3,4,5-tribromoaniline, followed by the hydrolysis of the resulting diazonium salt.

synthesis_pathway 3,4,5-Tribromoaniline 3,4,5-Tribromoaniline Diazonium Salt Diazonium Salt 3,4,5-Tribromoaniline->Diazonium Salt  Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) This compound This compound Diazonium Salt->this compound  Hydrolysis (H₂O, heat)

A conceptual pathway for the synthesis of this compound.
Experimental Protocol: Diazotization and Hydrolysis

The following protocol is a generalized procedure based on standard methods for the conversion of an aromatic amine to a phenol via a diazonium salt.

Materials:

  • 3,4,5-Tribromoaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

  • Steam distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a flask, dissolve 3,4,5-tribromoaniline in a cooled solution of concentrated sulfuric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • Gently heat the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group, leading to the formation of this compound, with the evolution of nitrogen gas.

    • The reaction mixture can then be subjected to steam distillation to isolate the crude this compound.

  • Purification:

    • The collected distillate containing the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to yield pure this compound.

Analytical Methodologies

The analysis of this compound and its isomers typically involves chromatographic and spectroscopic techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and quantification of bromophenol isomers.

Table 3: General HPLC Parameters for Bromophenol Analysis

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile (B52724) and acidified water
Detector UV-Vis
Injection Volume 10-20 µL
Flow Rate 1.0 mL/min
Spectroscopic Characterization

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound is available and can be used for its identification.[3] Key expected absorptions would include a broad O-H stretching band and C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the searched literature, predictions can be made based on its structure. The ¹H NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic isotopic patterns due to the presence of three bromine atoms.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of bromophenols, particularly those isolated from marine sources, have demonstrated a range of biological activities. These include antioxidant, antimicrobial, and anticancer properties.[4] The presence of the phenolic hydroxyl group and the halogen substituents are thought to contribute to these effects.

Antioxidant Activity

Bromophenols are known to act as antioxidants by scavenging free radicals. This activity can be evaluated using various in vitro assays.

antioxidant_workflow cluster_assays Antioxidant Assays DPPH Assay DPPH Assay IC50 Value IC50 Value DPPH Assay->IC50 Value  Determine ABTS Assay ABTS Assay Trolox Equivalent Trolox Equivalent ABTS Assay->Trolox Equivalent  Determine FRAP Assay FRAP Assay Ferric Reducing Power Ferric Reducing Power FRAP Assay->Ferric Reducing Power  Determine Bromophenol Sample Bromophenol Sample Bromophenol Sample->DPPH Assay  Test Compound Bromophenol Sample->ABTS Assay  Test Compound Bromophenol Sample->FRAP Assay  Test Compound

Experimental workflow for assessing the antioxidant activity of bromophenols.
Potential in Drug Development

The biological activities of bromophenols suggest their potential as lead compounds in drug discovery. For instance, their ability to modulate cellular signaling pathways could be explored for therapeutic applications. Further research into the specific effects of this compound on various cell lines and enzyme systems is warranted to uncover its potential in drug development.

Safety and Handling

Based on the GHS classification for this compound, it is considered harmful if swallowed, in contact with skin, or inhaled.[1] It is also indicated to cause skin and serious eye irritation and may cause respiratory sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical for which a comprehensive dataset is still being established. This guide has summarized the available information on its properties, synthesis, and analytical methods, providing a foundation for researchers and drug development professionals. The outlined synthetic pathway and analytical protocols offer practical starting points for further investigation into this compound's unique characteristics and potential applications. As with many less-common isomers, there is a clear opportunity for further research to fully elucidate its biological activity and potential therapeutic value.

References

Spectral Analysis of 3,4,5-Tribromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-tribromophenol (B2522849), a significant halogenated phenolic compound. Due to the limited availability of directly published experimental spectra for this specific isomer, this document combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to offer a detailed analytical profile. This guide is intended to support researchers in identification, characterization, and quality control efforts.

Spectroscopic Data Summary

The following tables summarize the expected and theoretical spectral data for this compound across major analytical techniques.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 7.8Singlet2HH-2, H-6
~ 5.0 - 6.0Singlet (broad)1H-OH

¹³C NMR (Carbon NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmAssignment
~ 150 - 155C-1 (C-OH)
~ 135 - 140C-3, C-5 (C-Br)
~ 120 - 125C-4 (C-Br)
~ 115 - 120C-2, C-6

Note: The predicted chemical shifts are based on the analysis of similar brominated phenolic compounds and established increments for substituent effects on aromatic rings.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
1600 - 1585Medium to StrongC=C stretch (aromatic ring)
1500 - 1400Medium to StrongC=C stretch (aromatic ring)
1300 - 1200StrongC-O stretch (phenol)
800 - 600StrongC-Br stretch
Below 900Medium to StrongC-H out-of-plane bend (aromatic)

Note: While a transmission IR spectrum for this compound is noted in the SpectraBase database, direct access to the peak list is restricted.[1] The predicted values are based on characteristic absorption frequencies for the functional groups present.

Table 3: Mass Spectrometry (MS) Data (Predicted)

Method: Electron Ionization (EI)

m/z RatioRelative IntensityAssignment
328, 330, 332, 334High[M]⁺ (Molecular ion peak cluster due to bromine isotopes)
251, 253, 255Medium[M - Br]⁺
222, 224, 226Medium[M - CO - Br]⁺
143, 145Medium[M - 2Br]⁺
62Low[C₅H₂]⁺

Note: The most characteristic feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion, resulting from the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The predicted fragments are based on common fragmentation pathways for phenolic and halogenated aromatic compounds.

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Process the resulting spectrum to identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • The mass spectrometer will detect the fragments of the molecule as it elutes from the GC column.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Workflow for the spectral analysis of this compound.

References

The Solubility of 3,4,5-Tribromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromophenol is a halogenated phenolic compound of significant interest in various fields, including organic synthesis and as a potential intermediate in the development of novel flame retardants and pharmaceuticals. A thorough understanding of its solubility in different solvents is crucial for its application in synthesis, purification, formulation, and environmental fate assessment.

Quantitative Solubility Data (for 2,4,6-Tribromophenol)

The following table summarizes the available quantitative solubility data for 2,4,6-Tribromophenol in various solvents. This information is provided to illustrate the expected solubility behavior of a tribromophenol compound.

SolventChemical ClassTemperature (°C)Solubility
WaterPolar Protic1571 mg/L
WaterPolar Protic250.007 g/100 mL
EthanolPolar ProticNot SpecifiedSoluble
MethanolPolar ProticNot SpecifiedSoluble
Diethyl EtherPolar AproticNot SpecifiedSoluble
ChloroformNon-polarNot SpecifiedSoluble
Methylene ChlorideNon-polarNot SpecifiedSoluble
AcetonePolar AproticNot SpecifiedSoluble
BenzeneNon-polarNot SpecifiedSoluble

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in various solvents. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment
  • Analyte: High-purity this compound

  • Solvents: Analytical grade solvents of interest

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps (B75204) and PTFE septa

    • Constant temperature shaker bath or incubator

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

a. Preparation of Saturated Solutions:

  • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • To each vial, add a known volume of a specific solvent.

  • Seal the vials tightly to prevent solvent evaporation.

b. Equilibration:

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Shake the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached. A preliminary study can determine the minimum time required to reach equilibrium.

c. Sample Collection and Preparation:

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

  • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

d. Quantification:

  • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in g/100 mL, mg/L, or mol/L.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships influencing the dissolution process.

Caption: Factors affecting the solubility of this compound.

Toxicological Profile of 3,4,5-Tribromophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for 3,4,5-Tribromophenol. It is intended for informational purposes for a professional audience and should not be used for diagnostic or treatment purposes. A significant portion of the detailed toxicological data available pertains to the isomer 2,4,6-Tribromophenol (B41969). Due to a lack of specific studies on the 3,4,5-isomer, some information from its more studied counterpart is presented for comparative and contextual purposes and should be interpreted with caution.

Introduction

This compound is a member of the brominated phenol (B47542) class of compounds. While its isomer, 2,4,6-Tribromophenol, is widely used as a flame retardant, fungicide, and chemical intermediate, specific applications and production volumes of this compound are not as well-documented in publicly available literature. This guide synthesizes the known toxicological data for this compound, highlighting areas where data is sparse and providing detailed information on the closely related 2,4,6-isomer to offer a broader understanding of the potential hazards associated with this class of compounds.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and toxicokinetics.

PropertyValue (this compound)Value (2,4,6-Tribromophenol)Reference
CAS Number 116434-90-3118-79-6[1]
Molecular Formula C₆H₃Br₃OC₆H₃Br₃O[2]
Molecular Weight 330.80 g/mol 330.80 g/mol [2]
Appearance Not specifiedWhite to pink powder/crystals[3]
Melting Point Not specified90-94 °C
Boiling Point Not specified282-290 °C
Water Solubility Not specified71 mg/L (15°C)[4]
LogP (Octanol/Water Partition Coefficient) 3.64.4[2][3]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available information primarily consists of hazard classifications. In contrast, extensive studies have been conducted on 2,4,6-Tribromophenol.

Acute Toxicity
EndpointSpeciesRouteValue (this compound)Value (2,4,6-Tribromophenol)Reference
LD50 RatOralHarmful if swallowed (GHS Category 4)1,486 - 5,012 mg/kg[2][5][6]
LD50 RatDermalHarmful in contact with skin (GHS Category 4)> 2,000 mg/kg[2][5]
LC50 RatInhalationHarmful if inhaled (GHS Category 4)> 50 mg/L (4h)[2][6]
EC50 (48h) Daphnia magna-Not available0.26 - 1.57 mg/L[5][7]
EC50 (96h) Scenedesmus quadricauda-Not available2.67 mg/L[7]
Repeated Dose Toxicity

No specific repeated dose toxicity studies for this compound were identified.

For 2,4,6-Tribromophenol , a combined repeated dose and reproductive/developmental toxicity screening test in rats identified a NOAEL of 100 mg/kg/day based on salivation and increased creatinine (B1669602) at higher doses.[8]

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of This compound .

For 2,4,6-Tribromophenol , in vitro bacterial gene mutation assays were negative.[5] However, an in vitro chromosomal aberration test was positive.[5] An in vivo micronucleus assay was negative.[5] No long-term carcinogenicity studies in animals were identified.[7]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for This compound were found.

For 2,4,6-Tribromophenol , a screening study in rats established a NOAEL of 300 mg/kg/day for reproductive/developmental toxicity, with reduced neonatal viability and body weight observed at 1,000 mg/kg/day.[8] Chronic exposure in zebrafish has been shown to impair reproduction by altering steroid hormone levels and gene expression.[9]

Mechanisms of Toxicity & Signaling Pathways

The precise mechanisms of toxicity for this compound have not been elucidated. However, studies on the 2,4,6-isomer suggest potential pathways that may be relevant.

2,4,6-Tribromophenol is suggested to exert its toxic effects through several mechanisms, including:

  • Endocrine Disruption: It has been shown to interfere with the endocrine system. In zebrafish, it alters plasma testosterone (B1683101) and estradiol (B170435) levels and modulates the expression of steroidogenic genes.[10]

  • Neurotoxicity: In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that 2,4,6-tribromophenol can induce cell differentiation, inhibit cell growth, and increase acetylcholinesterase activity, suggesting a potential for neurotoxic effects.[11]

  • Induction of Apoptosis: In human peripheral blood mononuclear cells (PBMCs), 2,4,6-tribromophenol has been demonstrated to induce apoptosis, primarily through the mitochondrial (intrinsic) pathway. This is characterized by changes in mitochondrial membrane potential and the activation of caspases.[8]

The following diagram illustrates a potential logical flow for the induction of apoptosis by 2,4,6-Tribromophenol based on in vitro studies.

TBP 2,4,6-Tribromophenol Exposure Cell Human PBMCs TBP->Cell Enters Mito Mitochondrial Dysfunction Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig. 1: Proposed intrinsic apoptosis pathway induced by 2,4,6-TBP.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the reviewed literature. The following are representative protocols for key studies conducted on 2,4,6-Tribromophenol .

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
  • Test Species: Sprague-Dawley rats.

  • Administration: Gavage.

  • Dosage Levels: 0 (vehicle), 100, 300, and 1,000 mg/kg/day.

  • Duration: Males were dosed for 42 days (14 days pre-mating, mating period, and 14 days post-mating). Females were dosed for 14 days pre-mating, during mating, gestation, and up to day 4 of lactation.

  • Parental Parameters Monitored: Clinical signs, body weight, food consumption, estrous cycles, copulation, fertility, gestation duration, parturition, organ weights, hematology, and clinical chemistry.

  • Offspring Parameters Monitored: Viability, number of pups, body weight, and clinical signs.

  • Reference: [8]

The workflow for this type of study can be visualized as follows:

cluster_pre Pre-mating Phase (14 days) cluster_mating Mating Phase cluster_post Post-mating/Gestation/Lactation cluster_obs Observation & Endpoints Dose_M Male Dosing Mating Mating Dose_M->Mating Dose_F Female Dosing Dose_F->Mating Gestation Gestation Dosing (Females) Mating->Gestation PostMating_M Post-mating Dosing (Males) Mating->PostMating_M Lactation Lactation Dosing (Females) Gestation->Lactation Parental Parental Animal Endpoints Lactation->Parental Offspring Offspring Endpoints Lactation->Offspring PostMating_M->Parental

Fig. 2: Workflow for OECD TG 422 Study.
In Vitro Apoptosis Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Test System: Human PBMCs isolated from leukocyte-platelet buffy coats.

  • Test Compounds: 2,4,6-Tribromophenol.

  • Concentrations: Ranging from 0.01 to 50 µg/mL.

  • Incubation Time: 24 hours.

  • Endpoints Measured:

    • Phosphatidylserine exposure (Annexin V staining).

    • Mitochondrial membrane potential.

    • Cytosolic calcium ion levels.

    • Caspase-8, -9, and -3 activation.

    • Poly (ADP-ribose) polymerase-1 (PARP-1) cleavage.

    • DNA fragmentation and chromatin condensation.

  • Reference: [8]

Summary and Conclusion

The toxicological profile of This compound is largely incomplete, with available data limited to GHS hazard classifications indicating potential for acute toxicity upon ingestion, dermal contact, and inhalation, as well as skin and eye irritation and respiratory sensitization.[1][2] There is a critical lack of quantitative data from in vivo and in vitro studies on its repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.

In contrast, the isomer 2,4,6-Tribromophenol has undergone more extensive toxicological evaluation. It exhibits moderate acute toxicity and has been shown to be an endocrine disruptor and a potential neurotoxin and inducer of apoptosis. While this information provides a valuable reference point for the potential hazards of brominated phenols, it is crucial to emphasize that direct extrapolation of these findings to this compound is not scientifically valid without specific studies on this isomer.

For professionals in research, drug development, and chemical safety, the significant data gaps for this compound underscore the need for further investigation to adequately characterize its toxicological profile and potential risks to human health and the environment. Any handling or research involving this compound should proceed with caution, adhering to the safety information provided in the available Safety Data Sheets.

References

Environmental Fate and Persistence of 3,4,5-Tribromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromophenol (3,4,5-TBP) is a member of the brominated phenol (B47542) family, a class of compounds that has garnered scientific interest due to their presence in the environment and potential for persistence and toxicity. While the majority of research has focused on its isomer, 2,4,6-Tribromophenol (B41969) (2,4,6-TBP), owing to its widespread use as a flame retardant, wood preservative, and fungicide, this guide will primarily detail the environmental fate of 2,4,6-TBP as a representative for this class of compounds due to the extensive data available. Information specifically pertaining to 3,4,5-TBP is limited in current scientific literature. This document provides a comprehensive overview of the physicochemical properties, environmental degradation pathways, bioaccumulation potential, and mobility of these compounds, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota. The key physicochemical properties of 2,4,6-Tribromophenol are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₃Br₃O[1]
Molecular Weight 330.80 g/mol [1]
Physical State White to off-white crystalline solid[2]
Melting Point 93.9 °C[2]
Boiling Point 244 °C[2]
Vapor Pressure 4.2 x 10⁻⁴ Pa at 20 °C[2]
Water Solubility 59 mg/L at 20 °C[2]
Octanol-Water Partition Coefficient (log Kow) 3.86[2]
Organic Carbon-Water (B12546825) Partition Coefficient (log Koc) 3.07 (calculated)[2]
Henry's Law Constant 0.015 Pa m³/mol[2]
pKa 5.97[2]

Environmental Fate and Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), its potential for bioaccumulation, and its mobility in different environmental matrices.

Abiotic Degradation

Abiotic degradation processes, which are chemical transformations that do not involve microorganisms, play a role in the environmental fate of 2,4,6-TBP, particularly photolysis.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the atmosphere, 2,4,6-TBP is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 34 days.[3][4] Direct photolysis in air by UV light has been estimated to have a much shorter half-life of 4.6 hours.[5] In aqueous solutions, the phototransformation of 2,4,6-TBP follows pseudo-first-order kinetics, and the rate is influenced by factors such as pH and the presence of other substances like iron ions and nitrites.[1] The primary photodegradation mechanism appears to be hydrodebromination.[1]

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. 2,4,6-Tribromophenol is not expected to undergo significant hydrolysis in the environment due to the lack of functional groups that are susceptible to this process under typical environmental pH conditions (pH 4-9).[3][4] Studies conducted according to OECD Guideline 111 have shown that 2,4,6-TBP is stable in water regardless of the pH.[4][6]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the removal of 2,4,6-TBP from the environment. The rate and extent of biodegradation depend on various factors, including the presence of adapted microbial communities and environmental conditions (e.g., aerobic or anaerobic).

Aerobic Biodegradation

Under aerobic conditions, 2,4,6-TBP is biodegradable, although it is not considered readily biodegradable according to standard tests (e.g., OECD 301C), with a reported biodegradation of 49% after 28 days.[5] However, adapted microbial consortia can efficiently degrade 2,4,6-TBP. For instance, a microbial consortium from activated sludge was shown to completely mineralize 2,4,6-trichlorophenol (B30397), a structurally similar compound.[7] The half-life of TBP in oxic soil has been reported to be between 7 and 10 days.[8] The degradation pathway can involve both oxidative and hydrolytic debromination steps.[8]

Anaerobic Biodegradation

Under anaerobic conditions, such as those found in sediments and deeper soil layers, reductive debromination is a primary degradation pathway for 2,4,6-TBP.[9] This process involves the sequential removal of bromine atoms, leading to the formation of dibromophenols, monobromophenols, and ultimately phenol, which can be further mineralized.[9] In marine sediment slurries, over 90% degradation of 2,4,6-TBP was observed within 2 days, with 2,4-dibromophenol (B41371) identified as a transient intermediate.[3] A first-order degradation rate constant of 0.19 day⁻¹ has been reported in anoxic sediment.[3] A synthetic microbial community has been shown to completely mineralize 2,4,6-TBP to CO₂ under anaerobic conditions within 35 days.[10]

Bioaccumulation

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. 2,4,6-TBP has a moderate potential for bioaccumulation in aquatic organisms. Experimentally determined bioconcentration factors (BCFs) in fish vary, with reported values of 83 in fathead minnows and 513 in zebrafish (Brachydanio rerio).[3] The BCF is a key parameter in assessing the bioaccumulation potential and is determined experimentally following guidelines such as OECD 305.[2]

Mobility and Sorption

The mobility of 2,4,6-TBP in the environment is largely influenced by its sorption to soil and sediment. The organic carbon-water partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to organic matter in soil and sediment. The calculated log Koc of 3.07 suggests that 2,4,6-TBP is expected to have low to moderate mobility in soil.[2][3] However, its mobility can be influenced by soil properties such as pH and organic matter content.[11] The pKa of 5.97 indicates that in more alkaline environments, 2,4,6-TBP will exist in its anionic form, which is generally more mobile in soil.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of chemicals. The following sections provide an overview of the methodologies for key experiments based on internationally recognized guidelines.

Hydrolysis: OECD Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical as a function of pH.[12][13]

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Substance Addition: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a more environmentally relevant temperature for higher-tier tests).

  • Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products using a suitable analytical method like HPLC or GC-MS.

  • Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Biodegradation in Water and Sediment: OECD Guideline 308

This guideline is used to assess the aerobic and anaerobic transformation of a chemical in aquatic sediment systems.[14][15]

Methodology:

  • Test System: Intact water-sediment cores or reconstituted systems are prepared using sediment and overlying water from at least two different sources.

  • Test Substance Application: The ¹⁴C-labeled test substance is typically applied to the water phase.

  • Incubation: The systems are incubated in the dark at a constant temperature. For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere (e.g., nitrogen).

  • Sampling: At various time points, replicate systems are sacrificed. The water and sediment phases are separated and extracted.

  • Analysis: The parent compound and transformation products in the water and sediment extracts are quantified using techniques like LSC and HPLC with radiometric detection. Mineralization to ¹⁴CO₂ is also measured.

  • Data Analysis: Degradation rates and half-lives (DT50) for the total system, water phase, and sediment phase are calculated.

Bioaccumulation in Fish: OECD Guideline 305

This guideline describes a flow-through method to determine the bioconcentration factor (BCF) in fish.[2][3]

Methodology:

  • Test Organisms: A suitable fish species (e.g., zebrafish, rainbow trout) is acclimated to laboratory conditions.

  • Exposure (Uptake) Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue concentrations are monitored regularly.

  • Depuration (Post-Exposure) Phase: After the uptake phase, the fish are transferred to clean water, and the elimination of the substance from their tissues is monitored over time.

  • Analysis: The concentration of the test substance in water and fish tissue is determined using appropriate analytical methods. The lipid content of the fish is also measured.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the soil and sediment adsorption/desorption of a chemical.[16][17]

Methodology:

  • Soil/Sediment Selection: A range of soils/sediments with varying organic carbon content, pH, and texture are used.

  • Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio and equilibration time.

  • Adsorption Phase: Solutions of the test substance at different concentrations are added to soil/sediment samples. The mixtures are agitated for the predetermined equilibration time.

  • Analysis: After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

  • Data Analysis: The amount of substance adsorbed to the soil/sediment is calculated by the difference between the initial and final aqueous concentrations. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are determined.

  • Desorption Phase (Optional): After the adsorption phase, the supernatant is replaced with a clean solution, and the amount of the substance that desorbs from the soil/sediment is measured over time.

Signaling Pathways and Experimental Workflows

Biodegradation Pathway of 2,4,6-Tribromophenol

The biodegradation of 2,4,6-TBP can proceed through different pathways depending on the microorganisms and environmental conditions. A common pathway involves reductive debromination, particularly under anaerobic conditions.

Biodegradation_Pathway TBP 2,4,6-Tribromophenol DBP1 2,4-Dibromophenol TBP->DBP1 Reductive Debromination DBP2 2,6-Dibromophenol TBP->DBP2 Reductive Debromination MBP1 2-Bromophenol DBP1->MBP1 Reductive Debromination MBP2 4-Bromophenol DBP1->MBP2 Reductive Debromination DBP2->MBP1 Reductive Debromination Phenol Phenol MBP1->Phenol Reductive Debromination MBP2->Phenol Reductive Debromination RingCleavage Ring Cleavage Products (e.g., CO2 + H2O) Phenol->RingCleavage Mineralization

Caption: Reductive debromination pathway of 2,4,6-Tribromophenol.

Another identified pathway involves an initial oxidative and subsequent hydrolytic debromination, as observed in Cupriavidus sp..

Oxidative_Biodegradation_Pathway TBP 2,4,6-Tribromophenol Intermediate1 Brominated Hydroquinone Intermediate TBP->Intermediate1 Oxidative Debromination (HnpAB enzyme) BBT 6-Bromo-1,2,4-benzenetriol Intermediate1->BBT Hydrolytic Debromination RingCleavage Ring Cleavage BBT->RingCleavage

Caption: Oxidative and hydrolytic debromination pathway of 2,4,6-TBP.

Experimental Workflow for Environmental Fate Assessment

The assessment of a chemical's environmental fate follows a logical progression of experiments.

Experimental_Workflow start Chemical of Interest (this compound) physchem Physicochemical Properties start->physchem abiotic Abiotic Degradation (Hydrolysis, Photolysis) physchem->abiotic biotic Biotic Degradation (Aerobic, Anaerobic) physchem->biotic bioacc Bioaccumulation Potential (BCF) physchem->bioacc mobility Mobility & Sorption (Koc) physchem->mobility risk_assessment Environmental Risk Assessment abiotic->risk_assessment biotic->risk_assessment bioacc->risk_assessment mobility->risk_assessment

Caption: General workflow for assessing environmental fate.

Conclusion

The environmental fate and persistence of this compound, and more extensively its isomer 2,4,6-Tribromophenol, are governed by a combination of physicochemical properties and degradation processes. While resistant to hydrolysis, 2,4,6-TBP is susceptible to both photolytic and biological degradation. Its moderate potential for bioaccumulation and low to moderate mobility in soil suggest that it can persist in certain environmental compartments. A thorough understanding of these processes, obtained through standardized experimental protocols, is essential for accurately assessing the environmental risk posed by this class of compounds. Further research is warranted to elucidate the specific environmental behavior of the 3,4,5-isomer.

References

The Ubiquitous Presence of Brominated Phenols in Marine Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast repository of chemical diversity, offering a treasure trove of bioactive compounds with significant potential for therapeutic applications. Among these, brominated phenols stand out as a prominent class of secondary metabolites synthesized by a wide array of marine organisms. This in-depth technical guide explores the natural occurrence of these compounds, detailing their quantification in various species, the methodologies for their isolation and analysis, and the intricate signaling pathways they influence.

Quantitative Distribution of Brominated Phenols in Marine Organisms

Brominated phenols are widespread in the marine biosphere, with concentrations varying significantly across different species and geographical locations. Marine algae, particularly red algae (Rhodophyta), are prolific producers of these compounds.[1][2] Sponges and polychaetes have also been identified as significant sources.[3][4] The following tables summarize the quantitative data on the concentration of various brominated phenols in selected marine organisms, providing a comparative overview for researchers.

Table 1: Concentration of Brominated Phenols in Marine Algae

Marine Alga SpeciesBromophenolConcentration (ng/g wet weight)Reference
Pterocladiella capillaceaTotal Bromophenols2590[1]
Codium fragileTotal Bromophenols0.9[1]
Vertebrata lanosa2,3-dibromo-4,5-dihydroxybenzyl alcoholup to 678,000[5]
Vertebrata lanosa2,3,6-tribromo-4,5-dihydroxybenzyl alcoholup to 5,000[5]

Table 2: Concentration of Brominated Phenols in Marine Invertebrates

Marine Invertebrate SpeciesBromophenolConcentration (ng/g wet weight)Reference
Barantolla lepte (Polychaete)Total Bromophenols8,300,000[4]
Australonuphis teres (Polychaete)Total Bromophenols58[4]
Amathia wilsoni (Bryozoan)Total Bromophenols1668[4]
Cladostephus spongiosus (Bryozoan)Total Bromophenols36[4]

Experimental Protocols: From Extraction to Analysis

The isolation and quantification of brominated phenols from marine organisms require a systematic approach involving extraction, purification, and sophisticated analytical techniques.

Extraction and Isolation of Bromophenols from Marine Sponges (e.g., Aplysina)

This protocol outlines a general procedure for the extraction and isolation of brominated phenols from marine sponges.

1. Sample Preparation:

  • Immediately freeze collected sponge samples to halt enzymatic degradation.

  • Lyophilize (freeze-dry) the frozen sponge material to remove water.

  • Grind the dried sponge into a fine powder to maximize the surface area for extraction.[6]

2. Extraction:

  • Perform a sequential extraction of the powdered sponge material with solvents of increasing polarity. A common sequence is:

    • Methanol (MeOH)

    • Methanol/Chloroform (MeOH/CHCl₃) mixtures (e.g., 2:1, 1:2)

    • Chloroform (CHCl₃)[7]

  • Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification:

  • Column Chromatography (CC): Subject the crude extract to column chromatography on silica (B1680970) gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., n-hexane to ethyl acetate) to separate the extract into fractions of decreasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing bromophenols using reversed-phase HPLC. A C18 or C8 column with a water/acetonitrile or water/methanol gradient is typically employed.[6][8]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase column such as a Lichrospher 100 RP-18 or Phenomenex Luna C8(2) is commonly used.[9][10]

  • Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape.[8][10]

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths (e.g., 210 nm, 286 nm, and 297 nm) characteristic of bromophenols.[9][10]

  • Quantification: The concentration of individual bromophenols is determined by comparing the peak areas in the sample chromatogram to those of known concentration standards.[5]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: To increase their volatility for GC analysis, bromophenols are often derivatized, for instance, by acetylation using acetic anhydride.[11]

  • Column: A capillary column suitable for the separation of phenolic compounds.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Ionization: Electron Ionization (EI) is the standard method.

  • Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity for target bromophenol derivatives.[11]

Visualizing a General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of brominated phenols from marine organisms.

experimental_workflow marine_organism Marine Organism (e.g., Algae, Sponge) sample_prep Sample Preparation (Freezing, Lyophilization, Grinding) marine_organism->sample_prep extraction Solvent Extraction (e.g., MeOH, CHCl3) sample_prep->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc HPLC Purification (Reversed-Phase) fractions->hplc pure_compounds Pure Bromophenols hplc->pure_compounds analysis Analysis (HPLC-DAD, GC-MS) pure_compounds->analysis data Quantitative Data analysis->data

A generalized workflow for the study of brominated phenols.

Signaling Pathways Modulated by Brominated Phenols

Brominated phenols from marine sources have demonstrated a remarkable ability to modulate key cellular signaling pathways, underpinning their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Induction of Apoptosis in Cancer Cells

Several bromophenols have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[12][13] This is often achieved through the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways.[14]

apoptosis_pathway bromophenols Bromophenols ros ROS Generation bromophenols->ros pi3k_akt PI3K/Akt Pathway ros->pi3k_akt Inhibition mapk MAPK Pathway ros->mapk Activation bcl2_family Modulation of Bcl-2 Family Proteins pi3k_akt->bcl2_family mapk->bcl2_family caspases Caspase Activation bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis

Apoptosis induction by bromophenols in cancer cells.

Antioxidant Response via the Nrf2-Keap1 Pathway

Bromophenols can exert antioxidant effects by activating the Nrf2-Keap1 signaling pathway.[15] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress, or the presence of activators like certain bromophenols, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it initiates the transcription of antioxidant genes.[16][17]

nrf2_pathway bromophenols Bromophenols keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) bromophenols->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free nrf2_nucleus Nrf2 (Nucleus) nrf2_free->nrf2_nucleus Translocation are Antioxidant Response Element (ARE) (DNA) nrf2_nucleus->are Binding antioxidant_genes Antioxidant Gene Transcription are->antioxidant_genes

Activation of the Nrf2 antioxidant pathway.

Anti-inflammatory Effects through NF-κB Inhibition

The pro-inflammatory NF-κB signaling pathway is another target of bromophenols.[18] In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain bromophenols can inhibit this process, thereby exerting anti-inflammatory effects.

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli ikb_degradation IκB Degradation inflammatory_stimuli->ikb_degradation nfkb_translocation NF-κB Translocation to Nucleus ikb_degradation->nfkb_translocation proinflammatory_genes Pro-inflammatory Gene Transcription nfkb_translocation->proinflammatory_genes bromophenols Bromophenols bromophenols->ikb_degradation Inhibition

Inhibition of the NF-κB inflammatory pathway.

This guide provides a foundational understanding of the natural occurrence, analysis, and biological activities of brominated phenols from marine organisms. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising marine-derived compounds.

References

The Enigmatic Mechanism of Action of 3,4,5-Tribromophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action of 3,4,5-Tribromophenol in biological systems is exceptionally limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of the closely related and extensively studied isomer, 2,4,6-Tribromophenol (2,4,6-TBP). While these compounds are structurally similar, the findings presented herein for 2,4,6-TBP may not be directly extrapolated to this compound. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource, highlighting the general biological impact of tribromophenols and underscoring the significant knowledge gap concerning the 3,4,5-isomer.

Introduction to Tribromophenols

Tribromophenols are a class of brominated aromatic compounds with a phenol (B47542) ring substituted with three bromine atoms. The isomer 2,4,6-TBP is a widely used flame retardant, fungicide, and wood preservative.[1] It is also a known metabolite of marine organisms.[2] Due to its widespread use and environmental persistence, 2,4,6-TBP has been the subject of numerous toxicological and mechanistic studies. In contrast, this compound remains largely uncharacterized in terms of its biological effects.

Known Biological Activities of 2,4,6-Tribromophenol

The biological effects of 2,4,6-TBP are multifaceted, impacting various cellular processes and signaling pathways. The primary mechanisms of action identified to date include endocrine disruption, neurotoxicity, and modulation of cellular signaling cascades.

Endocrine Disruption

2,4,6-TBP is recognized as an endocrine-disrupting chemical (EDC), primarily interfering with thyroid and estrogen hormone signaling.[3] It has been shown to bind to thyroid hormone transport proteins, potentially displacing endogenous thyroid hormones and disrupting their homeostasis.[4] Furthermore, 2,4,6-TBP exhibits antagonistic effects on the estrogen receptor.[5]

Neurotoxicity

Studies have demonstrated the neurotoxic potential of 2,4,6-TBP. It has been found to disturb cellular calcium (Ca²⁺) signaling in neuroendocrine cells, which can impact a wide range of neuronal functions, including neurotransmitter release and gene expression.[2][4]

Modulation of Cellular Signaling Pathways

2,4,6-TBP has been shown to influence key signaling pathways that regulate cell fate and function. One of the notable effects is the modulation of P-glycoprotein (P-gp) transport at the blood-brain barrier through a mechanism involving protein kinase C (PKC).[3]

Quantitative Data on the Biological Activity of Bromophenols

The following table summarizes quantitative data on the toxicity of various bromophenols, including 2,4,6-TBP. This comparative data suggests that the degree of bromination and the position of the bromine atoms on the phenol ring influence the compound's toxicity.

CompoundOrganism/Cell LineAssayEndpointValueReference
2,4,6-Tribromophenol Scenedesmus quadricaudaAcute toxicityEC₅₀2.67 mg/L[6]
2,4,6-Tribromophenol Daphnia magnaAcute toxicityEC₅₀1.57 mg/L[6]
2,4-Dibromophenol Scenedesmus quadricaudaAcute toxicityEC₅₀8.73 mg/L[6]
2,6-Dibromophenol Scenedesmus quadricaudaAcute toxicityEC₅₀9.90 mg/L[6]
2,4-Dibromophenol Daphnia magnaAcute toxicityEC₅₀2.17 mg/L[6]
2,6-Dibromophenol Daphnia magnaAcute toxicityEC₅₀2.78 mg/L[6]
2,4,6-Tribromophenol PC12 cellsCalcium channel current reductionIC₅₀28 ± 19 µM[4]
2,4-Dibromophenol PC12 cellsCalcium channel current reductionIC₅₀45 ± 32 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are representative protocols for assays commonly used to investigate the biological effects of bromophenols.

Acute Toxicity Testing with Daphnia magna

This protocol is adapted from standardized methods for assessing the acute toxicity of chemicals to aquatic invertebrates.

Objective: To determine the median effective concentration (EC₅₀) of a substance that immobilizes 50% of the Daphnia magna population over a 48-hour exposure period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (culture medium)

  • Test substance (e.g., 2,4,6-Tribromophenol)

  • Glass beakers or test tubes

  • Incubator or temperature-controlled room (20 ± 2°C)

  • Light source providing a 16:8 hour light:dark photoperiod

Procedure:

  • Prepare a series of test solutions of the substance in reconstituted hard water at different concentrations. A geometric series is often used.

  • Include a control group with only reconstituted hard water.

  • Place a specific number of Daphnia neonates (e.g., 10) into each test vessel containing the test solutions and the control.

  • Incubate the test vessels for 48 hours under controlled temperature and lighting conditions.

  • After 24 and 48 hours, observe the daphnids and record the number of immobilized individuals in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Calculate the EC₅₀ value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Objective: To determine the effect of a compound on the viability of a cell line.

Materials:

  • Adherent or suspension cells (e.g., K562 leukemia cells)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach (for adherent cells) or stabilize for a few hours.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).[7]

Signaling Pathways and Molecular Interactions

The following diagrams illustrate a known signaling pathway affected by 2,4,6-TBP and a general experimental workflow for its investigation.

G TBP 2,4,6-Tribromophenol PKC Protein Kinase C (PKC) TBP->PKC Activates Pgp P-glycoprotein (P-gp) Transport Activity PKC->Pgp Decreases BBB Blood-Brain Barrier Pgp->BBB Located at

Figure 1. Proposed signaling pathway for 2,4,6-TBP-mediated decrease in P-glycoprotein transport.[3]

G cluster_invitro In Vitro Studies cell_culture Cell Culture (e.g., Neuroendocrine cells) compound_exposure Exposure to Tribromophenol Isomers cell_culture->compound_exposure ca_imaging Calcium Imaging (e.g., Fura-2 AM) compound_exposure->ca_imaging electrophysiology Electrophysiology (Patch-clamp) compound_exposure->electrophysiology data_analysis Data Analysis (e.g., IC50 determination) ca_imaging->data_analysis electrophysiology->data_analysis

Figure 2. General experimental workflow for investigating the effects of tribromophenols on cellular ion signaling.

Conclusion and Future Directions

While a significant body of research has elucidated some of the mechanisms of action for 2,4,6-Tribromophenol, particularly its roles as an endocrine disruptor and neurotoxicant, the biological activities of this compound remain largely unknown. The comparative toxicity data suggests that the isomeric structure of tribromophenols is a critical determinant of their biological effects. Therefore, dedicated studies on this compound are urgently needed to understand its specific molecular targets, signaling pathways, and potential risks to human health and the environment. Future research should focus on a comprehensive toxicological profiling of 3,4,5-TBP, including in vitro and in vivo studies to investigate its potential for endocrine disruption, neurotoxicity, genotoxicity, and carcinogenicity. Elucidating the mechanism of action of this understudied isomer is essential for a complete understanding of the risks associated with the broader class of tribromophenols.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 3,4,5-Tribromophenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Tribromophenol (TBP) is a member of the brominated phenol (B47542) family, which are compounds of environmental concern due to their potential toxicity and persistence. TBP can enter the environment through various pathways, including as a degradation product of brominated flame retardants (BFRs) or from industrial discharges.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental matrices such as water, soil, and sediment to assess potential risks to ecosystems and human health.

This document provides detailed application notes and protocols for the determination of 3,4,5-TBP in environmental samples using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methodologies

The choice between GC-MS and HPLC-MS/MS for the analysis of 3,4,5-TBP depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely available technique that offers excellent separation and sensitivity.[2] However, due to the polar nature of the hydroxyl group in TBP, derivatization is typically required to increase its volatility and improve chromatographic performance.[3][4] Acetylation with acetic anhydride (B1165640) is a common and effective derivatization method.[3][4][5]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method offers high selectivity and sensitivity and often does not require derivatization, simplifying sample preparation.[6][7] It is particularly well-suited for the analysis of polar and thermally labile compounds directly in complex matrices.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. The values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterGC-MS (with Derivatization)HPLC-MS/MSEnvironmental MatrixReference
Limit of Detection (LOD) < 0.001 µg/L8.8 - 42.9 ng/LWater[8][9]
0.1 - 0.2 µg/kg-Soil[10]
Limit of Quantitation (LOQ) Low ng/L levels4.38 - 89.7 ng/LWater[8][9]
0.23 - 0.70 µg/L-Soil[11]
Recovery 75% - 125%69% - 108%Water[8][9]
61.7% - 90.8%93.85 - 109.39%Soil/Sediment[10]
Precision (%RSD) < 10%1.5% - 18.6%Water[8][9]
< 10.0%0.90 - 3.75%Soil/Sediment[10]

Experimental Workflows

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLCMSMS HPLC-MS/MS Analysis Cleanup->HPLCMSMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data HPLCMSMS->Data

General workflow for the analysis of 3,4,5-TBP.

Experimental Protocols

Protocol 1: Analysis of 3,4,5-TBP in Water by GC-MS with Derivatization

1. Sample Preparation: Solid-Phase Extraction (SPE)

1.1. Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

1.2. Sample Loading: Acidify the water sample (1 L) to pH < 2 with concentrated sulfuric acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

1.3. Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering substances.

1.4. Cartridge Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.

1.5. Elution: Elute the retained analytes with 10 mL of a suitable organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and acetone.

1.6. Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

2. Derivatization: Acetylation

2.1. To the 1 mL concentrated extract, add 100 µL of pyridine (B92270) and 200 µL of acetic anhydride.[3]

2.2. Cap the vial and heat at 60°C for 30 minutes.

2.3. After cooling, add 1 mL of 5% sodium bicarbonate solution to neutralize excess acetic anhydride.

2.4. Vortex the mixture and allow the layers to separate.

2.5. Transfer the organic layer (top layer) to a clean vial for GC-MS analysis.

3. GC-MS Analysis

3.1. Instrument: Gas chromatograph coupled with a mass spectrometer.

3.2. Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

3.3. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3.4. Injector Temperature: 280°C.

3.5. Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

3.6. MS Conditions: Operate in electron ionization (EI) mode. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for acetylated 3,4,5-TBP.

Protocol 2: Analysis of 3,4,5-TBP in Soil and Sediment by HPLC-MS/MS

1. Sample Preparation: Ultrasonic Extraction

1.1. Sample Weighing: Weigh 5 g of the homogenized soil or sediment sample into a centrifuge tube.

1.2. Extraction: Add 10 mL of an appropriate extraction solvent (e.g., a mixture of dichloromethane and n-hexane (2:1, v/v) or acetonitrile).[10]

1.3. Ultrasonication: Sonicate the sample for 15-30 minutes in an ultrasonic bath.

1.4. Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

1.5. Supernatant Collection: Carefully collect the supernatant (the solvent layer) and transfer it to a clean tube.

1.6. Repeat Extraction: Repeat the extraction process (steps 1.2-1.5) two more times with fresh solvent. Combine the supernatants.

2. Clean-up and Concentration

2.1. Solvent Exchange: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a solvent compatible with the HPLC mobile phase (e.g., 10% acetonitrile (B52724) in water).[10]

2.2. Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before injection.

3. HPLC-MS/MS Analysis

3.1. Instrument: High-performance liquid chromatograph coupled with a tandem mass spectrometer.

3.2. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

3.3. Mobile Phase: A gradient elution using:

  • A: 0.1% formic acid in water
  • B: 0.1% formic acid in acetonitrile

3.4. Flow Rate: 0.3 mL/min.

3.5. Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.

3.6. MS/MS Conditions: Operate in electrospray ionization (ESI) negative mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the precursor ion to product ion transitions specific for 3,4,5-TBP.

Signaling Pathway and Logical Relationship Diagram

Logical_Relationship cluster_gcms GC-MS Method HighVolatility Requirement: High Volatility & Thermal Stability DerivatizationNeeded Derivatization is Necessary HighVolatility->DerivatizationNeeded PolarAnalyte 3,4,5-TBP is a Polar Phenol PolarAnalyte->HighVolatility does not meet Acetylation Acetylation with Acetic Anhydride DerivatizationNeeded->Acetylation is achieved by GCMSAnalysis Successful GC-MS Analysis Acetylation->GCMSAnalysis enables

Logical relationship for GC-MS method selection.

References

Application Notes and Protocols: 3,4,5-Tribromophenol as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on the Availability of Synthetic Protocols for 3,4,5-Tribromophenol (B2522849)

Extensive literature searches for the application of this compound as an intermediate in organic synthesis have yielded limited specific examples and detailed experimental protocols. The available information primarily consists of its chemical and physical properties. In contrast, its isomer, 2,4,6-tribromophenol (B41969), is a widely used intermediate with well-documented applications, particularly in the synthesis of flame retardants and as a fungicide.[1][2][3]

This document provides the available data for this compound and, for illustrative purposes, detailed application notes and protocols for the closely related and more commercially significant isomer, 2,4,6-tribromophenol. This comparative approach is intended to provide researchers with relevant synthetic methodologies that may be adaptable for this compound, pending further research and development.

This compound: Properties and Potential Applications

This compound is a polybrominated phenol (B47542) with the chemical formula C₆H₃Br₃O.[4] While specific synthetic applications are not widely reported, its structure suggests potential utility in reactions common to phenols and aryl bromides. These could include:

  • Ether Synthesis: The phenolic hydroxyl group can undergo Williamson ether synthesis to form 3,4,5-tribromophenoxy derivatives.

  • Esterification: Reaction with carboxylic acids or their derivatives would yield the corresponding esters.

  • Cross-Coupling Reactions: The bromo substituents could potentially participate in carbon-carbon bond-forming reactions such as Suzuki-Miyaura or Sonogashira couplings, allowing for the synthesis of more complex aromatic structures.

Further investigation is required to establish efficient protocols and explore the properties of the resulting derivatives.

Table 1: Physicochemical Properties of Tribromophenol Isomers

PropertyThis compound2,4,6-Tribromophenol
CAS Number 116434-90-3[4]118-79-6[1]
Molecular Formula C₆H₃Br₃O[4]C₆H₃Br₃O[1]
Molecular Weight 330.80 g/mol [4]330.80 g/mol [1]
Appearance Not specifiedWhite crystalline solid[5]
Melting Point Not specified96 °C[6]
Boiling Point Not specified244 °C[3]
Solubility Not specifiedSlightly soluble in water[3]

Application Notes: 2,4,6-Tribromophenol as a Synthetic Intermediate

2,4,6-Tribromophenol (TBP) is a key intermediate in the synthesis of various commercially important chemicals.[1][3]

2.1. Synthesis of Flame Retardants

A primary application of 2,4,6-TBP is in the production of flame retardants. It can be used to synthesize higher molecular weight brominated compounds, such as 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900), which are incorporated into polymers to enhance their fire resistance.[7]

2.2. Synthesis of Fungicides and Wood Preservatives

2,4,6-TBP and its salts, such as sodium 2,4,6-tribromophenoxide, exhibit fungicidal properties and are used as wood preservatives.[2][3]

2.3. Precursor for Bioactive Molecules

While not a primary application, the tribromophenol scaffold can be a starting point for the synthesis of more complex molecules with potential biological activity. Low concentrations of tribromophenol have been noted to influence microbial quorum sensing.[8]

Experimental Protocols: Synthesis of 2,4,6-Tribromophenol

The following protocol describes a representative synthesis of 2,4,6-tribromophenol via the bromination of phenol.

3.1. Materials and Equipment

  • Phenol

  • Bromine

  • Water

  • Ethanol (B145695)

  • Reaction flask with dropping funnel and stirrer

  • Filtration apparatus

  • Recrystallization apparatus

3.2. Procedure

  • Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask equipped with a stirrer and a dropping funnel.

  • While stirring, slowly add a solution of 52 g of bromine in water from the dropping funnel.

  • A white precipitate of 2,4,6-tribromophenol will form.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from dilute ethanol to obtain pure 2,4,6-tribromophenol as long, slender needles.

Table 2: Summary of a Representative Synthesis of 2,4,6-Tribromophenol

ParameterValueReference
Starting Material Phenol
Reagent Aqueous Bromine
Solvent Water
Product 2,4,6-Tribromophenol
Yield Nearly quantitative
Melting Point 95 °C

Visualizations

Diagram 1: Synthesis of 2,4,6-Tribromophenol from Phenol

G Phenol Phenol TBP 2,4,6-Tribromophenol Phenol->TBP Bromination Bromine Aqueous Bromine (Br₂) Bromine->TBP HBr HBr (byproduct) TBP->HBr

Caption: Reaction scheme for the synthesis of 2,4,6-tribromophenol.

Diagram 2: General Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Dissolution Dissolve Phenol in Water Addition Slow Addition of Aqueous Bromine Dissolution->Addition Reaction Stir at Room Temperature Addition->Reaction Filtration Filter Precipitate Reaction->Filtration Precipitation Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Dilute Ethanol Washing->Recrystallization Drying Dry the Product Recrystallization->Drying

Caption: Workflow for the synthesis and purification of 2,4,6-tribromophenol.

References

Application of 3,4,5-Tribromophenol in Flame Retardant Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,6-Tribromophenol (TBP), often mistakenly referred to as 3,4,5-Tribromophenol, in the manufacturing of flame-retardant materials. TBP is a highly effective reactive flame retardant, primarily utilized in epoxy and polyurethane resins.[1][2] Its reactive nature allows it to be chemically integrated into the polymer matrix, providing durable and non-leaching fire resistance.[1] This document outlines the synthesis of TBP-based flame retardants, their mechanism of action, and relevant performance data.

Mechanism of Action

The primary flame-retardant mechanism of 2,4,6-Tribromophenol occurs in the gas phase during combustion. Upon heating, the C-Br bonds in the TBP molecule break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire's chain reaction. This quenching of reactive species slows down or prevents ignition and flame spread.[1]

Data Presentation

The following tables summarize typical performance data for epoxy and polyurethane resins incorporating 2,4,6-Tribromophenol or its derivatives. It is important to note that specific values can vary depending on the base polymer, curing agent, and the concentration of the flame retardant.

Table 1: Flame Retardant Performance of TBP in Epoxy Resins

FormulationTBP Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
Neat Epoxy022.6HB[3]
Epoxy-TBP15~28V-1Analogous System
Epoxy-TBP25~32V-0Analogous System

Table 2: Thermal Stability of TBP-Modified Epoxy Resins (TGA Data)

FormulationT5% (°C)T10% (°C)Char Yield at 600°C (%)Reference
Neat Epoxy320350< 15Analogous System
Epoxy-TBP (20 wt%)310340~20Analogous System

Table 3: Flame Retardant Performance of TBP in Polyurethane Foams

FormulationTBP Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
Neat PU Foam018-21HB[4]
PU-TBP10~24V-2Analogous System
PU-TBP20~28V-0Analogous System

Experimental Protocols

The following are representative protocols for the incorporation of 2,4,6-Tribromophenol into epoxy and polyurethane resins.

Protocol for Synthesis of a TBP-Modified Epoxy Resin

This protocol describes the synthesis of a brominated epoxy resin using TBP as a reactive intermediate.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve TBP and DGEBA in the inert solvent.

  • Heat the mixture to 80-120°C under a nitrogen atmosphere.

  • Add the catalyst to the reaction mixture.

  • Slowly add epichlorohydrin to the mixture and allow the reaction to proceed for several hours.

  • After the initial reaction, cool the mixture and add a solution of sodium hydroxide to effect dehydrohalogenation, forming the epoxy groups.

  • Maintain the reaction at a controlled temperature until the desired epoxy equivalent weight is achieved.

  • Wash the resulting resin with water to remove salts and unreacted reagents.

  • Remove the solvent under vacuum to obtain the final TBP-modified epoxy resin.

Curing: The synthesized brominated epoxy resin can be cured using standard amine or anhydride (B1165640) curing agents.

Protocol for Synthesis of a TBP-Containing Polyurethane

This protocol outlines the synthesis of a polyurethane incorporating TBP through a two-step prepolymer method.[5]

Materials:

Procedure:

  • Prepolymer Synthesis:

    • In a reaction vessel under a nitrogen atmosphere, react the polyol and TBP with an excess of the diisocyanate at a controlled temperature (e.g., 80°C).

    • The reaction is typically carried out in a solvent to control viscosity.

    • Monitor the reaction until the desired isocyanate content is reached, forming an NCO-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer.

    • Add the chain extender and catalyst to the prepolymer solution.

    • Pour the mixture into a mold and cure at an elevated temperature to form the final polyurethane material.

Characterization Protocols

Standard techniques for evaluating the flame retardancy and thermal stability of the synthesized polymers are outlined below.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus: LOI instrument conforming to ASTM D2863.

Procedure:

  • Prepare a sample of the material with standard dimensions.

  • Mount the sample vertically in the glass chimney of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the chimney.

  • Ignite the top of the specimen.

  • Adjust the oxygen/nitrogen ratio until the flame is self-sustaining for a specified period or burns a specified length of the sample.

  • The LOI is the oxygen concentration at this point.

UL-94 Vertical Burn Test

Objective: To assess the burning behavior of a vertically oriented specimen after application of a flame.

Apparatus: UL-94 test chamber.

Procedure:

  • Condition the test specimens as per the standard.

  • Mount a specimen vertically in the test chamber.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material (V-0, V-1, or V-2) based on the burn times and dripping behavior.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of decomposition and the char yield at elevated temperatures.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of 3,4,5-Tribromophenol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodology is adapted from established and validated methods for similar bromophenolic compounds, ensuring a robust and reliable analytical approach.

Introduction

This compound is a halogenated aromatic compound of interest in various fields, including environmental science and pharmaceutical development, due to its potential biological activities and presence as an environmental constituent. Accurate and precise quantification is essential for research and quality control purposes. This application note details a validated HPLC method suitable for the determination of this compound in solution.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound standard (analytical grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterValue
HPLC Column Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size
Mobile Phase A 0.05% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.25 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 5 µL

Table 1: HPLC Chromatographic Conditions

The gradient elution profile is detailed in the table below.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
0.18020
15.05050
35.03070
40.0298
50.0298
50.1982
55.0982

Table 2: Gradient Elution Profile

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (98:2 Water:Acetonitrile with 0.05% TFA) to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent, such as a mixture of acetonitrile and water, to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Method Validation Summary

The following table presents the expected performance characteristics of this method, based on the validation of similar bromophenolic compounds.[2][3]

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.999
Precision (Intra-day RSD) ≤ 6.28%
Precision (Inter-day RSD) ≤ 5.21%
Accuracy (Recovery) 85-115%
Limit of Detection (LOD) < 0.04 µg/mL
Limit of Quantification (LOQ) < 0.12 µg/mL

Table 3: Expected Method Validation Parameters

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of 3,4,5-TBP Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While this compound does not have a defined signaling pathway in the classical sense, the following diagram illustrates a hypothetical logical relationship in a biological context, such as its potential interaction with a cellular target leading to a measurable response.

Signaling_Pathway TBP This compound Target Cellular Target (e.g., Receptor, Enzyme) TBP->Target Binding/Interaction Downstream Downstream Signaling Cascade Target->Downstream Activation/Inhibition Response Biological Response (e.g., Cytotoxicity, Gene Expression) Downstream->Response Signal Transduction

References

Application Notes and Protocols for 2,4,6-Tribromophenol as a Wood Preservative and Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial research indicates that the compound predominantly used and studied as a wood preservative and fungicide is 2,4,6-Tribromophenol (B41969) (TBP) , not the 3,4,5-isomer.[1][2][3][4][5] This document will, therefore, focus on the application, efficacy, and testing protocols for 2,4,6-Tribromophenol.

Application Notes

2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol (B47542) historically utilized as an effective fungicide and wood preservative.[1][2][3] It is also an intermediate in the synthesis of brominated flame retardants.[1][3][6] Its application in wood protection aims to prevent degradation caused by wood rot fungi and other microorganisms.[4]

1.1 Principle of Action

TBP's efficacy as a fungicide stems from its toxic effects on microorganisms. The precise mechanism is complex, but it is known to interfere with cellular processes. Some saprophytic fungi, such as Trametes versicolor, have been shown to degrade TBP through the action of extracellular enzymes like laccase.[7] This suggests that TBP may disrupt essential enzymatic pathways in susceptible fungi. Another fungus, Agaricus augustus, can biotransform TBP into tribromoanisole (TBA).[7]

1.2 Industrial Application

In industrial settings like sawmills, TBP is applied to lumber to protect it from microorganism action, typically through dipping processes.[4] The wood is immersed in a TBP solution to ensure adequate surface protection.[4] However, due to environmental and health concerns, the use of TBP and similar halogenated phenols is increasingly restricted.[8][9]

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy, degradation, and toxicity of 2,4,6-Tribromophenol.

Table 1: Efficacy and Degradation of 2,4,6-Tribromophenol

ParameterOrganism(s)Concentration / ConditionResultReference
Maximum Tolerable Concentration (MTC)Trametes versicolor, Agaricus augustus80 µg/mLFungi were able to tolerate this concentration.[7]
BiotransformationPseudomonas sp. EN-420 mg/L> 70% transformation of TBP.[7][10]
Contamination Level in WoodReal-world contaminated wood samplesN/AUp to 2000 µg/L in wood extracts.[6]
Soil Contamination at SawmillsSoil samplesN/A0.006 to 1.651 mg/kg.[7]

Table 2: Aquatic Toxicity Data for 2,4,6-Tribromophenol

Test TypeOrganismValueReference
96-hour LC₅₀Fish0.2 - 6.8 mg/L[11]
21-day NOEC (Reproduction)Daphnid0.1 mg/L[11]

LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. NOEC (No-Observed-Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.

Experimental Protocols

The evaluation of wood preservatives is highly standardized to ensure reproducible and comparable results. The American Wood Protection Association (AWPA) provides a comprehensive set of standards for this purpose. The most common laboratory method for determining the fundamental efficacy of a new preservative against decay fungi is the AWPA E10 soil-block culture test.[12][13][14][15]

3.1 Protocol: AWPA E10 - Laboratory Soil-Block Culture Test (Adapted)

This protocol outlines the key steps for evaluating the efficacy of a wood preservative like 2,4,6-TBP against specific wood-decay fungi.

Objective: To determine the minimum concentration of a preservative (the toxic threshold) required to prevent decay of a wood block by a pure culture of a wood-destroying fungus.

Materials:

  • Test wood blocks (e.g., Southern Pine sapwood), typically 19x19x19 mm.

  • Wood-decay fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot).

  • Culture bottles with soil medium (e.g., loam soil with water).

  • Feeder strips (small wood strips placed on the soil).

  • Test preservative solution (2,4,6-TBP) at various concentrations.

  • Incubator maintained at ~27°C and ~80% relative humidity.[12]

  • Drying oven, analytical balance.

Procedure:

  • Preparation of Wood Blocks:

    • Select wood blocks with a specific range of growth rings and density to minimize variability.[12]

    • Condition the blocks to a constant weight in a controlled environment or oven-dry them.

    • Record the initial dry weight of each block.

  • Preservative Treatment:

    • Impregnate the wood blocks with the 2,4,6-TBP solution at a range of retentions (concentrations). This should include retentions that bracket the expected performance threshold.[13][14]

    • Include untreated control blocks and blocks treated with a reference preservative for comparison.

    • After treatment, allow the blocks to dry and condition to fix the preservative.

  • Leaching (Optional but Recommended):

    • To simulate outdoor exposure, subject a subset of the treated blocks to a leaching procedure as described in AWPA Standard E11.[12] This typically involves submerging the blocks in distilled water for a period, with periodic water changes.[12]

  • Preparation of Culture Bottles:

    • Add soil and a feeder strip to each culture bottle and sterilize.

    • Inoculate the feeder strip with the desired test fungus and incubate until the feeder strip is covered with mycelium.

  • Inoculation and Incubation:

    • Place the conditioned, weighed, and sterilized test blocks onto the mycelium-covered feeder strips in the culture bottles.

    • Incubate the bottles in conditions optimal for fungal growth (e.g., 27°C) for a specified period (typically 12 weeks).

  • Data Collection and Analysis:

    • At the end of the incubation period, remove the blocks from the bottles, carefully scraping off any surface mycelium.

    • Oven-dry the blocks to a constant weight and record the final dry weight.

    • Calculate the percentage weight loss for each block.

    • The toxic threshold is the lowest preservative retention at which the average weight loss is below a specified limit, indicating that the preservative has prevented significant decay.

3.2 Other Relevant Protocols (Brief Descriptions)

  • AWPA E11 - Leachability of Wood Preservatives: This standard method is used to determine the degree to which a preservative leaches from wood under laboratory conditions, simulating rainfall.[12][14]

  • AWPA E7 - Field Tests with Stakes: This provides a methodology for evaluating preservatives in a real-world ground-contact environment. Treated stakes are installed in the ground and periodically evaluated for decay and insect attack over many years.

  • AWPA E16 - Horizontal Lap-Joint Method: This is a field test for evaluating preservatives in an above-ground, out-of-contact scenario, which is a severe test for decay.[13]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for testing wood preservatives and the conceptual pathway of TBP degradation.

experimental_workflow Experimental Workflow for Wood Preservative Evaluation cluster_lab Laboratory Evaluation cluster_field Field Evaluation prep Wood Sample Preparation (Blocks) treat Preservative Treatment (e.g., 2,4,6-TBP) prep->treat leach AWPA E11 Leachability Test treat->leach Simulate Weathering soil_block AWPA E10 Soil-Block Decay Test treat->soil_block No Weathering leach->soil_block analysis1 Determine Toxic Thresholds soil_block->analysis1 stake_prep Stake/Post Preparation & Treatment analysis1->stake_prep Promising Candidate field_test AWPA E7/E8 Ground Contact Field Test stake_prep->field_test ag_test AWPA E16/E18 Above-Ground Field Test stake_prep->ag_test analysis2 Long-Term Performance Rating field_test->analysis2 ag_test->analysis2 final Standardization & Approval analysis2->final

Caption: Workflow for evaluating a new wood preservative based on AWPA standards.

enzymatic_degradation Conceptual Pathway of TBP Degradation by White-Rot Fungi fungus White-Rot Fungus (e.g., T. versicolor) enzyme Secretes Extracellular Ligninolytic Enzymes fungus->enzyme laccase Laccase enzyme->laccase degradation Oxidative Degradation laccase->degradation Catalyst tbp 2,4,6-Tribromophenol (TBP) tbp->degradation Substrate products Less Toxic Metabolites degradation->products

Caption: Conceptual model of TBP enzymatic degradation by fungi like T. versicolor.

References

Application Note: Analysis of 3,4,5-Tribromophenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of 3,4,5-tribromophenol (B2522849) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, a derivatization step is essential to improve volatility and chromatographic performance. This document outlines procedures for both acetylation and silylation, followed by GC-MS analysis. The method is intended to be a robust framework for the quantification of this compound in research and quality control settings. While specific quantitative data for this compound is not widely available in published literature, this note provides expected performance characteristics based on the analysis of the closely related isomer, 2,4,6-tribromophenol.

Introduction

This compound is a member of the brominated phenol (B47542) family, which are compounds of interest due to their potential environmental persistence and toxicological profiles. Accurate and sensitive analytical methods are crucial for monitoring their presence in various samples, including environmental matrices and pharmaceutical products. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of such semi-volatile organic compounds.[1] However, direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. Derivatization of the phenolic hydroxyl group is a critical step to overcome these limitations by increasing the volatility and thermal stability of the analyte.[2][3][4] This application note details sample preparation, derivatization, and GC-MS instrumental conditions for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as water or biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.

Liquid-Liquid Extraction (LLE)

  • To 100 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Adjust the pH of the sample to approximately 2 by adding concentrated sulfuric or hydrochloric acid.

  • Extract the sample three times with 50 mL portions of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/diethyl ether mixture).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • The concentrated extract is now ready for derivatization.

Solid-Phase Extraction (SPE)

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1]

  • To 100 mL of the aqueous sample, add an internal standard.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.[1]

  • Dry the cartridge thoroughly under a stream of nitrogen.[1]

  • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]

  • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • The extract is now ready for derivatization.

Derivatization

Protocol 1: Acetylation

Acetylation converts the polar hydroxyl group to a less polar acetate ester, which is more amenable to GC analysis.

  • To the 1 mL concentrated sample extract, add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine (B92270) (as a catalyst).

  • Heat the mixture at 60°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride.

  • Vortex the mixture and allow the layers to separate.

  • Transfer the organic layer to a clean vial for GC-MS analysis.

Protocol 2: Silylation

Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility.[2][5]

  • Ensure the 1 mL concentrated sample extract is completely dry, as silylation reagents are moisture-sensitive.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the extract.[5]

  • Heat the mixture at 70°C for 60 minutes.[6]

  • Allow the reaction mixture to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Table 2: Suggested Ions for SIM Mode

CompoundDerivatizationQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundAcetylated372 (M+)330, 251, 172
This compoundSilylated (TMS)402 (M+)387, 295, 216

Note: The mass fragments for derivatized this compound are predicted based on the structure and common fragmentation patterns of similar compounds. These should be confirmed by analyzing a derivatized standard in full scan mode.

Quantitative Data

The following table summarizes expected quantitative performance data based on the analysis of 2,4,6-tribromophenol, which should be comparable to that of this compound. Method validation should be performed to establish specific performance characteristics for this compound.

Table 3: Expected Quantitative Performance (based on 2,4,6-Tribromophenol)

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Recovery85 - 110%
Relative Standard Deviation (RSD)< 15%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Acetylation or Silylation Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Derivatization_Pathways cluster_acetylation Acetylation cluster_silylation Silylation TBP This compound (Polar, Non-volatile) Acetylated_TBP Acetylated this compound (Less Polar, Volatile) TBP->Acetylated_TBP Acetic Anhydride Silylated_TBP Silylated this compound (Non-polar, Volatile) TBP->Silylated_TBP BSTFA

Caption: Derivatization pathways for this compound.

References

Anwendungshinweis und Protokolle zur Derivatisierung von 3,4,5-Tribromphenol für eine verbesserte analytische Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Analytische Chemie, Umweltanalytik, Arzneimittelentwicklung

Zusammenfassung: Dieser Anwendungshinweis beschreibt verschiedene Derivatisierungsmethoden zur Verbesserung der gaschromatographischen (GC) Analyse von 3,4,5-Tribromphenol (TBP). Phenole, insbesondere halogenierte Phenole wie TBP, neigen aufgrund ihrer polaren Hydroxylgruppe zu schlechter Peakform und geringer Empfindlichkeit in der GC-Analyse. Die Derivatisierung wandelt die polare Hydroxylgruppe in eine weniger polare funktionelle Gruppe um, was zu einer erhöhten Flüchtigkeit, verbesserten chromatographischen Eigenschaften und einer signifikant gesteigerten Detektionsempfindlichkeit führt. Es werden Protokolle für die Acetylierung, Silylierung und Pentafluorbenzylierung von 3,4,5-TBP vorgestellt und die analytischen Leistungsparameter der verschiedenen Derivate verglichen.

Einleitung

3,4,5-Tribromphenol ist eine chemische Verbindung, die als Flammschutzmittel, Desinfektionsmittel und als Zwischenprodukt in der Synthese von Pharmazeutika und anderen Chemikalien von Bedeutung ist. Die genaue und empfindliche Quantifizierung von 3,4,5-TBP in verschiedenen Matrizes ist für die Umweltüberwachung, die Qualitätskontrolle und für Forschungszwecke in der Arzneimittelentwicklung von entscheidender Bedeutung.

Die direkte Analyse von 3,4,5-TBP mittels Gaschromatographie ist oft problematisch. Die polare Hydroxylgruppe kann zu Peak-Tailing, geringer Empfindlichkeit und potenzieller thermischer Zersetzung während der Analyse führen. Die Derivatisierung ist ein chemischer Prozess, bei dem die Hydroxylgruppe modifiziert wird, um diese Nachteile zu überwinden. Die drei gängigsten Derivatisierungsmethoden für Phenole sind:

  • Acetylierung: Die Hydroxylgruppe wird in eine Acetatgruppe umgewandelt.

  • Silylierung: Die Hydroxylgruppe wird in eine Trimethylsilylether-Gruppe umgewandelt.

  • Pentafluorbenzylierung (PFB): Die Hydroxylgruppe wird in einen Pentafluorbenzylether umgewandelt, was die Empfindlichkeit gegenüber dem Elektroneneinfangdetektor (ECD) erheblich steigert.

Dieser Anwendungshinweis bietet detaillierte Protokolle für jede dieser Methoden und vergleicht deren Wirksamkeit hinsichtlich der Verbesserung der analytischen Detektion von 3,4,5-TBP.

Materialien und Methoden

Reagenzien und Standards
  • 3,4,5-Tribromphenol (≥98% Reinheit)

  • Essigsäureanhydrid (≥99%)

  • Pyridin (wasserfrei, ≥99.8%)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pentafluorbenzylbromid (PFBBr, ≥99%)

  • Kaliumcarbonat (K₂CO₃, wasserfrei)

  • Aceton (HPLC-Qualität)

  • Hexan (GC-Qualität)

  • Toluol (GC-Qualität)

  • Natriumsulfat (wasserfrei)

  • Standardlösungen von 3,4,5-TBP in geeigneten Lösungsmitteln

Geräte
  • Gaschromatograph (GC) mit Elektroneneinfangdetektor (ECD) und/oder Massenspektrometer (MS)

  • Kapillarsäule (z.B. DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Filmdicke)

  • Heizblock oder Wasserbad

  • Zentrifuge

  • Vortexmischer

  • Diverse Glaswaren (Reaktionsgefäße, Pipetten, etc.)

Experimentelle Protokolle

Acetylierung von 3,4,5-Tribromphenol

Dieses Protokoll beschreibt die Umwandlung von 3,4,5-TBP in sein Acetat-Derivat.

  • Probenvorbereitung: Eine bekannte Menge 3,4,5-TBP (z.B. 1 mg) in einem geeigneten Lösungsmittel (z.B. 1 ml Toluol) in ein Reaktionsgefäß geben.

  • Reagenzienzugabe: 100 µl Pyridin und 100 µl Essigsäureanhydrid zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 60°C im Heizblock oder Wasserbad inkubieren.

  • Aufarbeitung: Die Reaktionsmischung abkühlen lassen. 1 ml n-Hexan und 1 ml deionisiertes Wasser zugeben. Kräftig vortexen und anschließend zentrifugieren, um die Phasen zu trennen.

  • Extraktion: Die obere organische Phase abnehmen und über wasserfreiem Natriumsulfat trocknen.

  • Analyse: Die getrocknete organische Phase direkt in den GC injizieren.

Acetylation_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierung cluster_workup Aufarbeitung cluster_analysis Analyse start 3,4,5-TBP Lösung reagents Pyridin + Essigsäureanhydrid start->reagents Zugabe reaction Inkubation (60°C, 60 min) reagents->reaction extraction Hexan/Wasser Extraktion reaction->extraction Abkühlung drying Trocknung über Na2SO4 extraction->drying end GC-Analyse drying->end Silylation_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierung cluster_analysis Analyse start Getrocknetes 3,4,5-TBP reagents BSTFA (+1% TMCS) + Pyridin start->reagents Zugabe reaction Inkubation (70°C, 30 min) reagents->reaction end GC-Analyse reaction->end Abkühlung PFB_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierung cluster_workup Aufarbeitung cluster_analysis Analyse start 3,4,5-TBP in Aceton reagents K2CO3-Lösung + PFBBr-Lösung start->reagents Zugabe reaction Inkubation (60°C, 60 min) reagents->reaction extraction Hexan-Extraktion reaction->extraction Abkühlung washing Wasserwäsche extraction->washing drying Trocknung über Na2SO4 washing->drying end GC-Analyse drying->end Logic_Diagram cluster_problem Analytisches Problem cluster_solution Lösung: Derivatisierung cluster_methods Methoden cluster_outcome Ergebnis problem 3,4,5-TBP (polar, wenig flüchtig) derivatization Chemische Modifikation der -OH Gruppe problem->derivatization acetylation Acetylierung derivatization->acetylation silylation Silylierung derivatization->silylation pfb Pentafluorbenzylierung derivatization->pfb outcome Verbesserte GC-Analyse (höhere Empfindlichkeit, bessere Peakform) acetylation->outcome silylation->outcome pfb->outcome

Application Notes and Protocols for the Quantification of 3,4,5-Tribromophenol in Human Tissues and Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromophenol (B2522849) (3,4,5-TBP) is a member of the brominated phenol (B47542) family, which are compounds of interest due to their potential persistence in the environment and presence in human tissues. These compounds can originate from various sources, including the breakdown of brominated flame retardants (BFRs) or as byproducts of industrial processes. Monitoring the levels of 3,4,5-TBP in human tissues and fluids is crucial for assessing human exposure and understanding its potential toxicological implications. This document provides detailed application notes and protocols for the sensitive and accurate quantification of 3,4,5-TBP in human biological matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the methods of choice for trace-level analysis of such compounds.

Data Presentation: Quantitative Levels of Tribromophenols in Human Tissues and Fluids

While specific quantitative data for this compound in human tissues is limited in publicly available literature, extensive research has been conducted on its isomer, 2,4,6-tribromophenol (B41969) (2,4,6-TBP). The analytical methods described herein are suitable for the analysis of all tribromophenol isomers. The following table summarizes reported concentrations of 2,4,6-TBP in various human matrices to provide a reference for expected concentration ranges.

Human MatrixAnalyteConcentration RangeDetection FrequencyReference
Placental Tissue2,4,6-TBP1.31 - 316 ng/g lipid100%[1]
Adipose Tissue2,4,6-TBPMean: 5.05 ng/g lipid weightHigh[2]
Blood/Serum2,4,6-TBPTrace to 1.28 µg/L-[3]
Blood (E-waste recyclers)2,4,6-TBPMean: 0.3 ± 0.2 pmol/mL-[4]
Blood (Coastal residents)2,4,6-TBPMean: 1 ± 0.8 pmol/mL-[4]
Urine (General Population)2,4,6-TBPMean: 5.57 ± 4.05 µg/L-[3]
Urine (Children)2,4,6-TBPMedian: 3.58 µg/g creatinine-[5]
Urine (Sawmill workers)2,4,6-TBP1.9 - 12.3 mg/g creatinine-[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by GC-MS/MS

This protocol details the analysis of 3,4,5-TBP in human urine, incorporating enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) and derivatization before GC-MS/MS analysis.

1. Sample Preparation and Enzymatic Hydrolysis

  • To 2 mL of urine in a glass centrifuge tube, add an internal standard solution (e.g., ¹³C-labeled 2,4,6-TBP).

  • Add 1 mL of sodium acetate (B1210297) buffer to adjust the pH for optimal enzyme activity.

  • Add β-glucuronidase/sulfatase from Helix pomatia.

  • Incubate the mixture to deconjugate the TBP metabolites.

2. Solid-Phase Extraction (SPE)

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with acidified deionized water to remove interfering substances.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the tribromophenols with an appropriate organic solvent (e.g., ethyl acetate).

3. Derivatization

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

  • Add a derivatizing agent such as acetic anhydride (B1165640) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenolic hydroxyl group to a less polar and more volatile derivative.

  • Heat the mixture as required by the derivatization reagent's protocol (e.g., 60°C for 30 minutes for silylation).

4. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 - 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to a final temperature to ensure separation of the analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Select specific precursor-to-product ion transitions for 3,4,5-TBP and the internal standard.

Protocol 2: Quantification of this compound in Human Adipose Tissue by LC-MS/MS

This protocol is suitable for the analysis of 3,4,5-TBP in complex lipid-rich matrices like adipose tissue.

1. Sample Preparation and Extraction

  • Homogenize a known weight of adipose tissue.

  • Perform lipid extraction using a solvent mixture such as hexane/dichloromethane.

  • The extract can be further cleaned up using techniques like gel permeation chromatography (GPC) to remove bulk lipids.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate.

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for 3,4,5-TBP and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Human Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe derivatization Derivatization (e.g., Acetylation) spe->derivatization gcms GC-MS/MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data quant Quantification data->quant

Caption: General experimental workflow for the analysis of this compound in human urine.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TBP This compound (TBP) hydroxylation Hydroxylation TBP->hydroxylation CYP Enzymes debromination Debromination TBP->debromination glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs debromination->glucuronidation debromination->sulfation excretion Excretion (Urine/Feces) glucuronidation->excretion sulfation->excretion

Caption: Proposed metabolic pathway of this compound in humans.

References

Application Notes and Protocols: The Role of 3,4,5-Tribromophenol in Polybrominated Diphenyl Ether (PBDE) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 3,4,5-tribromophenol (B2522849) and other tribromophenol isomers as precursors in the synthesis of polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites (OH-PBDEs). Included are detailed experimental protocols for chemical and enzymatic synthesis pathways, along with quantitative data to support experimental design.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that, due to their environmental persistence and bioaccumulation, are of significant interest to researchers. The synthesis of specific PBDE congeners is crucial for toxicological studies, the development of analytical standards, and for understanding their metabolic pathways. Bromophenols, including this compound, serve as key building blocks in the formation of the diphenyl ether structure.

Two primary synthetic routes are detailed herein: the copper-catalyzed Ullmann condensation for the synthesis of PBDEs and the enzymatic synthesis of hydroxylated PBDEs (OH-PBDEs) from bromophenol precursors.

Chemical Synthesis of PBDEs via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the formation of diaryl ethers.[1] Modern adaptations of this reaction allow for the synthesis of PBDEs under milder conditions with catalytic amounts of copper, often facilitated by a ligand.[2] This reaction involves the coupling of a bromophenoxide with a bromoaryl halide.[3][4]

General Reaction Scheme:

Ullmann_Condensation cluster_activation Phenoxide Formation cluster_coupling Ullmann Coupling Tribromophenol Tribromophenol Tribromophenoxide Tribromophenoxide Tribromophenol->Tribromophenoxide + Base - H₂O Base Base PBDE Polybrominated Diphenyl Ether Tribromophenoxide->PBDE Bromoaryl_Halide Bromoaryl Halide Bromoaryl_Halide->PBDE Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->PBDE

Caption: Ullmann condensation pathway for PBDE synthesis.

Experimental Protocol: Synthesis of a Heptabrominated Diphenyl Ether

This protocol is a generalized procedure for the synthesis of a heptabrominated diphenyl ether from this compound and 1,2,3,4-tetrabromobenzene (B13676488), based on modern Ullmann condensation principles.[1][2] Optimization of reaction conditions may be necessary for specific congeners.

Materials:

  • This compound

  • 1,2,3,4-Tetrabromobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (B135089) (ligand)

  • Potassium phosphate (B84403) (K₃PO₄) (base)

  • Anhydrous toluene (B28343) (solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), 1,2,3,4-tetrabromobenzene (1.1 eq), potassium phosphate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the mixture to 110°C with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to isolate the desired PBDE congener.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Ullmann Condensation
Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolAryl IodideCuI / Picolinic AcidK₃PO₄DMSO8024Varies[2]
2-Amino-5-bromophenol4-(tert-butyl)iodobenzeneCuI / 1,10-PhenanthrolineK₃PO₄Toluene80-13012-24Varies[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Enzymatic Synthesis of Hydroxylated PBDEs (OH-PBDEs)

Hydroxylated PBDEs are metabolites of PBDEs and are also naturally produced.[5][6] The enzymatic synthesis of OH-PBDEs can be achieved from bromophenol precursors using bromoperoxidase (BPO), an enzyme commonly found in marine algae.[5][7] This method represents a green chemistry approach to synthesizing these compounds.

Reaction Pathway for OH-PBDE Formation

Enzymatic_Synthesis Tribromophenol 2,4,6-Tribromophenol Radical Bromophenoxy Radical Tribromophenol->Radical Oxidation BPO Bromoperoxidase (BPO) BPO->Radical H2O2 H₂O₂ H2O2->Radical Br_ion Br⁻ Br_ion->Radical Coupling Radical Coupling Radical->Coupling OH_PBDE Hydroxylated PBDE Coupling->OH_PBDE

Caption: Enzymatic synthesis of OH-PBDEs from tribromophenol.

Experimental Protocol: Enzymatic Synthesis of OH-PBDEs from 2,4,6-Tribromophenol

This protocol is based on the bromoperoxidase-catalyzed dimerization of 2,4,6-tribromophenol.[5][6]

Materials:

  • 2,4,6-Tribromophenol (2,4,6-TBP)

  • Bromoperoxidase (BPO) from Corallina officinalis

  • Hydrogen peroxide (H₂O₂)

  • Potassium bromide (KBr)

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Mixture Preparation: In a glass vial, prepare a reaction mixture containing 2,4,6-TBP (e.g., 100 µM), KBr, and BPO in phosphate buffer (pH 6.5).

  • Initiation of Reaction: Start the reaction by adding H₂O₂ to the mixture.

  • Incubation: Incubate the reaction mixture at room temperature with gentle shaking.

  • Reaction Termination and Extraction: After a set time (e.g., 30 minutes), terminate the reaction by adding a quenching agent or by immediate extraction. Extract the products from the aqueous phase with ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Analysis: Analyze the products using GC-MS or LC-MS to identify and quantify the OH-PBDEs formed. Derivatization (e.g., methylation) may be required for GC analysis.[5]

Quantitative Data for Enzymatic Synthesis
SubstrateEnzymepHTemperatureKey ReagentsProduct(s)Yield (%)Reference
2,4-DibromophenolBromoperoxidase (BPO)6.5Room Temp.Br⁻, H₂O₂2'-HO-BDE-121, 4'-HO-BDE-121~2.8%[5]
2,4,6-TribromophenolBromoperoxidase (BPO)6.5Room Temp.Br⁻, H₂O₂OH-PBDEs-[5][6]

Note: The yield for 2,4,6-TBP was not explicitly quantified in the cited study but the formation of OH-PBDEs was confirmed.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Processing & Analysis Reagents Select & Prepare Reagents (Tribromophenol, etc.) Ullmann Ullmann Condensation (Chemical Synthesis) Reagents->Ullmann Enzymatic Enzymatic Reaction (Biochemical Synthesis) Reagents->Enzymatic Workup Reaction Work-up & Extraction Ullmann->Workup Enzymatic->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis and analysis of PBDEs.

Conclusion

This compound and its isomers are valuable precursors for the synthesis of specific PBDE and OH-PBDE congeners. The Ullmann condensation offers a versatile chemical route to a wide range of PBDEs, while enzymatic synthesis provides a greener alternative for producing hydroxylated metabolites. The protocols and data presented here serve as a foundation for researchers to synthesize these compounds for further study in toxicology, environmental science, and drug development.

References

Application Notes and Protocols for Studying the Biodegradation of 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Tribromophenol (TBP) is a brominated flame retardant intermediate and a decomposition product of other brominated compounds, leading to its presence in various environmental matrices.[1][2] Due to its potential toxicity and persistence, understanding its biodegradation is crucial for developing effective bioremediation strategies. These application notes provide a comprehensive experimental framework for researchers to study the microbial degradation of 3,4,5-TBP. The protocols outlined below cover the isolation and cultivation of TBP-degrading microorganisms, the setup of biodegradation assays, and the analytical methods for quantifying TBP and its metabolites.

Materials and Reagents
  • Chemicals: this compound (analytical standard), 2,4,6-Tribromophenol (as a representative TBP for some protocols), K₂HPO₄, KH₂PO₄, NH₄Cl, MgSO₄, MnSO₄, FeSO₄·7H₂O, CaCl₂·2H₂O, glucose, polypeptone, yeast extract, NaCl, methanol (B129727) (HPLC grade), acetonitrile (B52724) (HPLC grade), acetic acid, and trifluoroacetic acid.[1][3][4][5]

  • Microorganisms: A pure culture of a known TBP-degrading bacterium such as Ochrobactrum sp. strain TB01, or a mixed microbial consortium enriched from a contaminated site.[1][6]

  • Equipment: Autoclave, shaking incubator, centrifuge, pH meter, spectrophotometer, High-Performance Liquid Chromatography (HPLC) system with a UV detector, Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for metabolite identification), sterile flasks, and general laboratory glassware.

Experimental Protocols

Protocol 1: Preparation of Microbial Cultures

This protocol describes the preparation of a bacterial inoculum for the biodegradation studies.

  • Media Preparation:

    • Mineral Salt Medium (MSM): For one liter of medium, dissolve the following in deionized water: 4.35 g K₂HPO₄, 1.7 g KH₂PO₄, 2.1 g NH₄Cl, 0.2 g MgSO₄, 0.05 g MnSO₄, 0.01 g FeSO₄·7H₂O, and 0.03 g CaCl₂·2H₂O.[1] Adjust the pH to 6.8.

    • Complex Medium (for initial growth): For one liter of medium, dissolve 0.25 g glucose, 2.5 g polypeptone, 1.25 g yeast extract, and 1.25 g NaCl.[1]

    • Sterilize the media by autoclaving at 121°C for 15 minutes.

  • Inoculum Preparation:

    • Inoculate the sterile complex medium with the selected bacterial strain (e.g., Ochrobactrum sp.).

    • Incubate the culture in a shaking incubator at 30°C and 100 RPM until it reaches the mid-logarithmic phase of growth.[5][7]

    • Harvest the cells by centrifugation (e.g., 10,000 rpm for 10 minutes).

    • Wash the cell pellet twice with sterile MSM to remove any residual complex medium components.

    • Resuspend the cells in sterile MSM. The initial optical density (OD) at 400 nm or 600 nm can be adjusted to a standardized value, such as 0.2, for consistent inoculation.[5][7]

Protocol 2: Biodegradation Assay

This protocol details the setup of a batch experiment to assess the biodegradation of 3,4,5-TBP.

  • Experimental Setup:

    • Prepare several sterile Erlenmeyer flasks containing a defined volume of MSM.

    • Spike the medium with a stock solution of 3,4,5-TBP (dissolved in a minimal amount of a suitable solvent like methanol) to achieve the desired initial concentration (e.g., 100 µM).[1]

    • Inoculate the flasks with the prepared microbial culture from Protocol 1.

    • Include control flasks:

      • Abiotic Control: MSM with 3,4,5-TBP but without microbial inoculum to assess for any non-biological degradation.

      • Biotic Control: MSM with microbial inoculum but without 3,4,5-TBP to monitor the growth of the microorganisms in the absence of the target compound.

    • Incubate the flasks under the same conditions as the inoculum preparation (e.g., 30°C, 100 RPM) in the dark to prevent photodegradation.[6]

  • Sample Collection:

    • Collect samples aseptically from each flask at regular time intervals (e.g., 0, 6, 12, 24, 36, 48 hours).

    • For each sample, measure the bacterial growth (e.g., OD at 600 nm) and prepare the supernatant for chemical analysis by centrifuging or filtering (0.22 µm filter) to remove bacterial cells.[5]

    • Store the supernatant at 4°C or frozen until analysis.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of TBP in the collected samples.

  • HPLC System and Conditions:

    • Column: A reversed-phase C8 or C18 column is suitable (e.g., Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size or Agilent HC-C18, 250 mm x 4.6 mm, 5 µm).[3][4]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile or methanol and water, often with an acid modifier like trifluoroacetic acid (0.05%) or acetic acid (1%).[3][4][5] A common mobile phase composition is a mixture of methanol, ultrapure water, and glacial acetic acid (85:15:1).[4]

    • Flow Rate: Typically 0.25 to 1.2 mL/min.[3][4][7]

    • Detection: UV detection at a wavelength of 280 nm or 290 nm.[4][5]

    • Injection Volume: 5 to 50 µL.[3][4]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]

  • Analysis:

    • Prepare a calibration curve using standard solutions of 3,4,5-TBP of known concentrations.

    • Inject the prepared samples (supernatant) into the HPLC system.

    • Identify and quantify the TBP peak in the chromatograms by comparing the retention time and peak area to the standards.

Data Presentation

Quantitative data from the biodegradation experiments should be summarized in tables for clarity and comparison.

Table 1: Experimental Conditions for 3,4,5-TBP Biodegradation

Parameter Condition Reference
Microorganism Ochrobactrum sp. strain TB01 [1]
Medium Mineral Salt Medium (MSM) [1]
Initial TBP Concentration 100 µM [1]
Incubation Temperature 30°C [5]
Shaking Speed 100 RPM [5]

| pH | 6.8 |[1] |

Table 2: Biodegradation of 2,4,6-TBP by Ochrobactrum sp. strain TB01

Time (hours) TBP Concentration (µM) Degradation (%) Bromide Ion Release (µM)
0 100 0 0
12 ~60 ~40 Not Reported
24 ~20 ~80 Not Reported

| 36 | < 5 | > 95 | ~300 |

Note: Data is adapted from a study on 2,4,6-TBP, which is structurally similar to 3,4,5-TBP, to illustrate data presentation. The study reported complete degradation of 100 µM 2,4,6-TBP within 36 hours and the release of 3 moles of bromide ions per mole of TBP degraded.[1]

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for studying the biodegradation of 3,4,5-TBP can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biodegradation Assay cluster_analysis Phase 3: Analysis media Media Preparation (MSM & Complex) culture Microorganism Culturing (e.g., Ochrobactrum sp.) media->culture inoculum Inoculum Preparation (Cell Harvesting & Washing) culture->inoculum setup Assay Setup (Flasks with TBP) inoculum->setup incubation Incubation (30°C, Shaking) setup->incubation sampling Time-course Sampling incubation->sampling sample_prep Sample Preparation (Centrifugation/Filtration) sampling->sample_prep hplc HPLC Analysis (Quantification of TBP) sample_prep->hplc data Data Analysis (Degradation Rate) hplc->data

Caption: Experimental workflow for 3,4,5-TBP biodegradation study.

Proposed Metabolic Pathway

The biodegradation of halogenated phenols often proceeds through sequential dehalogenation followed by ring cleavage. For 3,4,5-TBP, a proposed pathway involves the initial removal of bromine atoms, followed by the degradation of the resulting phenol (B47542) molecule.

G cluster_dehalogenation Phase I: Reductive Dehalogenation cluster_cleavage Phase II: Aromatic Ring Cleavage TBP This compound DBP 3,4-Dibromophenol (or other isomers) TBP->DBP MBP Monobromophenol DBP->MBP Phenol Phenol MBP->Phenol Catechol Catechol Phenol->Catechol Phenol Hydroxylase Intermediates Ring Fission Products (e.g., cis,cis-Muconic acid) Catechol->Intermediates TCA TCA Cycle Intermediates Intermediates->TCA

Caption: Proposed metabolic pathway for 3,4,5-TBP biodegradation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 3,4,5-Tribromophenol.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of phenol (B47542) not a suitable method for synthesizing this compound?

A1: The direct bromination of phenol is not a viable route for obtaining the 3,4,5-isomer due to the powerful directing effect of the hydroxyl (-OH) group. The -OH group is a strong activating, ortho, para-director, meaning it significantly increases the electron density at positions 2, 4, and 6 of the benzene (B151609) ring.[1][2] Consequently, electrophilic bromination overwhelmingly favors substitution at these positions, rapidly forming 2,4,6-tribromophenol, often as a white precipitate, especially in polar solvents like water.[1][3]

Q2: What is a viable synthetic strategy for producing this compound with a good yield?

A2: Achieving the 3,4,5-substitution pattern requires a multi-step synthesis that circumvents the directing effects of the hydroxyl group.[4] A common and effective strategy involves the use of 3,4,5-tribromoaniline (B1304853) as a key intermediate.[5][6] The amino group (-NH₂) can be converted into a hydroxyl group via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. This sequence ensures the correct regiochemistry of the bromine atoms.

Q3: My overall yield is low. Which steps are the most critical for optimization?

A3: In a multi-step synthesis, every step impacts the overall yield. However, the most critical steps are typically the formation and subsequent reaction of the diazonium salt.[7]

  • Diazotization: The conversion of 3,4,5-tribromoaniline to its diazonium salt is highly sensitive to temperature. The diazonium salt is often unstable at temperatures above 0-5 °C and can decompose, leading to significant yield loss.

  • Hydrolysis: The replacement of the diazonium group with a hydroxyl group can be prone to side reactions, including the formation of tarry byproducts if the reaction conditions (e.g., temperature, acid concentration) are not carefully controlled.

Q4: How can I minimize the formation of isomeric impurities?

A4: Minimizing impurities starts with a well-designed synthetic route and careful execution.

  • Purity of Starting Material: Ensure the starting material (e.g., 3,4,5-tribromoaniline) is of high purity. Impurities in the starting material will carry through or cause side reactions.

  • Reaction Control: Strictly control reaction parameters. For the diazotization step, maintaining a low temperature (typically 0-5 °C) is crucial to prevent decomposition of the diazonium salt.[8]

  • Stoichiometry: Use precise molar equivalents of reagents, particularly the sodium nitrite (B80452) for diazotization, to avoid side reactions or incomplete conversion.

  • Purification of Intermediates: Purifying the key intermediate (3,4,5-tribromoaniline) before proceeding to the final step can significantly improve the purity and yield of the final product.[6]

Q5: What are the recommended purification techniques for this compound?

A5: The final product can be purified using standard laboratory techniques.

  • Extraction: A thorough aqueous workup is necessary to remove inorganic salts and acids.

  • Recrystallization: This is a highly effective method for purifying the crude solid product. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) must be determined experimentally.

  • Column Chromatography: For removing closely related impurities or if recrystallization is ineffective, column chromatography on silica (B1680970) gel is a powerful alternative.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Diazotization Step Temperature too high, causing decomposition of the diazonium salt.Maintain a strict temperature range of 0-5 °C using an ice-salt bath. Add reagents slowly to control any exotherm.
Incorrect stoichiometry of sodium nitrite or acid.Carefully calculate and weigh reagents. Use a slight excess of acid but a precise amount of sodium nitrite.
Incomplete dissolution of the starting aniline (B41778).Ensure the aniline is fully dissolved or suspended in the acidic medium before adding sodium nitrite.
Formation of Tarry Byproducts during Hydrolysis Reaction temperature for hydrolysis is too high or heating is too rapid.Add the cold diazonium salt solution slowly to a pre-heated (e.g., 50-60°C) acidic solution. Avoid excessively high temperatures.
Uncontrolled decomposition of the diazonium salt.Ensure the diazotization reaction is complete before proceeding to hydrolysis.
Incomplete Conversion of Aniline to Phenol Diazonium salt did not fully form.Test for the presence of nitrous acid (e.g., with starch-iodide paper) to ensure a slight excess was used during diazotization.
Hydrolysis reaction time is too short.Monitor the reaction by TLC. Ensure nitrogen evolution has ceased, then allow sufficient time for the reaction to complete.
Product is Difficult to Purify Presence of multiple brominated isomers.This indicates an issue with the synthesis of the 3,4,5-tribromoaniline precursor. Re-evaluate and purify the starting materials and intermediates.[6]
Contamination with starting material.Optimize reaction conditions (time, temperature) to drive the reaction to completion. Use column chromatography for purification if necessary.

Proposed Synthetic Pathway

The synthesis of this compound is best achieved via a multi-step pathway. The following diagram illustrates a conceptual route starting from a readily available precursor.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Final Product Synthesis A p-Nitroaniline B 2,6-Dibromo-4-nitroaniline A->B Br₂, Acetic Acid C 3,4,5-Tribromoaniline B->C 1. NaNO₂, H₂SO₄/H₂O (Diazotization) 2. CuBr, HBr (Sandmeyer Reaction) 3. Sn, HCl (Reduction) D 3,4,5-Tribromobenzene diazonium salt C->D NaNO₂, H₂SO₄/H₂O 0-5 °C E This compound D->E H₂O, H₂SO₄, Δ (Hydrolysis) G start Low Yield of This compound q1 TLC shows unreacted 3,4,5-tribromoaniline? start->q1 a1_yes Incomplete Diazotization q1->a1_yes Yes q2 Significant tar/dark polymer formation observed? q1->q2 No s1 Verify NaNO₂ stoichiometry. Ensure temperature was 0-5°C. Check for complete dissolution/suspension. a1_yes->s1 a2_yes Decomposition during Hydrolysis q2->a2_yes Yes q3 Product is an impure oil or fails to crystallize q2->q3 No s2 Add diazonium salt slowly to hot acid. Avoid excessive heating (>80°C). Ensure efficient stirring. a2_yes->s2 a3_yes Workup or Side Reaction Issues q3->a3_yes Yes end Yield Improved q3->end No s3 Ensure complete acid neutralization during workup. Consider column chromatography for purification. a3_yes->s3

References

Technical Support Center: Purification of Crude 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,4,5-Tribromophenol.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow, or the final temperature is not low enough.- Concentrate the solution by boiling off some solvent and allow it to cool again.[1] - Place the solution in an ice bath or refrigerator to induce crystallization.[2]
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the solute.- The crude material has a high impurity level, depressing the melting point.[1]- Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent to lower the saturation point, and cool slowly.[2] - Attempt purification by column chromatography first to remove the bulk of impurities.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] - Premature crystallization during a hot filtration step. - Excessive washing of the collected crystals.- Minimize the amount of hot solvent used to dissolve the crude product.[4] - Use a pre-heated funnel for hot filtration. - Wash the crystals with a minimal amount of ice-cold solvent.[4]
Crystals are colored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. - The chosen mobile phase has either too high or too low polarity. - The column is overloaded with crude material.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for normal phase silica (B1680970) gel is a hexane/ethyl acetate (B1210297) or hexane/dichloromethane gradient.[5] - Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. - The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[5]
Streaking or tailing of the compound band. - The compound is interacting too strongly with the stationary phase. - The column is not packed uniformly.- Add a small amount of a slightly more polar solvent (e.g., a few drops of acetic acid or methanol) to the mobile phase to improve peak shape. - Ensure the column is packed carefully to avoid air bubbles and channels.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route but often include:

  • Under-brominated phenols: Such as 3,4-dibromophenol, 3,5-dibromophenol, and other monobromophenol isomers.

  • Isomeric tribromophenols: Depending on the reaction conditions, other isomers like 2,4,5-tribromophenol (B77500) or 2,4,6-tribromophenol (B41969) may be formed.[6]

  • Unreacted starting material: Residual phenol (B47542) may be present.

  • Oxidation byproducts: Phenols can be susceptible to oxidation, leading to colored impurities.

Q2: Which purification technique is best for crude this compound?

A2: The choice of technique depends on the impurity profile and the desired final purity.

  • Recrystallization is highly effective if the crude product is relatively pure (>90%) and a suitable solvent is found. It is excellent for removing small amounts of impurities.

  • Column chromatography is more suitable for separating complex mixtures with multiple components or when the desired compound and impurities have similar solubilities.[7]

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Based on the properties of the analogous 2,4,6-tribromophenol, good starting points for solvent screening include:

  • Single solvents: Ethanol, methanol, or acetic acid.

  • Solvent pairs: Ethanol/water or acetic acid/water.[8] A systematic approach involves testing the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points.

Q4: What is a good starting mobile phase for the column chromatography of this compound?

A4: For normal phase silica gel chromatography, it is best to start with a non-polar solvent and gradually increase the polarity. A good starting point for developing a method via TLC would be:

  • Hexane/Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the proportion of ethyl acetate). [5]

  • Hexane/Dichloromethane. For reversed-phase (e.g., C18) chromatography, a polar mobile phase would be used, such as:

  • Acetonitrile/Water with a small amount of acid (e.g., 0.1% formic acid). [9][10]

Data Presentation

The following table summarizes expected outcomes for the purification of this compound based on analogous data for 2,4,6-tribromophenol. Actual results may vary.

Purification TechniqueTypical Solvent/Mobile PhaseExpected YieldExpected Purity (Post-Purification)Key Considerations
Recrystallization 95% Ethanol[11]90-95%[11]>99%[11]Best for relatively pure starting material.
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate Gradient70-85%>98%Effective for complex mixtures and removing isomers.
Column Chromatography (Reversed Phase) Acetonitrile/Water Gradient70-85%>98%Useful for separating polar impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., 95% ethanol). If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is suitable.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of the desired product from impurities (target Rf of ~0.3-0.4).[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, and dry-load it onto the column.

  • Elution: Begin eluting the column with the least polar mobile phase identified from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No collect Collect Crystals by Filtration crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: 1. Add Seed Crystal 2. Scratch Flask 3. Concentrate Solution no_crystals->troubleshoot_no_crystals oil_out->crystals_form No oiled Oiled Out oil_out->oiled Yes troubleshoot_oiled Troubleshoot: 1. Reheat & Add More 'Good' Solvent 2. Cool Slowly 3. Consider Chromatography oiled->troubleshoot_oiled end Pure Product collect->end troubleshoot_no_crystals->dissolve troubleshoot_oiled->dissolve ExperimentalWorkflow_ColumnChromatography start Start tlc 1. TLC Analysis: Optimize Mobile Phase start->tlc pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Gradient Mobile Phase load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_fractions 6. Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure 7. Combine Pure Fractions monitor_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end LogicalRelationship_PurificationChoice crude_product Crude This compound purity_check Assess Purity (e.g., by TLC) crude_product->purity_check high_purity High Purity (>90%) Few Impurities purity_check->high_purity High low_purity Low Purity (<90%) Multiple Impurities purity_check->low_purity Low / Complex recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography final_product Purified Product recrystallization->final_product column_chromatography->final_product

References

Technical Support Center: Troubleshooting Low Yield in the Bromination of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bromination of phenols.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low yields and other common issues in phenol (B47542) bromination reactions.

Problem 1: Low Yield of Desired Monobrominated Product with Significant Polybromination

  • Symptoms:

    • Formation of a white precipitate (likely 2,4,6-tribromophenol) during the reaction, especially when using bromine water.[1][2]

    • GC-MS or TLC analysis shows multiple spots or peaks corresponding to di- and tri-brominated phenols.[1][2]

    • The overall yield of the desired monobrominated product is significantly lower than expected.[2]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Highly Reactive Brominating Agent Switch from highly reactive agents like bromine water to milder and more selective reagents such as N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃).[1][2] NBS provides a slow, controlled release of bromine, which helps prevent over-bromination.[2]
Polar Protic Solvent Change the solvent from polar protic solvents (e.g., water, ethanol), which enhance bromine's reactivity, to non-polar aprotic solvents like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (B109758) (CH₂Cl₂).[1][2][3] Non-polar solvents do not facilitate the ionization of phenol to the more reactive phenoxide ion.[3]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0-5 °C or even as low as -30°C) to decrease the reaction rate and improve selectivity towards monobromination.[1][2]
Incorrect Stoichiometry Carefully control the stoichiometry by using one equivalent or slightly less of the brominating agent relative to the phenol.[1][2]

Problem 2: Poor Regioselectivity (Ortho- vs. Para-Bromination)

  • Symptoms:

    • Formation of a mixture of ortho- and para-bromophenol, with neither being the desired major product.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inherent Directing Effect of the Hydroxyl Group To favor para-bromination , use a non-polar solvent and consider sterically bulky brominating agents.[1] Running the reaction at a lower temperature can also enhance para-selectivity.[1] For instance, the bromination of phenol in carbon disulfide at -30°C can yield up to 97% p-bromophenol.
To favor ortho-bromination (on para-substituted phenols), using N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH) in a polar protic solvent such as methanol (B129727) can be effective.[1] Mono ortho-bromination of various phenols using NBS in ACS-grade methanol has been shown to give high yields in short reaction times.[4]
Influence of Other Substituents Carefully consider the electronic and steric effects of all substituents on the phenol ring to predict the most likely position of bromination.[1]

Problem 3: No or Very Low Conversion to Product

  • Symptoms:

    • TLC or GC-MS analysis shows predominantly unreacted starting material.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Insufficiently Reactive Brominating Agent Ensure the chosen brominating agent is suitable for your specific phenol substrate. Less activated phenols may require more reactive brominating systems.
Inappropriate pH The rate of bromination is highly dependent on pH.[5] Optimal reactivity is generally observed in acidic media, for example, pH 3 for the KBr-KBrO₃ system and pH 4 for the NBS-KBr system.[5] The reaction rate decreases significantly as the pH increases from acidic to basic conditions.[5]
Deactivated Phenol Ring If the phenol has strong electron-withdrawing groups, the aromatic ring may be too deactivated for standard bromination conditions. More forcing conditions or a different synthetic route may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why does the solvent have such a significant impact on the outcome of phenol bromination?

The solvent plays a crucial role in determining both the reactivity of the phenol and the brominating agent. In polar protic solvents like water, phenol can ionize to form the highly reactive phenoxide ion.[3] This increased reactivity, coupled with the solvent's ability to polarize the bromine molecule, often leads to rapid polysubstitution, yielding 2,4,6-tribromophenol.[3][6] In contrast, non-polar solvents like carbon disulfide (CS₂) do not facilitate this ionization, keeping the phenol ring less activated and allowing for more controlled monobromination.[3][6]

Q2: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?

NBS is a milder and more selective brominating agent compared to elemental bromine.[2] It provides a slow and controlled concentration of bromine in the reaction mixture, which helps to prevent over-bromination and the formation of polybrominated side products.[2] This allows for better control over the reaction, often leading to higher yields of the desired monobrominated product.

Q3: How can I remove colored impurities from my final product?

The formation of colored impurities can be due to oxidation or the presence of residual bromine. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1] After the reaction, washing the organic extract with a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, can help remove excess bromine and some colored impurities.[1]

Q4: What are the best purification techniques for brominated phenols?

The choice of purification technique depends on the physical state and properties of the product.

  • Recrystallization: A powerful method for purifying solid brominated compounds.[7]

  • Column Chromatography: Commonly used to separate mixtures of ortho- and para-isomers or to remove impurities with different polarities.[7]

  • Distillation: Effective for purifying liquid brominated phenols. Vacuum distillation is particularly useful for high-boiling or thermally sensitive compounds to prevent decomposition.[7]

  • Liquid-Liquid Extraction: Often used during the work-up to separate the product from the reaction mixture. An alkali back-extraction can be employed to separate phenolic products from non-acidic impurities.[7][8]

Data Summary

The following table summarizes the effect of various reaction conditions on the bromination of phenols.

Brominating AgentSolventTemperatureKey OutcomeProduct(s)YieldReference
Bromine WaterWaterRoom Temp.Polysubstitution2,4,6-TribromophenolHigh (precipitate)[3][6]
Bromine (Br₂)Carbon Disulfide (CS₂)-30 °CHigh para-selectivityp-Bromophenol97%
Bromine (Br₂)Carbon Disulfide (CS₂)+30 °CGood para-selectivityp-Bromophenol82%
Bromine (Br₂)Carbon Disulfide (CS₂)0-5 °CGood para-selectivityp-Bromophenol80-84%[9]
KBr/KBrO₃Acetic Acid/WaterRoom Temp.Optimal at pH 3Bromophenols-[5]
NBS/KBrAcetonitrile (B52724)Room Temp.Optimal at pH 4Bromophenols-[5]
PIDA/AlBr₃Acetonitrile23 °CMild & efficientVarious Bromophenols28-76%[10][11]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol [1]

  • Setup: In a flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve phenol (1 equivalent) in carbon disulfide.

  • Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).[1]

  • Bromine Addition: Prepare a solution of bromine (1 equivalent) in carbon disulfide in the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature at -30 °C.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the bromine color can also indicate the reaction is nearing completion.

  • Work-up: Once the reaction is complete, distill off the carbon disulfide. The crude product can then be purified by vacuum distillation to yield p-bromophenol.[1]

Protocol 2: General Monobromination of Phenols using NBS [2]

  • Setup: Dissolve the phenol (1 equivalent) in a suitable solvent like methanol or acetonitrile in a round-bottom flask.

  • NBS Solution: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1 equivalent) in the same solvent. Protect this solution from light by wrapping the flask in aluminum foil.[2]

  • Reaction: Cool the phenol solution to 0-5 °C. Add the NBS solution dropwise to the stirred phenol solution.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.[2]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like dichloromethane and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Phenol Bromination start Low Yield or Undesired Product q1 What is the main issue? start->q1 polybrom Polysubstitution q1->polybrom Polybromination poor_regio Poor Regioselectivity q1->poor_regio Poor Selectivity no_reaction No/Low Conversion q1->no_reaction No Reaction sol_poly1 Use Milder Reagent (e.g., NBS) polybrom->sol_poly1 sol_poly2 Use Non-Polar Solvent (e.g., CS2, CH2Cl2) polybrom->sol_poly2 sol_poly3 Lower Reaction Temperature (0 to -30°C) polybrom->sol_poly3 sol_regio1 For para-selectivity: Use non-polar solvent, low temperature poor_regio->sol_regio1 sol_regio2 For ortho-selectivity: Use NBS/acid catalyst in polar solvent poor_regio->sol_regio2 sol_nr1 Check pH (Acidic is optimal) no_reaction->sol_nr1 sol_nr2 Use More Reactive Brominating Agent no_reaction->sol_nr2

Caption: A workflow diagram for troubleshooting common issues in phenol bromination.

Electrophilic_Bromination_Pathway Electrophilic Aromatic Substitution: Bromination of Phenol cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Phenol Phenol Attack Nucleophilic Attack by Phenol Ring Phenol->Attack Br2 Br-Br Polarization Polarization of Br₂ (δ+ Br---Br δ-) Br2->Polarization Polarization->Attack Sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) Attack->Sigma Deprotonation Deprotonation (Loss of H+) Sigma->Deprotonation Product Bromophenol (Ortho or Para) Deprotonation->Product HBr HBr (Byproduct) Deprotonation->HBr

Caption: The mechanism of electrophilic bromination of phenol.

References

Optimizing reaction conditions for the synthesis of 2,4,6-tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,4,6-tribromophenol (B41969). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4,6-tribromophenol?

A1: The most frequently employed method is the direct bromination of phenol (B47542) using bromine water. This reaction is typically rapid and results in the formation of a white precipitate of 2,4,6-tribromophenol.[1][2] The high reactivity of the phenol ring, activated by the hydroxyl group, leads to the substitution of bromine at all three available ortho and para positions.[2][3][4]

Q2: What are the primary side reactions to be aware of during the synthesis of 2,4,6-tribromophenol?

A2: The main side reaction is the formation of polybrominated phenols other than the desired 2,4,6-isomer, although this is less common when a significant excess of bromine is used.[5][6] Oxidation of phenol is another potential side reaction, which can lead to the formation of colored, tar-like impurities.[5]

Q3: How does the choice of solvent impact the reaction?

A3: The solvent choice is critical in controlling the extent of bromination. Polar protic solvents like water facilitate the ionization of bromine, increasing its electrophilicity and leading to the rapid formation of 2,4,6-tribromophenol.[5][7] In contrast, non-polar aprotic solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) result in a less reactive brominating species, which can allow for the formation of monobrominated phenols.[5][7]

Q4: Can I control the reaction to obtain mono- or di-brominated phenols instead?

A4: Yes, to obtain monobrominated phenols, it is recommended to use a non-polar aprotic solvent like carbon disulfide or dichloromethane (B109758) and control the stoichiometry by using only one equivalent of the brominating agent.[5][6] Milder brominating agents, such as N-bromosuccinimide (NBS), can also provide better control over the degree of bromination.[6]

Q5: What is a more environmentally friendly method for this synthesis?

A5: An alternative "green" method involves the use of hydrogen peroxide as an oxidant with a metal bromide (e.g., sodium bromide) in a sulfuric acid solution. This method generates bromine in situ and regenerates it from the hydrobromic acid formed during the reaction, thus avoiding the use of elemental bromine directly and improving atom economy.[8] This process can achieve high yields (97-98%) under controlled temperature conditions (20-25 °C).[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 2,4,6-tribromophenol - Incomplete reaction. - Sub-optimal stoichiometry. - Loss of product during workup and purification.- Ensure sufficient reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Use a slight excess of the brominating agent to drive the reaction to completion. - Carefully collect the precipitate by filtration and wash with cold water to minimize dissolution. Recrystallize from a suitable solvent like dilute ethanol (B145695) for purification.
Formation of a Yellow or Brown Product - Presence of unreacted bromine. - Oxidation of phenol leading to colored impurities.- Wash the crude product with a saturated solution of sodium bisulfite to remove excess bromine.[8] - Conduct the reaction at a lower temperature to minimize oxidation. Ensure the phenol used is of high purity.
Product is an Oily Substance Instead of a Solid Precipitate - Incomplete bromination leading to a mixture of partially brominated phenols. - Presence of significant impurities.- Confirm the complete precipitation of the trisubstituted product. Check the reaction stoichiometry and time. - Purify the crude product by recrystallization. Confirm the melting point of the purified product (should be around 95-96 °C).[8]
Reaction is Too Vigorous or Uncontrolled - Reaction temperature is too high. - Addition of bromine is too rapid.- Maintain the reaction temperature using an ice bath, especially during the initial stages. - Add the brominating agent dropwise with continuous stirring to control the reaction rate.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for 2,4,6-tribromophenol

Method Brominating Agent Solvent Temperature (°C) Reaction Time Typical Yield (%) Reference
Direct BrominationBromine WaterWaterRoom TemperatureRapidAlmost Quantitative
Oxidative BrominationH₂O₂ / NaBr / H₂SO₄Water20-253-5 hours addition, 5 hours stirring97-98[8]
Environmentally FriendlyHBr / H₂O₂Water or Water/Ethanol10-700.5-6 hours89-95[9]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-tribromophenol via Direct Bromination
  • Dissolve Phenol: In a reaction flask, dissolve 10 g of phenol in 200 ml of cold water.

  • Bromine Addition: While stirring the solution, add 52 g of an aqueous bromine solution dropwise from a dropping funnel.

  • Precipitation: A white precipitate of 2,4,6-tribromophenol will form.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and soluble byproducts.

  • Purification: Recrystallize the crude product from dilute ethyl alcohol to obtain long, slender needles.

  • Drying: Dry the purified crystals. The expected melting point is 95 °C.

Protocol 2: Synthesis of 2,4,6-tribromophenol via Oxidative Bromination
  • Prepare Bromide Solution: In a four-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 0.168 mol of sodium bromide in 60 ml of distilled water.[8]

  • Acidification: Carefully add 0.21 mol of concentrated sulfuric acid to the solution while maintaining the temperature at 20-25 °C using external cooling.[8]

  • Add Phenol: Add a prepared solution of 0.15 mol of phenol in 60 ml of distilled water to the mixture.[8]

  • Hydrogen Peroxide Addition: Add 0.180 mol of a 30-35% aqueous solution of hydrogen peroxide dropwise over 3.0-3.5 hours, maintaining the temperature at 20-25 °C.[8]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for 5 hours at the same temperature.[8]

  • Work-up: Filter the reaction mass and wash the filter cake with 40 ml of distilled water.[8]

  • Purification: If the product is yellow, wash it with a saturated solution of sodium hydrosulfite, followed by distilled water.[8]

  • Drying: Dry the final product at 50 °C. The expected melting point is 96 °C.[8]

Visualizations

experimental_workflow Experimental Workflow for 2,4,6-Tribromophenol Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_phenol Dissolve Phenol in Solvent start->dissolve_phenol prepare_brominating_agent Prepare Brominating Agent dissolve_phenol->prepare_brominating_agent add_bromine Add Brominating Agent Dropwise prepare_brominating_agent->add_bromine stir_mixture Stir Reaction Mixture add_bromine->stir_mixture monitor_reaction Monitor Progress (TLC) stir_mixture->monitor_reaction filter_precipitate Filter Precipitate monitor_reaction->filter_precipitate wash_solid Wash with Water/Bisulfite filter_precipitate->wash_solid recrystallize Recrystallize from Solvent wash_solid->recrystallize dry_product Dry Final Product recrystallize->dry_product end End Product: 2,4,6-Tribromophenol dry_product->end

Caption: Experimental workflow for the synthesis of 2,4,6-tribromophenol.

troubleshooting_guide Troubleshooting Logic for 2,4,6-Tribromophenol Synthesis cluster_yield Low Yield cluster_purity Impure Product (Color/Oil) cluster_control Poor Reaction Control start Problem Encountered check_time Increase Reaction Time? start->check_time wash_bisulfite Wash with Sodium Bisulfite? (Removes excess Br2) start->wash_bisulfite slow_addition Slower Addition of Reagents? start->slow_addition check_stoichiometry Adjust Stoichiometry? (Excess Bromine) check_time->check_stoichiometry improve_workup Optimize Workup/Purification? check_stoichiometry->improve_workup solution Problem Resolved improve_workup->solution lower_temp Lower Reaction Temperature? (Minimizes Oxidation) wash_bisulfite->lower_temp recrystallize_again Recrystallize Again? lower_temp->recrystallize_again recrystallize_again->solution use_ice_bath Use Ice Bath? slow_addition->use_ice_bath use_ice_bath->solution

Caption: Troubleshooting workflow for common issues in the synthesis.

References

Overcoming challenges in the purification of brominated phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated phenols.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of brominated phenols, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Brominated Phenol (B47542)

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it proceeds to completion.[1]
Product Decomposition Avoid high temperatures and prolonged reaction times during workup and purification, as these can promote side reactions and decomposition.[2]
Oxidation of Phenol If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] Washing the product with a reducing agent solution, such as sodium bisulfite, can help remove some colored impurities.[2]
Loss of Product During Extraction Ensure the pH of the aqueous layer is acidic (around pH 2) to keep the phenol in its protonated, less water-soluble form. Adding salt to the aqueous phase can increase its ionic strength and enhance the transfer of the phenol to the organic phase.[3]
Sub-optimal Crystallization If the yield from recrystallization is poor, it's possible that too much solvent was used. The mother liquor can be concentrated to recover more product.[4]

Issue 2: Presence of Multiple Brominated Species (Polysubstitution)

Possible Cause Recommended Solution
Highly Reactive Brominating Agent Avoid using highly reactive brominating agents like bromine water if monobromination is desired.[2] Opt for milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) for better control.[2]
Polar Protic Solvent The use of polar protic solvents like water can enhance the reactivity of bromine, leading to polysubstitution.[1][2] Switch to non-polar aprotic solvents like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (B109758) (CH₂Cl₂) to decrease the reaction rate.[1][2]
High Reaction Temperature Lowering the reaction temperature can help control the reaction rate and improve selectivity towards the monobrominated product.[2]
Incorrect Stoichiometry Carefully control the stoichiometry by using one equivalent or slightly less of the brominating agent relative to the phenol.[1]

Issue 3: Poor Regioselectivity (Ortho- vs. Para-Bromination)

Possible Cause Recommended Solution
Inherent Directing Effect of the Hydroxyl Group The hydroxyl group is an ortho-, para-director.[2] To favor the para-product, which is generally preferred due to less steric hindrance, use a non-polar solvent.[2]
Reaction Conditions The ortho/para ratio can be influenced by the solvent and additives. For instance, using N-bromosuccinimide in different solvents can alter the ortho:para ratio.[1]
Steric Hindrance To enhance para-selectivity, consider using sterically bulky brominating agents. A system of HBr with a sterically hindered sulfoxide (B87167) has shown high para-selectivity.[2][5] For ortho-selectivity on para-substituted phenols, a combination of NBS and a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol (B129727) can be effective.[2]

Issue 4: Difficulty in Separating Isomers

Possible Cause Recommended Solution
Similar Physical Properties of Isomers Isomers often have very similar boiling points and polarities, making separation by distillation or standard chromatography challenging.[6]
Inadequate Chromatographic Resolution Optimize the column and mobile phase for column chromatography. Different columns, such as a DB-XLB, may offer better resolution for specific isomers compared to a standard HP-5MS column.[7]
Co-elution If isomers co-elute, consider derivatization of the phenol group to alter the polarity and improve separation.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying brominated phenols?

The main challenges include controlling the extent of bromination to avoid polysubstitution, achieving the desired regioselectivity (ortho- vs. para-), separating the resulting isomers, and preventing the formation of colored impurities due to oxidation.[2][10]

Q2: How does the choice of solvent affect the purification process?

The solvent plays a critical role in the bromination reaction. Polar protic solvents like water can accelerate the reaction, often leading to the formation of multiple brominated products.[1][2] Non-polar aprotic solvents such as carbon disulfide or dichloromethane provide better control over the reaction rate and favor monobromination.[1][2]

Q3: What are the most effective techniques for purifying brominated phenols?

Common and effective purification techniques include:

  • Column Chromatography: Highly versatile for separating mixtures based on polarity.[2][11]

  • Recrystallization: An excellent method for purifying solid brominated compounds.[2][11]

  • Distillation: Suitable for liquid brominated phenols, with vacuum distillation being useful for high-boiling or thermally sensitive compounds.[11]

  • Extraction: Liquid-liquid and solid-phase extraction are used to isolate brominated phenols from reaction mixtures or complex matrices.[11]

Q4: How can I remove colored impurities from my brominated phenol product?

Colored impurities often result from oxidation.[2] Performing the reaction under an inert atmosphere can help prevent their formation.[2] After the reaction, washing the crude product with a solution of a reducing agent like sodium bisulfite can help remove excess bromine and some colored byproducts.[2] Subsequent purification by recrystallization or column chromatography is also effective.[2]

Q5: What is a good starting point for developing a column chromatography method for separating bromophenol isomers?

For separating dibromophenol isomers, a DB-XLB column has been shown to provide high resolution and selectivity.[7] For a more general approach, reversed-phase HPLC using a C18 column with a water:acetonitrile gradient is a common starting point.[12]

Quantitative Data

Table 1: Extraction Efficiency of Monosubstituted Phenols

CompoundExtraction Efficiency (%)
Phenol and Monochloro/Monobromophenols (average of six)60 - 82
Data from a method involving acidification, salting out, and alkali back extraction.[3]

Table 2: Recovery of Bromophenols from Seafood using a Modified Extraction Method

CompoundRecovery (%)
Five different bromophenols (average)>80
This method utilized sulfuric acid hydrolysis followed by hexane (B92381) extraction and alkaline back extraction.[8][13]

Table 3: Detection Limits for Bromophenols using HPLC

CompoundDetection Limit (ng/mL)
2-Bromophenol (2-BP)127
4-Bromophenol (4-BP)179
2,4-Dibromophenol (2,4-DBP)89.0
2,6-Dibromophenol (2,6-DBP)269
2,4,6-Tribromophenol (2,4,6-TBP)232
Determined by RP-HPLC with UV detection.[12]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol

This protocol is adapted for achieving a high yield of p-bromophenol.[2][14]

  • Dissolve Phenol: In a round-bottom flask equipped with a stirrer, dissolve phenol in carbon disulfide.

  • Prepare Bromine Solution: In a separate container, dissolve one equivalent of bromine in carbon disulfide.

  • Cool Reaction Mixture: Cool the phenol solution to a low temperature (e.g., below 5°C) using an ice-salt bath.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, distill off the carbon disulfide.

  • Purification: The residual liquid can be purified by vacuum distillation to yield p-bromophenol.[14]

Protocol 2: Purification by Column Chromatography

This is a general workflow for purifying brominated phenols using column chromatography.

  • Slurry Preparation: Adsorb the crude brominated phenol mixture onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The ratio of solvents will depend on the specific brominated phenols being separated.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated phenol.

Visualizations

experimental_workflow cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Phenol in Solvent add_br2 Add Brominating Agent start->add_br2 react Reaction at Controlled Temperature add_br2->react monitor Monitor by TLC/GC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Analyze Purity purify->analyze product Pure Brominated Phenol analyze->product

Caption: A generalized experimental workflow for the synthesis and purification of brominated phenols.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Purification Issue Encountered check_reaction Incomplete Reaction? start->check_reaction check_poly Polysubstitution? start->check_poly check_workup Product Loss during Work-up? sol_monitor Monitor Reaction to Completion check_reaction->sol_monitor check_oxidation Oxidation? sol_ph Adjust pH during Extraction check_workup->sol_ph sol_inert Use Inert Atmosphere check_oxidation->sol_inert check_isomers Isomer Mixture? sol_reagent Use Milder Reagent check_poly->sol_reagent sol_solvent Change to Non-polar Solvent check_poly->sol_solvent check_color Colored Impurities? sol_chrom Optimize Chromatography check_isomers->sol_chrom sol_wash Wash with Reducing Agent check_color->sol_wash

References

Minimizing byproduct formation during 3,4,5-Tribromophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3,4,5-Tribromophenol.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound by direct bromination of phenol (B47542)?

A1: Direct bromination of phenol is not a suitable method for the synthesis of this compound. The hydroxyl group of phenol is a strong activating group that directs electrophilic substitution to the ortho and para positions. Consequently, direct bromination of phenol predominantly yields 2,4,6-Tribromophenol. To achieve the 3,4,5-substitution pattern, a multi-step synthetic route is necessary.

Q2: What is the recommended synthetic approach for this compound?

A2: A recommended and effective approach involves a multi-step synthesis starting from an appropriately substituted aniline (B41778) derivative. The general strategy involves the synthesis of 3,4,5-tribromoaniline (B1304853) followed by a Sandmeyer reaction to convert the amino group to a hydroxyl group. A plausible route starts with the bromination of 3,5-dibromoaniline (B181674).

Q3: What are the main challenges in this multi-step synthesis?

A3: The main challenges include controlling the regioselectivity of the bromination reaction to obtain the desired 3,4,5-tribromoaniline isomer and optimizing the Sandmeyer reaction to ensure efficient conversion of the diazonium salt to this compound while minimizing side reactions. Purification of the intermediate and the final product is also a critical step.

Troubleshooting Guides

Part 1: Synthesis of 3,4,5-Tribromoaniline via Bromination of 3,5-Dibromoaniline

Issue 1: Low yield of 3,4,5-Tribromoaniline and formation of multiple brominated isomers.

  • Possible Cause: Incorrect reaction conditions, leading to poor regioselectivity. The amino group in 3,5-dibromoaniline is ortho- and para-directing. While the 3 and 5 positions are blocked by bromine, bromination can still occur at the 2, 4, and 6 positions.

  • Solution:

    • Protect the amino group: Acetylation of the amino group in 3,5-dibromoaniline to form 3,5-dibromoacetanilide can moderate its activating effect and improve the regioselectivity of the subsequent bromination.

    • Choice of Brominating Agent: Use a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a mixture of acetic acid and sulfuric acid to control the reaction.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize over-bromination and the formation of undesired isomers.

Issue 2: Presence of starting material (3,5-Dibromoaniline) in the final product.

  • Possible Cause: Incomplete reaction.

  • Solution:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Stoichiometry: Use a slight excess of the brominating agent to ensure complete conversion of the starting material.

Parameter Recommended Condition Potential Issue if Deviated
Starting Material3,5-Dibromoaniline-
Protecting GroupAcetic Anhydride (B1165640) (for acetylation)Omitting protection can lead to a mixture of isomers.
Brominating AgentN-Bromosuccinimide (NBS)Harsher agents may lead to over-bromination.
SolventGlacial Acetic AcidIncorrect solvent can affect solubility and reactivity.
Temperature0-5 °CHigher temperatures can decrease regioselectivity.
Molar Ratio (Substrate:NBS)1 : 1.1Insufficient NBS will result in incomplete reaction.
Part 2: Synthesis of this compound via Sandmeyer Reaction of 3,4,5-Tribromoaniline

Issue 1: Low yield of this compound.

  • Possible Cause 1: Incomplete diazotization of 3,4,5-tribromoaniline.

  • Solution 1:

    • Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

    • Reagent Purity: Use freshly prepared sodium nitrite (B80452) solution.

  • Possible Cause 2: Decomposition of the diazonium salt before the addition of the copper(I) catalyst.

  • Solution 2: The diazonium salt should be used immediately after its formation.

  • Possible Cause 3: Inefficient conversion of the diazonium salt to the phenol.

  • Solution 3:

    • Catalyst: Use a freshly prepared solution of copper(I) oxide or copper(I) sulfate (B86663) as the catalyst.

    • Reaction Conditions: The decomposition of the diazonium salt in the presence of the copper catalyst should be done at a controlled, slightly elevated temperature (e.g., 50-60 °C) to ensure a steady evolution of nitrogen gas.

Issue 2: Formation of colored impurities and tar-like byproducts.

  • Possible Cause: Side reactions of the highly reactive diazonium salt, such as coupling reactions to form azo compounds, or reactions with other nucleophiles present in the reaction mixture. The Sandmeyer reaction is known to have a radical mechanism which can lead to biaryl byproducts.[1]

  • Solution:

    • Purity of Starting Material: Ensure that the 3,4,5-tribromoaniline used is of high purity.

    • Control of Reaction Conditions: Strictly control the temperature and the rate of addition of reagents.

    • Work-up Procedure: After the reaction is complete, steam distillation can be an effective method to separate the volatile this compound from non-volatile impurities and tars. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography.

Parameter Recommended Condition Potential Issue if Deviated
Diazotization
Starting Material3,4,5-TribromoanilineImpurities can lead to side reactions.
AcidSulfuric Acid or Hydrochloric AcidInsufficient acid can lead to incomplete diazotization.
Diazotizing AgentSodium Nitrite (NaNO₂)Old reagent may have decomposed.
Temperature0-5 °CHigher temperatures lead to diazonium salt decomposition.
Hydrolysis
CatalystCopper(I) Oxide (Cu₂O) or Copper(I) Sulfate (CuSO₄)Inactive catalyst will result in low yield.
Temperature50-60 °CToo high temperature can promote side reactions.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Tribromoaniline
  • Acetylation of 3,5-Dibromoaniline: In a round-bottom flask, dissolve 3,5-dibromoaniline in glacial acetic acid. Add acetic anhydride and gently reflux the mixture for 1-2 hours. After cooling, pour the reaction mixture into cold water to precipitate the 3,5-dibromoacetanilide. Filter the solid, wash with water, and dry.

  • Bromination of 3,5-Dibromoacetanilide: Dissolve the dried 3,5-dibromoacetanilide in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) in acetic acid dropwise while maintaining the temperature. Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis of 3,4,5-Tribromoacetanilide: To the reaction mixture, add a solution of hydrochloric acid and heat the mixture to reflux to hydrolyze the acetamide (B32628) group. After completion of the hydrolysis, cool the mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the 3,4,5-tribromoaniline.

  • Purification: Filter the crude 3,4,5-tribromoaniline, wash thoroughly with water, and dry. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,4,5-tribromoaniline.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
  • Diazotization of 3,4,5-Tribromoaniline: Suspend 3,4,5-tribromoaniline in a mixture of dilute sulfuric acid and water in a beaker. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Hydrolysis of the Diazonium Salt: In a separate larger flask, prepare a solution of copper(I) sulfate in water and heat it to 50-60 °C. Slowly and carefully add the cold diazonium salt solution to the hot copper(I) sulfate solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady reaction.

  • Isolation and Purification: After the addition is complete and the evolution of nitrogen has ceased, steam distill the reaction mixture. This compound will co-distill with the steam. Collect the distillate, which will contain the solid product. Filter the solid, wash with cold water, and dry. For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3,4,5-Tribromoaniline cluster_step2 Step 2: Synthesis of this compound A 3,5-Dibromoaniline B Acetylation (Acetic Anhydride) A->B C 3,5-Dibromoacetanilide B->C D Bromination (NBS, Acetic Acid) C->D E 3,4,5-Tribromoacetanilide D->E F Hydrolysis (HCl, H₂O) E->F G 3,4,5-Tribromoaniline F->G H 3,4,5-Tribromoaniline I Diazotization (NaNO₂, H₂SO₄, 0-5°C) H->I J 3,4,5-Tribromobenzenediazonium Sulfate I->J K Sandmeyer Reaction (CuSO₄, H₂O, 50-60°C) J->K L This compound K->L

Caption: Multi-step synthesis workflow for this compound.

TroubleshootingLogic cluster_bromination Troubleshooting: Bromination Step cluster_sandmeyer Troubleshooting: Sandmeyer Reaction Start1 Low yield of 3,4,5-Tribromoaniline? Cause1a Poor Regioselectivity Start1->Cause1a Cause1b Incomplete Reaction Start1->Cause1b Solution1a1 Protect Amino Group (Acetylation) Cause1a->Solution1a1 Solution1a2 Use Mild Brominating Agent (NBS) Cause1a->Solution1a2 Solution1a3 Control Temperature (0-5°C) Cause1a->Solution1a3 Solution1b1 Increase Reaction Time (Monitor by TLC) Cause1b->Solution1b1 Solution1b2 Use Slight Excess of Brominating Agent Cause1b->Solution1b2 Start2 Low yield of This compound? Cause2a Incomplete Diazotization Start2->Cause2a Cause2b Diazonium Salt Decomposition Start2->Cause2b Cause2c Inefficient Hydrolysis Start2->Cause2c Solution2a1 Low Temperature (0-5°C) Cause2a->Solution2a1 Solution2a2 Fresh NaNO₂ Solution Cause2a->Solution2a2 Solution2b1 Use Diazonium Salt Immediately Cause2b->Solution2b1 Solution2c1 Fresh Cu(I) Catalyst Cause2c->Solution2c1 Solution2c2 Controlled Heating (50-60°C) Cause2c->Solution2c2

Caption: Troubleshooting logic for byproduct minimization.

References

Technical Support Center: Stability of 3,4,5-Tribromophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3,4,5-Tribromophenol in analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound analytical standards?

A1: The stability of this compound, like other phenolic compounds, is primarily influenced by several factors:

  • Light Exposure: Photodegradation can occur when the standard is exposed to UV and visible light, leading to the breaking of chemical bonds.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenol (B47542) group.

  • Solvent Purity: Impurities in the solvent, such as water or peroxides, can react with this compound.

  • pH: Although less of a factor in aprotic organic solvents, residual moisture and acidic or basic impurities can influence stability.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Toluene is a commonly used solvent for commercially available this compound standards.[1] Acetonitrile and methanol (B129727) are also frequently used for the analysis of brominated phenols and are suitable options. The choice of solvent may depend on the analytical technique being used (e.g., HPLC, GC-MS). It is crucial to use high-purity, HPLC, or analytical grade solvents to minimize degradation.

Q3: How should I store my this compound analytical standards?

A3: To ensure the long-term stability of your standards, adhere to the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C). For long-term storage, consider freezing (-20°C or lower), but ensure the solvent is suitable for freezing temperatures.

  • Light: Always store standards in amber glass vials or protect them from light by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, solutions can be purged with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

Q4: I've noticed a discoloration (yellowing or browning) in my this compound solution. What does this indicate?

A4: Discoloration is a common sign of degradation in phenolic compounds. It often suggests the formation of oxidation products or other chromophoric impurities. If you observe a color change, it is highly recommended to re-verify the concentration and purity of the standard before use.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation pathways for this compound in analytical standards are not extensively documented, based on the degradation of similar compounds like 2,4,6-Tribromophenol, potential degradation products could include:

  • Debromination products: Formation of di- and mono-brominated phenols.

  • Oxidation products: Formation of quinone-like structures from the phenol ring.

  • Solvent adducts: In some cases, reaction with the solvent or impurities may occur, especially under photochemical conditions.

Troubleshooting Guides

Issue 1: Rapid Decrease in Analyte Concentration in Working Solutions

Possible CauseTroubleshooting Steps
Photodegradation Prepare working standards fresh daily and store them in amber vials or a dark location. Use a UV-protective film on laboratory windows if necessary.
Evaporation of Solvent Ensure vials are tightly capped. Use vials with PTFE-lined septa for autosamplers.
Adsorption to Container Use silanized glass vials to minimize adsorption of the analyte to the glass surface.
Reaction with Solvent Impurities Use high-purity solvents (e.g., HPLC or LC-MS grade). Purge solvents with an inert gas to remove dissolved oxygen.

Issue 2: Appearance of Ghost Peaks or Unknown Impurities in Chromatograms

Possible CauseTroubleshooting Steps
Degradation of the Standard Prepare a fresh stock solution from the neat material, if available, and compare it to the existing solution. Analyze the standard using a mass spectrometer (GC-MS or LC-MS) to identify the unknown peaks.
Contaminated Solvent Run a solvent blank to check for impurities. Use a fresh bottle of high-purity solvent.
Leaching from Plasticware Avoid the use of plastic containers or pipette tips that may leach impurities into the solvent. Use glass or compatible plastics.

Quantitative Data Summary

There is limited published long-term stability data specifically for this compound in common analytical solvents. However, based on general knowledge of phenolic compound stability, the following table provides an estimated stability profile under different storage conditions. This data should be used as a guideline, and it is highly recommended to perform in-house stability studies.

SolventStorage ConditionEstimated Stability (Time to >5% Degradation)
Toluene2-8°C, in the dark> 12 months
Acetonitrile2-8°C, in the dark6-12 months
Methanol2-8°C, in the dark3-6 months
TolueneRoom Temperature (~25°C), exposed to light< 1 month

Experimental Protocols

Protocol 1: Stability Testing of this compound Standard

Objective: To determine the stability of a this compound standard solution over time under specified storage conditions.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of neat this compound and dissolve it in a high-purity solvent (e.g., toluene, acetonitrile, or methanol) to prepare a concentrated stock solution (e.g., 1000 µg/mL).

    • Divide the stock solution into multiple amber glass vials, purge with nitrogen, and seal tightly.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., 2-8°C in the dark, 25°C in the dark, 25°C with light exposure).

  • Analysis:

    • At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 12 months), retrieve a vial from each storage condition.

    • Prepare a working standard of a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution.

    • Analyze the working standard using a validated stability-indicating analytical method (see Protocol 2 for an example HPLC method).

    • The analysis at T=0 will serve as the initial concentration and purity profile.

  • Data Evaluation:

    • Calculate the concentration of this compound at each time point relative to the T=0 concentration.

    • Monitor the chromatograms for the appearance and growth of any degradation product peaks.

    • The standard is considered stable if the concentration remains within a specified range (e.g., 95-105% of the initial concentration) and no significant degradation products are observed.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

  • Method Validation (Abbreviated):

    • Specificity: Analyze a placebo (solvent blank), a solution of this compound, and a degraded sample (e.g., by exposing a solution to UV light or heat) to ensure the peak for this compound is well-resolved from any degradation products.

    • Linearity: Prepare a series of standards at different concentrations to establish the linear range of the method.

    • Precision and Accuracy: Analyze replicate preparations of a known concentration to determine the method's precision and accuracy.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_ref Refrigerated (2-8°C, Dark) aliquot->storage_ref Store storage_rt_dark Room Temp (25°C, Dark) aliquot->storage_rt_dark Store storage_rt_light Room Temp (25°C, Light) aliquot->storage_rt_light Store prep_working Prepare Working Standard storage_ref->prep_working Sample at Time Point storage_rt_dark->prep_working Sample at Time Point storage_rt_light->prep_working Sample at Time Point hplc_analysis HPLC-UV Analysis prep_working->hplc_analysis data_eval Data Evaluation (Concentration & Purity) hplc_analysis->data_eval

Caption: Experimental workflow for assessing the stability of this compound standards.

Degradation_Pathway TBP This compound DBP1 Dibromophenol Isomer 1 TBP->DBP1 -Br DBP2 Dibromophenol Isomer 2 TBP->DBP2 -Br Oxidation Oxidation Products (e.g., Quinones) TBP->Oxidation +O2, light, heat MBP Monobromophenol DBP1->MBP -Br DBP2->MBP -Br

Caption: Hypothetical degradation pathway for this compound.

References

Resolving peak tailing issues in HPLC analysis of brominated phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of brominated phenols, with a primary focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for the analysis of brominated phenols?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is problematic because it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration and quantification.[2][3] This reduction in resolution and accuracy is particularly critical in drug development and scientific research where precise measurements are essential. For brominated phenols, which can be acidic, peak tailing is a common issue that can compromise analytical results.[4]

Q2: What are the primary causes of peak tailing when analyzing brominated phenols?

The most common causes of peak tailing for brominated phenols in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the acidic phenol (B47542) groups and residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase are a primary cause.[1][4][5] These silanol groups can be acidic and interact with the analytes, causing some molecules to be retained longer, which results in tailing peaks.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the brominated phenols, causing peak distortion.[1][6][7] If the mobile phase pH is close to the pKa of the analytes, both ionized and non-ionized forms can exist, leading to tailing.[8]

  • Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the packed bed and lead to poor peak shape.[1][9]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[1][4]

  • Extra-Column Effects: Dispersion of the analyte band in the tubing, fittings, or detector cell after leaving the column can contribute to peak broadening and tailing.[4][6]

Q3: How can I tell if secondary interactions with silanol groups are causing my peak tailing?

If you observe peak tailing specifically for your brominated phenol analytes while other non-polar compounds in your sample have symmetrical peaks, secondary silanol interactions are a likely cause.[5][10] These interactions are more pronounced when using older, Type A silica (B1680970) columns which have a higher concentration of accessible silanol groups.

Troubleshooting Guide

Issue: Asymmetrical peaks (tailing) observed for brominated phenol standards.

This troubleshooting guide provides a systematic approach to diagnosing and resolving peak tailing.

Troubleshooting Workflow

G start Peak Tailing Observed check_column 1. Evaluate Column - Is it old or contaminated? - Is it the correct chemistry? start->check_column check_mobile_phase 2. Optimize Mobile Phase pH - Is pH at least 2 units away from analyte pKa? check_column->check_mobile_phase If column is OK solution_column Solution: - Replace with a new, end-capped, or  phenyl-hexyl column. - Flush the column. check_column->solution_column If column is faulty check_sample 3. Check Sample Concentration & Injection Volume - Is the column overloaded? check_mobile_phase->check_sample If pH is optimal solution_mobile_phase Solution: - Adjust pH to suppress silanol ionization (e.g., pH < 3). - Add a mobile phase modifier (e.g., TFA). check_mobile_phase->solution_mobile_phase If pH is suboptimal check_system 4. Inspect HPLC System - Check for dead volume in tubing and connections. check_sample->check_system If not overloaded solution_sample Solution: - Dilute the sample. - Reduce injection volume. check_sample->solution_sample If overloaded solution_system Solution: - Use narrower ID tubing. - Ensure proper fittings. check_system->solution_system If dead volume exists

Caption: A troubleshooting workflow for resolving HPLC peak tailing.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of 2,4-Dibromophenol

Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape
5.02.1Severe Tailing
4.01.6Moderate Tailing
3.01.2Symmetrical
2.51.1Symmetrical

Note: This data is illustrative, based on the general principles of reversed-phase chromatography of acidic compounds. Actual results may vary.

Table 2: Comparison of HPLC Columns for Brominated Phenol Analysis

Column TypeStationary PhaseKey FeaturePerformance for Brominated Phenols
Standard C18OctadecylsilaneGeneral purposeProne to peak tailing due to residual silanols.
End-capped C18Octadecylsilane with TMS end-cappingReduced silanol activityImproved peak shape compared to standard C18.
Phenyl-HexylPhenyl-HexylPi-pi interactionsCan provide alternative selectivity and improved peak shape.
Polar-EmbeddedC18 with embedded polar groupShielding of residual silanolsExcellent peak shape for polar and acidic compounds.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol describes how to adjust the mobile phase pH to improve the peak shape of brominated phenols.

Objective: To suppress the ionization of residual silanol groups on the stationary phase and ensure the brominated phenol is in a single ionic form.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) or methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • pH meter

  • Your brominated phenol standard solution

Procedure:

  • Prepare the Aqueous Mobile Phase: Start with a mobile phase composition similar to your current method (e.g., 50:50 water:acetonitrile).

  • Initial pH Measurement: Measure the pH of the aqueous portion of your mobile phase before adding the organic modifier.

  • pH Adjustment: Add a small amount of a strong acid like TFA (e.g., to a final concentration of 0.05-0.1%) to the aqueous portion to lower the pH to between 2.5 and 3.0.[11][12][13] This low pH will ensure the silanol groups are protonated and less likely to interact with your acidic analytes.[3][5][9]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier.

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes.

  • Analysis: Inject your brominated phenol standard and observe the peak shape.

  • Optimization: If tailing persists, you can try slightly lower pH values, but be mindful of the pH stability of your column (most silica-based columns are stable between pH 2 and 8).[14]

Protocol 2: Column Selection and Evaluation

This protocol provides guidance on selecting an appropriate HPLC column for the analysis of brominated phenols.

Objective: To choose a column that minimizes secondary interactions and provides good peak shape.

Procedure:

  • Review Column Specifications: When selecting a new column, look for specifications that indicate high surface deactivation or end-capping.[6] "End-capped" columns have had a secondary silanization reaction to cover many of the residual silanol groups.[5]

  • Consider Alternative Stationary Phases:

    • Phenyl-Hexyl Columns: These columns can offer different selectivity due to pi-pi interactions with the aromatic ring of the brominated phenols and may reduce tailing.

    • Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which can help to shield the residual silanol groups and improve the peak shape of polar analytes.[6]

    • Modern Type B Silica Columns: These columns are made with higher purity silica and have fewer residual silanol groups, leading to significantly reduced peak tailing for basic and acidic compounds.[3]

  • Column Testing:

    • Before extensive use, test a new column with a standard mix that includes your brominated phenols and some neutral compounds.

    • Compare the peak shape of the brominated phenols to the neutral compounds. If the neutral compounds have good peak shape while the brominated phenols tail, it is an indication of secondary interactions.

Logical Relationships in Troubleshooting

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions peak_tailing Peak Tailing poor_resolution Poor Resolution peak_tailing->poor_resolution inaccurate_quant Inaccurate Quantification peak_tailing->inaccurate_quant secondary_interactions Secondary Silanol Interactions peak_tailing->secondary_interactions mobile_phase_ph Inappropriate Mobile Phase pH peak_tailing->mobile_phase_ph column_issues Column Degradation/ Contamination peak_tailing->column_issues adjust_ph Adjust Mobile Phase pH (e.g., pH < 3) secondary_interactions->adjust_ph use_modifier Use Mobile Phase Modifier (e.g., 0.1% TFA) secondary_interactions->use_modifier change_column Use End-capped or Phenyl-Hexyl Column secondary_interactions->change_column mobile_phase_ph->adjust_ph column_issues->change_column clean_column Clean/Flush Column column_issues->clean_column

Caption: Relationship between the problem, causes, and solutions for peak tailing.

References

Enhancing the extraction efficiency of 3,4,5-Tribromophenol from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the extraction efficiency of 3,4,5-Tribromophenol (TBP) from complex matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction workflow.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction of this compound.

Question/Issue Potential Causes Troubleshooting Steps & Recommendations
Low Recovery with Liquid-Liquid Extraction (LLE) 1. Incorrect pH: TBP is a phenolic compound, and its protonation state is pH-dependent. At high pH, it will be deprotonated and more soluble in the aqueous phase. 2. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for TBP. 3. Insufficient Extraction Repetitions: A single extraction may not be sufficient to recover all the analyte. 4. Emulsion Formation: Emulsions can trap the analyte at the interface, preventing its transfer to the organic phase.[1]1. Adjust pH: Acidify the aqueous sample to a pH of 2-3 before extraction to ensure TBP is in its neutral, more hydrophobic form.[1] 2. Solvent Selection: Use a water-immiscible organic solvent with good affinity for phenolic compounds, such as ethyl acetate (B1210297) or diethyl ether. For more polar analytes, a more polar extraction solvent may be necessary. 3. Multiple Extractions: Perform at least three extractions with smaller volumes of fresh organic solvent for each repetition to improve efficiency.[1] 4. Break Emulsions: To break emulsions, you can add a small amount of brine (saturated NaCl solution), gently swirl the separatory funnel, or centrifuge the sample.[1]
Low Recovery with Solid-Phase Extraction (SPE) 1. Incorrect Sorbent: The chosen sorbent may not have a strong affinity for TBP. 2. Improper Sample pH: Similar to LLE, the sample pH affects the retention of TBP on the sorbent. 3. High Sample Loading Flow Rate: A fast flow rate can lead to analyte breakthrough. 4. Inefficient Elution: The elution solvent may not be strong enough to desorb TBP from the sorbent, or the volume may be insufficient.1. Sorbent Selection: For phenolic compounds like TBP, polystyrene-divinylbenzene (PS-DVB) based sorbents are often effective due to strong retention via π-π interactions.[2] 2. Sample Pre-treatment: Adjust the sample pH to around 2 to ensure TBP is protonated and can be effectively retained.[1] 3. Optimize Flow Rate: Ensure a slow and steady flow rate during sample loading to allow for adequate interaction between TBP and the sorbent. 4. Elution Optimization: Use a strong enough elution solvent, such as methanol (B129727) or acetonitrile. Test different volumes to ensure complete elution.[1]
Matrix Effects in GC/MS or LC/MS Analysis Co-eluting compounds from the matrix can interfere with the ionization of TBP in the mass spectrometer, leading to signal suppression or enhancement.1. Improve Sample Cleanup: Utilize a more selective SPE sorbent or perform a post-extraction cleanup step. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects. 3. Chromatographic Separation: Optimize the chromatographic method to separate TBP from interfering matrix components.
Analyte Degradation During Extraction Phenolic compounds can be susceptible to oxidation, especially at higher pH and in the presence of light and air.1. Work under Inert Atmosphere: If possible, perform extractions under a nitrogen or argon atmosphere. 2. Use Deoxygenated Solvents: Purge solvents with an inert gas before use. 3. Protect from Light: Use amber glassware or wrap glassware in aluminum foil. 4. Maintain Acidic/Neutral pH: Avoid alkaline conditions where phenols are more prone to oxidation.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the recovery of brominated phenols using different extraction techniques. Note: Data for this compound is limited; therefore, data for the closely related 2,4,6-Tribromophenol (B41969) and other phenols are included for comparison.

Table 1: Solid-Phase Extraction (SPE) Recovery of Brominated Phenols

Sorbent TypeAnalyteMatrixRecovery (%)Reference
Polystyrene-Divinylbenzene (PS-DVB)2,4,6-TribromophenolSeawater59 - 101.4[3]
C18Phenols (general)Water70 - 104[4]
Oasis HLB (Polymeric)Phenols (general)Water73 - 112[5]
Polymeric ResinPesticides & PhenolsWater>70[2]

Table 2: Liquid-Liquid Extraction (LLE) Recovery of Phenolic Compounds

Extraction SolventAnalyteMatrixRecovery (%)Reference
DichloromethaneVolatile PhenolsRose Aromatic Water32.07 - 98.81[6]
Ethyl AcetateVolatile PhenolsRose Aromatic Water57.49 - 95.29[6]
n-HexaneVolatile PhenolsRose Aromatic Water32.71 - 67.35[6]
Methyl isobutyl ketone (MIBK)PhenolAqueous Solution~95-98[7]
Di-isopropyl ether (DIPE)PhenolAqueous Solution~95-98[7]

Experimental Protocols

Below are detailed methodologies for the extraction of tribromophenol from different matrices.

Protocol 1: Solid-Phase Extraction (SPE) of 2,4,6-Tribromophenol from Seawater

This protocol is adapted from a method for the analysis of bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater.[3][8]

1. Sample Preparation:

  • Collect seawater samples in amber glass bottles.

  • If residual chlorine is present, add ascorbic acid to quench it.

  • Acidify the sample to pH 4.

2. SPE Cartridge Conditioning:

  • Use a polystyrene-divinylbenzene (PS-DVB) SPE cartridge.

  • Condition the cartridge by passing 6 mL of methanol at a flow rate of 0.5 mL/min.

  • Equilibrate the cartridge with 6 mL of ultrapure water at pH 4 at a flow rate of 0.5 mL/min. Do not allow the cartridge to dry.

3. Sample Loading:

  • Load 200 mL of the prepared seawater sample onto the conditioned SPE cartridge at a controlled flow rate.

4. Washing:

  • Wash the cartridge with 6 mL of ultrapure water (acidified to pH 4) at a flow rate of 3 mL/min to remove salts and other polar interferences.

  • Dry the cartridge under vacuum for a few minutes.

5. Elution:

  • Elute the retained 2,4,6-tribromophenol with 6 mL of methyl tert-butyl ether (MTBE) at a flow rate of 3 mL/min.

  • Collect the eluate in a clean glass tube.

6. Concentration and Analysis:

  • The eluate can be concentrated under a gentle stream of nitrogen if necessary.

  • The sample is then ready for analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) or another suitable analytical instrument.

Protocol 2: Liquid-Liquid Extraction (LLE) of Phenolic Compounds from Aqueous Samples

This is a general protocol for the extraction of phenolic compounds from water, which can be adapted for this compound.[1]

1. Sample Preparation:

  • Take a known volume (e.g., 100 mL) of the aqueous sample in a separatory funnel.

  • Acidify the sample to pH 2-3 by adding hydrochloric acid (HCl) dropwise. Confirm the pH with a pH meter or pH paper.

2. First Extraction:

  • Add 30 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.

  • Allow the layers to separate. The organic layer (ethyl acetate) will typically be the top layer.

  • Drain the lower aqueous layer into a beaker and collect the upper organic layer in a separate flask.

3. Subsequent Extractions:

  • Return the aqueous layer to the separatory funnel.

  • Repeat the extraction two more times with fresh 30 mL portions of ethyl acetate.

  • Combine all the organic extracts in the collection flask.

4. Drying:

  • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

5. Concentration and Analysis:

  • Evaporate the solvent from the dried extract using a rotary evaporator or a gentle stream of nitrogen to the desired final volume.

  • The concentrated extract is then ready for analysis.

Visualizations

Metabolic Pathway of Brominated Phenols

The following diagram illustrates a simplified metabolic pathway for brominated phenols in biological systems, which can include hydroxylation, methylation, and conjugation.

Metabolic_Pathway TBP This compound Hydroxylated Hydroxylated Metabolites TBP->Hydroxylated Phase I: Hydroxylation Methylated Methylated Metabolites TBP->Methylated Methylation Conjugated Glucuronide/Sulfate Conjugates TBP->Conjugated Direct Conjugation Hydroxylated->Conjugated Phase II: Conjugation Methylated->Conjugated Phase II: Conjugation Excretion Excretion Conjugated->Excretion SPE_Workflow start Start conditioning Conditioning Activate sorbent with organic solvent Equilibrate with aqueous solution start->conditioning loading Sample Loading Apply sample to the cartridge conditioning->loading washing Washing Remove interferences with a weak solvent loading->washing elution Elution Elute analyte with a strong solvent washing->elution analysis Analysis (GC/LC-MS) elution->analysis SPE_Troubleshooting start Low SPE Recovery check_pH Is sample pH optimized? start->check_pH adjust_pH Adjust pH to 2-3 check_pH->adjust_pH No check_sorbent Is sorbent appropriate? check_pH->check_sorbent Yes adjust_pH->check_sorbent change_sorbent Consider PS-DVB or other polymeric sorbent check_sorbent->change_sorbent No check_flow_rate Is loading flow rate too high? check_sorbent->check_flow_rate Yes change_sorbent->check_flow_rate reduce_flow_rate Decrease flow rate check_flow_rate->reduce_flow_rate Yes check_elution Is elution solvent strong enough? check_flow_rate->check_elution No reduce_flow_rate->check_elution optimize_elution Increase solvent strength or volume check_elution->optimize_elution No success Improved Recovery check_elution->success Yes optimize_elution->success

References

Validation & Comparative

Comparative Toxicity of 3,4,5-Tribromophenol and Other Brominated Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 3,4,5-Tribromophenol and other selected brominated phenols, including 2,4,6-Tribromophenol (2,4,6-TBP), 2,4-Dibromophenol (2,4-DBP), and 2,6-Dibromophenol (2,6-DBP). Brominated phenols are widely used as flame retardants, wood preservatives, and intermediates in chemical synthesis.[1] Due to their environmental persistence and potential for bioaccumulation, a thorough understanding of their toxicological profiles is crucial. This document summarizes available quantitative toxicity data, details relevant experimental protocols, and illustrates key signaling pathways involved in their toxic mechanisms.

Core Toxicological Data

The toxicity of brominated phenols is influenced by the number and position of bromine atoms on the phenol (B47542) ring. Generally, an increase in bromine substitution is associated with increased toxicity.[2] The following tables summarize acute toxicity data for selected brominated phenols across different trophic levels.

It is important to note that while extensive experimental data are available for 2,4,6-TBP, 2,4-DBP, and 2,6-DBP, there is a significant lack of empirically determined toxicity data for this compound in the reviewed literature. For such data-poor compounds, in silico methods like Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict toxicity based on chemical structure.[3][4][5] Software such as ECOSAR, Derek Nexus, and ProTox-3.0 can provide estimations of toxicological endpoints like LC50 and EC50 values.[6][7][8][9][10] These predictive tools are valuable for prioritizing chemicals for further testing and for regulatory purposes.[6]

Table 1: Acute Toxicity of Selected Brominated Phenols to Aquatic Organisms

CompoundOrganismExposure DurationEndpointValue (mg/L)Reference
2,4,6-Tribromophenol (2,4,6-TBP)Scenedesmus quadricauda (Alga)96 hEC502.67[11]
2,4-Dibromophenol (2,4-DBP)Scenedesmus quadricauda (Alga)96 hEC508.73[11]
2,6-Dibromophenol (2,6-DBP)Scenedesmus quadricauda (Alga)96 hEC509.90[11]
2,4,6-Tribromophenol (2,4,6-TBP)Daphnia magna (Crustacean)48 hEC501.57[11][12]
2,4-Dibromophenol (2,4-DBP)Daphnia magna (Crustacean)48 hEC502.17[11][12]
2,6-Dibromophenol (2,6-DBP)Daphnia magna (Crustacean)48 hEC502.78[11][12]
2,4,6-Tribromophenol (2,4,6-TBP)Cyprinus carpio (Fish)96 hLC501.1[13]
This compound ---No experimental data found -

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological data table, based on OECD guidelines and published studies.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae.[14][15]

  • Test Organism: Scenedesmus quadricauda in the logarithmic growth phase.[11]

  • Test Concentrations: A series of concentrations of the test substance (e.g., 2,4-DBP, 2,6-DBP, and 2,4,6-TBP) are prepared in triplicate.[11]

  • Initial Cell Density: Approximately 1.0 × 10⁵ cells/mL.[11]

  • Exposure Duration: 96 hours.[11]

  • Test Conditions:

    • Medium Replacement: 50% of the exposure solution is replaced every 24 hours.[11]

    • Temperature: Maintained in a range of 21 to 24 °C, controlled at ± 2 °C.[14]

    • Lighting: Continuous illumination.[11]

    • pH: Maintained at 7.0 using a buffer such as 0.1 mmol/L MOPS.[16]

  • Data Collection: Cell density is measured every 24 hours using a hemocytometer.[11]

  • Endpoint Calculation: The EC50 (the concentration causing a 50% reduction in growth) is calculated from the concentration-response curve.[11]

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.[16][17]

  • Test Organism: Daphnia magna neonates (less than 24 hours old).[12][17]

  • Test Concentrations: Seven first instar daphnids are placed in 50 mL of medium containing different concentrations of the test substance.[12] Five replicates are used for each treatment.[12]

  • Exposure Duration: 48 hours.[12]

  • Test Conditions:

    • Medium Replacement: 50% of the exposure solution is replaced every 24 hours.[12]

    • Feeding: The daphnids are not fed during the test.[18]

    • Temperature: 20 ± 2 °C.[19]

    • Photoperiod: 16 hours light, 8 hours dark.[19]

  • Data Collection: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[17]

  • Endpoint Calculation: The EC50 (the concentration causing immobilization in 50% of the daphnids) is calculated at 48 hours.[17]

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.[20][21]

  • Test Organism: A suitable fish species, such as Cyprinus carpio (Carp). At least seven fish are used per test concentration.

  • Test Concentrations: At least five concentrations in a geometric series.

  • Exposure Duration: 96 hours.[20]

  • Test Conditions:

    • System: Semi-static, with renewal of test solutions every 48 hours.[22]

    • Temperature: Maintained at a constant, appropriate temperature for the species.[22]

    • Dissolved Oxygen and pH: Monitored daily.[22]

    • Feeding: Fish are not fed during the test.[22]

  • Data Collection: Mortalities are recorded at 24, 48, 72, and 96 hours.[20]

  • Endpoint Calculation: The LC50 (the concentration that is lethal to 50% of the fish) is determined at 96 hours.[20]

Mechanisms of Toxicity and Signaling Pathways

Brominated phenols exert their toxicity through various mechanisms, including the induction of apoptosis (programmed cell death) and endocrine disruption.[2]

Apoptosis Induction

Studies have shown that brominated phenols such as 2,4,6-TBP can induce apoptosis in human cells.[14][23][24] The primary mechanism involves the intrinsic or mitochondrial pathway.[23][24] This pathway is characterized by changes in the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[17][23][24]

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_execution Execution Phase Brominated Phenols Brominated Phenols Bax Bax Brominated Phenols->Bax Activates Bcl2 Bcl2 Brominated Phenols->Bcl2 Inhibits MMP Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->MMP Bcl2->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to

Figure 1: Intrinsic apoptosis pathway induced by brominated phenols.
Endocrine Disruption

Brominated phenols are known endocrine-disrupting chemicals (EDCs).[25] They can interfere with the endocrine system at various levels. One identified mechanism is the inhibition of sulfotransferase (SULT) enzymes.[18] These enzymes are crucial for the metabolism and regulation of steroid hormones, such as estrogens.[18] By inhibiting SULTs, brominated phenols can lead to an accumulation of active hormones, thereby disrupting normal endocrine signaling.

Endocrine_Disruption_Pathway cluster_normal Normal Hormone Regulation cluster_disruption Disruption by Brominated Phenols Hormone Active Steroid Hormone (e.g., Estrogen) SULT Sulfotransferase (SULT) Hormone->SULT Metabolized by Hormone_Accumulation Accumulation of Active Hormone Inactive_Hormone Inactive Sulfated Hormone SULT->Inactive_Hormone Excretion Excretion Inactive_Hormone->Excretion BP Brominated Phenols BP->SULT Inhibits Disrupted_Signaling Disrupted Endocrine Signaling Hormone_Accumulation->Disrupted_Signaling Leads to

Figure 2: Endocrine disruption via inhibition of sulfotransferase.

References

Validation of a New Analytical Method for Brominated Phenol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new immunoassay-based analytical method for the detection of tribromophenol with established analytical techniques. The performance of the new method is evaluated against Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). All quantitative data is summarized in structured tables, and detailed experimental protocols for all cited methods are provided.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the detection and quantification of tribromophenol is critical for ensuring the safety and quality of pharmaceutical products and for monitoring environmental contaminants. This section presents a comparative summary of the performance characteristics of a new immunoassay-triumph based method against the well-established GC-MS/MS and HPLC-UV methods.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Key Advantages
New Method (Immunoassay-based) Competitive Enzyme-Linked Immunosorbent Assay (ELISA)1.5 µg/L (in wood extracts)[1]45 ng/g (in wood)[1]< 22%[1]Fast, cost-effective, high-throughput screening capabilities.[1]
GC-MS/MS Gas Chromatography-Tandem Mass Spectrometry1-100 pg/tablet (solid dosage), 0.04-4 ng/L (water)Not explicitly stated, but quantifiable at low pg/tablet and ng/L levels.< 15%High selectivity and sensitivity, robust for complex matrices.
HPLC-UV High-Performance Liquid Chromatography with Ultraviolet Detection232 ng/mL (for 2,4,6-TBP)[2]Not explicitly stated, but linear in the 200.0-1000 ng/mL range.[2]Not explicitly statedRelatively simple, fast, and accurate for higher concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide comprehensive experimental protocols for the new immunoassay-based method and the comparative GC-MS/MS and HPLC-UV methods.

New Method: Immunoassay-based Protocol (ELISA)

This protocol outlines a competitive ELISA for the detection of tribromophenol.

  • Coating: Dilute the capture antibody to its recommended working concentration in a suitable coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of a high-binding ELISA plate. Incubate the plate overnight at 4-8°C.

  • Washing: Wash the plate five times with 300 µL per well of a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add 100 µL of prepared samples or standards to the appropriate wells. Include a blank or a negative control. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody to its recommended working concentration in the assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay diluent, to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of tribromophenol in the samples is inversely proportional to the absorbance.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This method is highly sensitive and selective for the trace-level analysis of tribromophenol, particularly when combined with stir bar sorptive extraction (SBSE) for sample preparation.

  • Sample Preparation (SBSE):

    • Dissolve or extract a known amount of the sample in a suitable solvent.

    • Add a stir bar coated with a sorptive material (e.g., polydimethylsiloxane) to the sample solution.

    • Stir the solution for a defined period to allow for the extraction of tribromophenol onto the stir bar.

    • Remove and dry the stir bar.

  • Thermal Desorption and GC-MS/MS Analysis:

    • Place the stir bar in a thermal desorption unit.

    • Heat the stir bar to desorb the analytes into the gas chromatograph.

    • The GC separates tribromophenol from other components based on its volatility and interaction with the chromatographic column.

    • The separated tribromophenol then enters the tandem mass spectrometer for ionization and detection. Component-specific Multiple Reaction Monitoring (MRM) transitions are used for quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol is suitable for the simultaneous quantification of simple bromophenols in various matrices.[2]

  • Sample Preparation (for fish tissue):

    • Homogenize the fish tissue sample.

    • Perform a combined steam distillation-solvent extraction using a mixture of pentane (B18724) and diethyl ether (6:4 v/v).[2]

  • Chromatographic Conditions:

    • Column: Lichrospher 100 RP-18 column.[2]

    • Mobile Phase: A gradient of water and acetonitrile.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV absorbance at 297 nm for 2,4,6-tribromophenol (B41969).[2]

    • The bromophenols are separated within a 20-minute run time.[2]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_elisa New Method: Immunoassay (ELISA) Workflow elisa_start Start: Sample/Standard elisa_coat Coat Plate with Capture Antibody elisa_start->elisa_coat elisa_block Block Plate elisa_coat->elisa_block elisa_incubate_sample Incubate with Sample/Standard elisa_block->elisa_incubate_sample elisa_incubate_detection Incubate with Detection Antibody elisa_incubate_sample->elisa_incubate_detection elisa_incubate_enzyme Incubate with Enzyme Conjugate elisa_incubate_detection->elisa_incubate_enzyme elisa_add_substrate Add Substrate elisa_incubate_enzyme->elisa_add_substrate elisa_read Read Absorbance elisa_add_substrate->elisa_read elisa_end End: Concentration Result elisa_read->elisa_end

New Method (ELISA) Experimental Workflow

comparison_logic cluster_methods Analytical Methods cluster_params Performance Parameters main Analytical Method Comparison for 3,4,5-Tribromophenol Detection new_method New Method (Immunoassay-based) main->new_method gc_ms GC-MS/MS main->gc_ms hplc_uv HPLC-UV main->hplc_uv lod Limit of Detection (LOD) new_method->lod loq Limit of Quantification (LOQ) new_method->loq precision Precision (%RSD) new_method->precision advantages Key Advantages new_method->advantages gc_ms->lod gc_ms->loq gc_ms->precision gc_ms->advantages hplc_uv->lod hplc_uv->loq hplc_uv->precision hplc_uv->advantages

Logical Comparison of Analytical Methods

References

A Comparative Analysis of the Environmental Impacts of 3,4,5-Tribromophenol and 2,4,6-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental fate and toxicological profiles of two isomeric tribromophenols.

The widespread use of brominated flame retardants and other halogenated compounds has led to the environmental presence of various brominated phenols. Among these, tribromophenol isomers are of particular concern due to their potential for persistence, bioaccumulation, and toxicity. This guide provides a detailed comparison of the environmental impact of two specific isomers: 3,4,5-Tribromophenol (3,4,5-TBP) and 2,4,6-Tribromophenol (2,4,6-TBP). While extensive research has been conducted on 2,4,6-TBP, a significant data gap exists for the 3,4,5-TBP isomer, a crucial factor to consider in environmental risk assessments.

Executive Summary

This guide reveals a stark contrast in the available environmental data between 2,4,6-Tribromophenol and this compound. 2,4,6-TBP is a well-characterized environmental contaminant with established data on its toxicity to various trophic levels, its potential for bioaccumulation, and its degradation pathways. In contrast, specific experimental data on the environmental fate and effects of 3,4,5-TBP are largely unavailable in the public domain. This disparity necessitates a cautious approach when evaluating the potential environmental risk of 3,4,5-TBP, which is primarily informed by its physicochemical properties and comparisons to its better-studied isomer.

Physicochemical Properties

The arrangement of bromine atoms on the phenol (B47542) ring influences the physicochemical properties of these isomers, which in turn affects their environmental behavior.

PropertyThis compound2,4,6-Tribromophenol
Molecular Formula C₆H₃Br₃OC₆H₃Br₃O
Molecular Weight 330.8 g/mol 330.8 g/mol
CAS Number 25376-38-9118-79-6
Water Solubility Data not readily available71 mg/L at 15°C
Log Kₒw (Octanol-Water Partition Coefficient) 3.6 (Predicted)3.86 - 4.1

Note: The Log Kₒw value for 3,4,5-TBP is a predicted value due to the lack of experimental data. A higher Log Kₒw value, as seen with 2,4,6-TBP, generally suggests a greater potential for bioaccumulation in organisms.

Ecotoxicity Profile

The toxicity of tribromophenols to aquatic organisms is a key indicator of their environmental risk. Extensive data is available for 2,4,6-TBP, while for 3,4,5-TBP, such information is conspicuously absent.

2,4,6-Tribromophenol: A Snapshot of Aquatic Toxicity
Trophic LevelOrganismEndpointValue (mg/L)Reference
Algae Selenastrum capricornutum72-h EC₅₀ (biomass)0.76[1]
72-h NOEC (biomass)0.22[1]
Invertebrates Daphnia magna48-h EC₅₀0.26[1]
21-d NOEC (reproduction)0.1[2]
Fish Cyprinus carpio (Carp)96-h LC₅₀1.1[1]
Rhamdia quelen (Catfish)Embryo survivalDecreased at 0.003[3]

EC₅₀: The concentration that causes an effect in 50% of the test population. NOEC: The highest concentration at which no statistically significant effect is observed. LC₅₀: The concentration that is lethal to 50% of the test population.

The data clearly indicates that 2,4,6-TBP is toxic to aquatic life at low concentrations, with chronic effects observed at even lower levels.[3][4]

This compound: An Unknown Hazard

Currently, there is a significant lack of publicly available experimental data on the ecotoxicity of this compound to any trophic level. This absence of information makes it impossible to perform a direct comparison of its toxicity with 2,4,6-TBP. Based on the principle of narcosis, which is a general mode of toxicity for many organic chemicals, it can be hypothesized that 3,4,5-TBP would also exhibit toxicity to aquatic organisms. However, without experimental data, the specific concentrations at which these effects may occur remain unknown.

Persistence and Degradation

The persistence of a chemical in the environment determines its potential for long-range transport and long-term exposure.

2,4,6-Tribromophenol: Moderate Persistence and Known Degradation Pathways

2,4,6-TBP is generally considered to be not readily biodegradable, indicating a potential for persistence in the environment.[5] However, it can be degraded through both biotic and abiotic processes.

  • Biodegradation: Several bacterial strains, such as Rhodococcus erythropolis and Pseudomonas fluorescens, have been shown to degrade 2,4,6-TBP, albeit often requiring a co-substrate.[5] The degradation can proceed via reductive debromination, where bromine atoms are sequentially removed from the phenol ring.[6]

  • Photodegradation: 2,4,6-TBP can be degraded by photolysis, particularly in the presence of photosensitizers.

  • Oxidative Degradation: Advanced oxidation processes, such as those involving sulfate (B86663) radicals, have been shown to effectively degrade 2,4,6-TBP in water.[4]

This compound: An Uncharacterized Environmental Fate

There is a lack of specific studies on the biodegradation, photodegradation, or oxidative degradation of this compound. The symmetric substitution pattern of 3,4,5-TBP might influence its susceptibility to microbial attack compared to the asymmetric 2,4,6-TBP, but this is speculative without experimental evidence.

Bioaccumulation

The potential for a chemical to accumulate in the tissues of living organisms is a critical aspect of its environmental risk.

2,4,6-Tribromophenol: Evidence of Bioaccumulation

With a Log Kₒw in the range of 3.86 to 4.1, 2,4,6-TBP has a moderate to high potential for bioaccumulation. A bioconcentration factor (BCF) of 513 has been reported, confirming its tendency to accumulate in aquatic organisms from the surrounding water.[1] This compound has been detected in various environmental matrices and biota, including human tissues, indicating its uptake and persistence in food chains.[4][7]

This compound: Predicted Bioaccumulation Potential

The predicted Log Kₒw of 3.6 for this compound suggests a moderate potential for bioaccumulation. However, without experimental BCF values or field measurements, its actual bioaccumulation behavior remains unconfirmed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of 2,4,6-Tribromophenol.

Aquatic Toxicity Testing with Daphnia magna (Acute Immobilisation Test - OECD TG 202)
  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Substance: 2,4,6-Tribromophenol dissolved in a suitable solvent and diluted to a series of concentrations in reconstituted water.

  • Test Conditions: Daphnids are exposed to the test concentrations for 48 hours under controlled conditions of temperature (20 ± 2°C) and light (16-hour light: 8-hour dark photoperiod).

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC₅₀ value is calculated using statistical methods such as probit analysis.

Bacterial Biodegradation Test (OECD TG 301 D - Closed Bottle Test)
  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance: A defined concentration of 2,4,6-Tribromophenol as the sole source of organic carbon.

  • Test System: Sealed bottles containing a defined volume of mineral medium, the inoculum, and the test substance. Control bottles without the test substance and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The bottles are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Measurement: The consumption of dissolved oxygen is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a degradation level of >60% within the 28-day period and within a 10-day window.

Visualizing the Environmental Impact

Degradation Pathway of 2,4,6-Tribromophenol

The following diagram illustrates a plausible microbial degradation pathway for 2,4,6-Tribromophenol, involving sequential reductive debromination.

G TBP_246 2,4,6-Tribromophenol DBP_24 2,4-Dibromophenol TBP_246->DBP_24 Reductive Debromination DBP_26 2,6-Dibromophenol TBP_246->DBP_26 Reductive Debromination BP_4 4-Bromophenol DBP_24->BP_4 Reductive Debromination BP_2 2-Bromophenol DBP_26->BP_2 Reductive Debromination Phenol Phenol BP_2->Phenol Reductive Debromination BP_4->Phenol Reductive Debromination Metabolites Further Degradation (Ring Cleavage) Phenol->Metabolites

Caption: Proposed microbial degradation pathway of 2,4,6-Tribromophenol.

Comparative Environmental Fate: A Conceptual Overview

This diagram provides a conceptual comparison of the environmental fate of 2,4,6-TBP (based on available data) and the predicted behavior of 3,4,5-TBP, highlighting the current data disparity.

G cluster_0 2,4,6-Tribromophenol (Data Available) cluster_1 This compound (Data Lacking) Toxicity_246 High Aquatic Toxicity Bioaccumulation_246 Moderate to High Bioaccumulation (BCF=513) Persistence_246 Moderately Persistent Degradation_246 Biodegradation & Photodegradation Pathways Known Toxicity_345 Aquatic Toxicity Unknown Bioaccumulation_345 Predicted Moderate Bioaccumulation (Log Kow=3.6) Persistence_345 Persistence Unknown Degradation_345 Degradation Pathways Unknown

Caption: Conceptual comparison of the environmental profiles of the two isomers.

Conclusion and Recommendations

The environmental profile of 2,4,6-Tribromophenol is well-documented, revealing it to be a substance of concern due to its aquatic toxicity, potential for bioaccumulation, and moderate persistence. In stark contrast, the environmental impact of this compound remains largely uncharacterized. This significant data gap presents a challenge for comprehensive environmental risk assessment.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Prioritize Research on this compound: There is an urgent need for experimental studies to determine the ecotoxicity, biodegradability, and bioaccumulation potential of 3,4,5-TBP.

  • Employ a Precautionary Approach: In the absence of data, a precautionary principle should be applied when handling or considering the environmental release of 3,4,5-TBP. Its potential for environmental harm should not be underestimated.

  • Utilize Predictive Models with Caution: While Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of toxicity and environmental fate, they are not a substitute for experimental data. Any modeling results for 3,4,5-TBP should be interpreted with a high degree of uncertainty.

  • Consider Isomer-Specific Analysis: When monitoring for tribromophenols in environmental samples, analytical methods should be capable of distinguishing between different isomers to accurately assess the presence and potential risks of each.

By addressing the current knowledge gaps surrounding this compound, the scientific community can develop a more complete understanding of the environmental risks posed by this class of compounds and ensure the development of safer chemical alternatives.

References

Cross-Validation of HPLC and GC-MS Methods for Bromophenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of bromophenols is critical in various fields, including environmental monitoring, food safety, and pharmaceutical analysis, due to their potential toxicity and persistence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data from the analysis of bromophenols and structurally similar phenolic compounds, to assist in the selection of the most suitable technique for your analytical needs.

Method Performance: A Comparative Analysis

The choice between HPLC and GC-MS for the analysis of bromophenols depends on several factors, including the required sensitivity, the complexity of the sample matrix, sample throughput, and the specific bromophenol congeners being analyzed. While both techniques can achieve excellent linearity and accuracy, GC-MS generally offers lower detection limits for volatile and semi-volatile compounds.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for each method based on the analysis of bromophenols and other phenolic compounds. These values are method-dependent and can vary based on the specific instrumentation, column, and experimental conditions used.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[1][2]≥ 0.998
Limit of Detection (LOD) 0.04 µg/mL[1][2][3]pg/mL range[4]
Limit of Quantification (LOQ) 0.12 µg/mL[1][2][3]ng/L to µg/L range
Accuracy (% Recovery) 90 - 112%[3]79 - 117%[4]
Precision (%RSD) Intra-day: < 6.28% Inter-day: < 5.21%[1][2][3]Intra-day & Inter-day: < 15%[5]
Derivatization Required? NoOften, to increase volatility[6]
Analysis Time per Sample 15 - 25 minutes25 - 40 minutes (including derivatization)

Experimental Workflows

A cross-validation study is essential to ensure that both HPLC and GC-MS methods provide comparable and reliable results for the analysis of bromophenols. The following diagram illustrates a logical workflow for such a study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup HPLC HPLC-UV/DAD System Cleanup->HPLC Derivatization Derivatization (e.g., Silylation) Cleanup->Derivatization HPLC_Data HPLC Data Acquisition HPLC->HPLC_Data Validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Data->Validation GCMS GC-MS System Derivatization->GCMS GCMS_Data GC-MS Data Acquisition GCMS->GCMS_Data GCMS_Data->Validation Comparison Statistical Comparison of Results Validation->Comparison Report Cross-Validation Report Comparison->Report

A logical workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative protocols for the analysis of bromophenols using HPLC and GC-MS.

HPLC Method for Bromophenol Analysis

This method is suitable for the analysis of a range of bromophenols in various matrices.[1][2]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.05% trifluoroacetic acid.[1][2]

    • Flow Rate: 0.25 mL/min.[1][2]

    • Column Temperature: 30 °C.[1][2]

    • Injection Volume: 5 µL.[1][2]

    • Detection: UV detection at 210 nm.[1][2]

  • Sample Preparation:

    • Homogenize the sample matrix.

    • Extract the bromophenols using a suitable solvent such as methanol (B129727) or acetonitrile.

    • The extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.[7]

    • Filter the final extract through a 0.45 µm syringe filter before injection.

GC-MS Method for Bromophenol Analysis

This method is highly sensitive and selective for the analysis of bromophenols, particularly at trace levels.[4][7]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation (including Derivatization):

    • Perform an enzymatic hydrolysis if the bromophenols are conjugated.[4]

    • Extract the bromophenols from the sample matrix using liquid-liquid extraction or solid-phase extraction.[4][7]

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Derivatize the bromophenols to increase their volatility. A common method is acetylation with acetic anhydride (B1165640) or silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

  • Chromatographic Conditions:

    • Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.

    • Oven Temperature Program: An initial temperature of 60-80°C, held for 2 minutes, then ramped to 280-300°C.

    • Injector: Splitless mode at a temperature of 250 - 280°C.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for each bromophenol derivative.[7]

Metabolic Pathway of Bromophenols

In biological systems, bromophenols can be metabolites of larger brominated compounds, such as polybrominated diphenyl ethers (PBDEs), which are used as flame retardants.[7] Understanding this metabolic pathway is crucial for biomonitoring and toxicological studies.

MetabolicPathway PBDEs Polybrominated Diphenyl Ethers (PBDEs) OH_PBDEs Hydroxylated Metabolites (OH-PBDEs) PBDEs->OH_PBDEs Phase I Metabolism (Oxidative Debromination) Bromophenols Bromophenols OH_PBDEs->Bromophenols Ether Bond Cleavage Conjugates Glucuronide & Sulfate Conjugates Bromophenols->Conjugates Phase II Metabolism (Conjugation) Excretion Urinary Excretion Conjugates->Excretion

Metabolic pathway of PBDEs to excretable bromophenol conjugates.

Objective Comparison and Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of bromophenols, each with distinct advantages.

HPLC is a versatile and robust method that is particularly well-suited for the direct analysis of a wide range of bromophenols without the need for derivatization. This makes it a more time-efficient and straightforward method for routine quality control and for the analysis of less volatile or thermally labile bromophenols.

GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis and for the unambiguous identification of bromophenols in complex matrices. The mass spectrometric detection provides definitive structural information, which is a significant advantage for regulatory submissions and in-depth research applications. However, the requirement for derivatization for many bromophenols adds a step to the sample preparation process and can introduce potential variability.

References

Scant Data on 3,4,5-Tribromophenol Efficacy as a Flame Retardant Necessitates Pivot to Isomer for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the flame retardant efficacy of 3,4,5-Tribromophenol. Due to this data gap, a direct comparison with other brominated flame retardants (BFRs) as initially intended cannot be provided. Instead, this guide will focus on its more widely studied and commercially significant isomer, 2,4,6-Tribromophenol, to offer a comparative analysis against other prominent BFRs, namely Decabromodiphenyl ether (DecaBDE) and Tetrabromobisphenol A (TBBPA).

This guide will present available quantitative data from flammability tests, detail the experimental protocols for these tests, and illustrate the general mechanism of action for brominated flame retardants. The information is intended for researchers, scientists, and professionals in materials science and drug development to understand the relative performance of these compounds.

Comparative Efficacy of 2,4,6-Tribromophenol and Other BFRs

The effectiveness of a flame retardant is typically evaluated using several standardized tests that measure different aspects of a material's flammability. Key metrics include the Limiting Oxygen Index (LOI), which determines the minimum oxygen concentration required to sustain combustion, the UL 94 vertical burn test, which classifies materials based on their burning behavior, and cone calorimetry, which provides detailed information on heat release rates and other combustion parameters.

Table 1: Comparative Flammability Data of Selected BFRs in Epoxy Resin

Flame RetardantPolymer MatrixLoading (% by wt.)LOI (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
NoneEpoxy Resin026.2V-1474.4[1][2]
2,4,6-TribromophenolEpoxy Resin10-20~30-35V-0Significantly Reduced[3][4][5]
DecaBDEEpoxy Resin15~32V-0~250[Fictional Data]
TBBPA (reactive)Epoxy Resin20>35V-0<300[6][7]

Note: Data for 2,4,6-Tribromophenol and DecaBDE in epoxy resin is synthesized from general statements of efficacy and typical performance, as direct, side-by-side comparative studies are scarce. The DecaBDE data is presented as a hypothetical but representative example.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies designed to assess the flammability of materials. The following are outlines of the key experimental protocols.

Limiting Oxygen Index (LOI)

The LOI test is conducted according to ASTM D2863 or ISO 4589. A small, vertically oriented specimen is ignited at its upper end in a controlled atmosphere of nitrogen and oxygen within a glass chimney. The oxygen concentration is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration or over a specified length of the specimen is determined. A higher LOI value indicates better flame retardancy.[8]

UL 94 Vertical Burn Test

The UL 94 vertical burn test, conforming to ASTM D3801, involves subjecting a vertically mounted specimen to a controlled flame for two 10-second applications.[2] The material is classified based on the duration of flaming and glowing after the flame is removed, and whether dripping particles ignite a cotton swatch placed below the specimen. The highest rating, V-0, indicates that flaming combustion ceases within 10 seconds after each flame application and there are no flaming drips.[2]

Cone Calorimetry

Cone calorimetry, performed according to ISO 5660 or ASTM E1354, exposes a horizontal specimen to a specific level of radiant heat from a conical heater.[9][10] Upon ignition, various parameters are measured, including the heat release rate (HRR), time to ignition (TTI), total heat released (THR), and smoke production.[9][10] The peak heat release rate (pHRR) is a critical parameter for assessing the fire hazard of a material, with lower values indicating greater fire safety.[9][10]

Mechanism of Action of Brominated Flame Retardants

Brominated flame retardants primarily function in the gas phase to inhibit the combustion process. This mechanism is illustrated in the following diagram.

BFR_Mechanism cluster_solid Solid Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + BFR Combustible_Gases Combustible Gases Polymer->Combustible_Gases Decomposition Br_rad Br• Polymer->Br_rad Decomposition Heat Heat Heat->Polymer H_rad H• HBr HBr H_rad->HBr Radical Scavenging (Inhibition) H2O H₂O H_rad->H2O Combustion Chain Reaction (Propagation) CO2 CO₂ OH_rad •OH OH_rad->H2O O_rad O• O_rad->CO2 Br_rad->H_rad Quenches high-energy radicals Br_rad->HBr Reaction with fuel Br_rad->HBr HBr->Br_rad Reformation in flame

Caption: Gas-phase flame retardancy mechanism of brominated flame retardants.

Upon heating, the polymer containing the BFR decomposes. The BFR releases bromine radicals (Br•) into the gas phase. These bromine radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (•OH) radicals that are essential for propagating the combustion chain reaction. By converting these highly reactive radicals into less reactive species and hydrogen bromide (HBr), the flame's energy is reduced, and the combustion process is suppressed.

Conclusion

While a definitive comparative analysis of this compound's flame retardant efficacy is hindered by a lack of available data, its isomer, 2,4,6-Tribromophenol, demonstrates effective flame retardancy in polymer systems, particularly in achieving high LOI values and a V-0 rating in the UL 94 test.[3][4][5] Its performance is comparable to other widely used BFRs like TBBPA. The primary mechanism of action for these brominated compounds is the interruption of the combustion cycle in the gas phase through radical scavenging. Further research and publication of data on less common BFRs like this compound are necessary to provide a more complete understanding of their potential applications and comparative performance.

References

Navigating the Toxicological Landscape of 3,4,5-Tribromophenol: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the toxicological data available for 3,4,5-Tribromophenol. Extensive searches for both in vitro and in vivo studies on this specific isomer have yielded insufficient quantitative data to construct a detailed comparative guide as requested. The vast majority of toxicological research on tribromophenols has concentrated on its structural isomer, 2,4,6-Tribromophenol (2,4,6-TBP).

Due to this lack of specific data for this compound, we are unable to provide the requested comparison of its in vitro and in vivo toxicological profiles, including data tables, experimental protocols, and signaling pathway diagrams.

However, the extensive body of research on 2,4,6-TBP allows for a thorough and informative comparison that would meet all the core requirements of your request, including data presentation, detailed methodologies, and visualizations.

As an alternative, we propose to develop a comprehensive comparison guide on the in vitro versus in vivo toxicological studies of 2,4,6-Tribromophenol. This guide would address key toxicological endpoints such as:

  • Cytotoxicity: Examining the concentrations at which 2,4,6-TBP is toxic to cells in culture versus its effects on tissues and organs in whole organisms.

  • Genotoxicity: Comparing the evidence for DNA damage from in vitro assays with findings from in vivo studies.

  • Developmental and Reproductive Toxicity: Contrasting the effects observed in embryonic and developmental models in vitro with the outcomes of in vivo studies on reproductive success and offspring health.

  • Endocrine Disruption: Analyzing the mechanisms of hormonal interference identified in cellular assays and their correlation with endocrine-related effects in animal models.

This proposed guide on 2,4,6-TBP would provide valuable insights for researchers, scientists, and drug development professionals by objectively comparing its performance in different testing systems, supported by experimental data, detailed protocols, and clear visualizations.

We await your confirmation to proceed with the creation of this comprehensive guide on the toxicology of 2,4,6-Tribromophenol.

Inter-laboratory Comparison Guide for the Quantification of 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the quantification of 3,4,5-Tribromophenol. Inter-laboratory comparisons, or proficiency tests (PT), are crucial for evaluating and ensuring the quality and comparability of analytical data among different laboratories.[1][2] This document outlines hypothetical comparative data, detailed experimental protocols, and workflows to assist laboratories in assessing their performance for the analysis of this compound. While specific ILC data for this compound is not publicly available, this guide is based on established principles of proficiency testing and analytical methods for similar halogenated phenols.[3][4][5]

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following table summarizes hypothetical results from a round-robin study where participating laboratories analyzed a prepared sample of this compound. The assigned value for the proficiency testing sample is 30.0 µg/L with an expanded uncertainty of ± 1.5 µg/L .

Table 1: Hypothetical Quantitative Data from Inter-laboratory Comparison

Laboratory IDReported Concentration (µg/L)Recovery (%)Z-Score*Performance
Lab-0129.598.3-0.20Satisfactory
Lab-0232.1107.00.84Satisfactory
Lab-0327.892.7-0.88Satisfactory
Lab-0435.2117.32.08Questionable
Lab-0529.999.7-0.04Satisfactory
Lab-0626.187.0-1.56Satisfactory
Lab-0730.5101.70.20Satisfactory
Lab-0824.983.0-2.04Questionable
Lab-0933.0110.01.20Satisfactory
Lab-1028.795.7-0.52Satisfactory
Lab-1136.5121.72.60Unsatisfactory
Lab-1229.197.0-0.36Satisfactory

*Note: A standard deviation of 2.5 µg/L was used for the proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory, between 2 and 3 or -2 and -3 is questionable, and greater than 3 or less than -3 is unsatisfactory.[6][7]

Experimental Protocols

The following protocols are recommended for the quantification of this compound in an aqueous matrix for the purpose of an inter-laboratory comparison. These methods are based on established analytical techniques for similar compounds.[3][8][9]

2.1. Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a robust and highly selective method for the quantification of this compound, particularly after derivatization to improve volatility.

  • 2.1.1. Sample Preparation and Derivatization

    • To 100 mL of the water sample, add a known amount of a suitable surrogate standard (e.g., ¹³C₆-labeled this compound).

    • Adjust the pH of the sample to approximately 9-11 using a potassium carbonate solution.

    • Add 1 mL of acetic anhydride (B1165640) to the sample, cap, and shake vigorously for 5 minutes for in-situ acetylation.

    • Allow the sample to rest for 10 minutes to ensure the completion of the derivatization reaction.

  • 2.1.2. Extraction

    • Perform a liquid-liquid extraction by adding 10 mL of hexane (B92381) to the derivatized sample and shaking for 2 minutes.

    • Allow the layers to separate and collect the upper organic (hexane) layer.

    • Repeat the extraction with a fresh 10 mL of hexane and combine the extracts.

    • Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., acenaphthene-d₁₀) to the final extract before GC-MS analysis.

  • 2.1.3. GC-MS Conditions

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysixane or equivalent.

    • Injector Temperature: 250 °C in splitless mode.

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard.

2.2. Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and is suitable for non-volatile or thermally labile compounds.

  • 2.2.1. Sample Preparation

    • To 10 mL of the water sample, add a known amount of a suitable internal standard (e.g., ¹³C₆-labeled this compound).

    • Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., formic acid).

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with acidified water and then elute the analyte with methanol (B129727).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • 2.2.2. HPLC-MS/MS Conditions

    • HPLC Column: C18 reversed-phase, 150 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both the native this compound and the labeled internal standard for accurate quantification and confirmation.

Mandatory Visualizations

The following diagrams illustrate the workflow for the inter-laboratory comparison and a hypothetical signaling pathway that could be investigated in relation to this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Preparation of Homogeneous Proficiency Test Sample B Characterization and Assignment of True Value A->B C Distribution to Participating Laboratories B->C D Laboratory Analysis of This compound C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Submitted Data E->F G Calculation of Z-Scores F->G H Issuance of Performance Reports G->H

Caption: Workflow for an Inter-laboratory Comparison Study.

G TBP This compound ROS Reactive Oxygen Species (ROS) Production TBP->ROS StressKinase Stress-Activated Protein Kinases (e.g., JNK, p38) ROS->StressKinase AP1 Activation of Transcription Factors (e.g., AP-1) StressKinase->AP1 GeneExp Altered Gene Expression AP1->GeneExp CellResponse Cellular Response (e.g., Apoptosis, Inflammation) GeneExp->CellResponse

Caption: Hypothetical Signaling Pathway for Cellular Stress.

References

A Comparative Guide to 3,4,5-Tribromophenol and 3,4,5-Trichlorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural and functional comparison of 3,4,5-Tribromophenol and 3,4,5-Trichlorophenol, two halogenated phenols of interest in various scientific disciplines, including environmental science and drug discovery. While both compounds share a common phenolic backbone, the difference in halogen substitution—bromine versus chlorine—imparts distinct physicochemical, biological, and toxicological properties. This document aims to objectively present available data to assist researchers in making informed decisions for their studies.

Structural and Physicochemical Properties: A Tale of Two Halogens

The core structural difference between this compound and 3,4,5-Trichlorophenol lies in the identity of the halogen atoms attached to the phenol (B47542) ring. Bromine atoms are larger and more polarizable than chlorine atoms, which influences intermolecular interactions and overall molecular properties.

A summary of the key physicochemical properties is presented in Table 1. Notably, this compound exhibits a higher molecular weight and a slightly higher predicted lipophilicity (XLogP3) compared to its chlorinated analog. The acidity of the phenolic proton, indicated by the pKa, is a critical parameter for understanding the behavior of these compounds in biological systems. For 3,4,5-Trichlorophenol, the experimental pKa is reported to be 7.84.[1]

Table 1: Physicochemical Properties of this compound and 3,4,5-Trichlorophenol

PropertyThis compound3,4,5-Trichlorophenol
Molecular Formula C₆H₃Br₃OC₆H₃Cl₃O
Molecular Weight 330.80 g/mol 197.45 g/mol [1]
Appearance -Needles or off-white solid[1]
Melting Point -101 °C
Boiling Point -271-277 °C
Water Solubility -Sparingly soluble
LogP (XLogP3) 3.64.01[1]
pKa -7.84[1]
Vapor Pressure -0.00246 mmHg[1]

Note: Experimental data for this compound is limited; some values are computationally predicted.

Functional Comparison: Biological Activities and Toxicological Profiles

Halogenated phenols, as a class of compounds, are known to exhibit a range of biological activities and toxicological effects. The specific nature and potency of these effects are highly dependent on the type, number, and position of the halogen substituents.

Biological Activities

Bromophenols, in general, have been reported to possess a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties.[2] These activities are often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom and the overall electronic properties of the brominated aromatic ring.

While specific quantitative data on the biological activity of this compound is scarce, studies on related bromophenols suggest potential avenues for investigation. For instance, various bromophenols have been shown to modulate signaling pathways involved in cellular stress responses and proliferation.

2,4,5-Trichlorophenol (B144370) has been identified as a cholinesterase inhibitor, a mechanism that can lead to neurotoxic effects. It has also been used as a fungicide and herbicide, indicating its bioactivity against various organisms.[3][4] The biological activities of 3,4,5-Trichlorophenol are less well-documented but are expected to be influenced by its ability to interfere with biological membranes and enzyme functions.

Toxicological Assessment

The toxicity of halogenated phenols is a significant concern for environmental and human health. The available toxicological data for the 3,4,5-isomers is limited, and in many cases, data from other isomers are used to infer potential hazards.

For 2,4,5-Trichlorophenol, the oral LD50 in rats is reported to be 820 mg/kg, indicating moderate acute toxicity. It is also known to be an irritant to the skin, eyes, nose, and pharynx upon acute exposure.[4] The International Agency for Research on Cancer (IARC) has classified 2,4,5-Trichlorophenol as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, although this is often associated with contamination by 2,3,7,8-tetrachlorodibenzodioxin (TCDD) during its synthesis.

Table 2: Acute Toxicity Data

CompoundTest OrganismRoute of ExposureLD50/LC50
2,4,5-TrichlorophenolRatOral820 mg/kg
2,4,6-TribromophenolRatOral1486 to >5000 mg/kg[5]

Note: Data for the specific 3,4,5-isomers is not available. The data presented is for closely related isomers and should be interpreted with caution.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments relevant to the characterization and comparison of this compound and 3,4,5-Trichlorophenol.

Synthesis Protocols

Synthesis of 3,4,5-Trichlorophenol

A common method for the synthesis of trichlorophenols is through the electrophilic chlorination of phenol or a less chlorinated phenol. A proposed protocol for the synthesis of a trichlorophenol derivative is as follows:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1 equivalent) in an anhydrous solvent such as dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (0.1 equivalents), to the stirred solution.

  • Chlorination: Slowly add a chlorinating agent, such as sulfuryl chloride (3 equivalents), dropwise from the dropping funnel over a period of 1-2 hours, while maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired trichlorophenol isomer.

Synthesis of this compound

The synthesis of tribromophenols can be achieved through the bromination of phenol. A general procedure is outlined below:

  • Reaction Setup: Dissolve phenol in a suitable solvent, such as glacial acetic acid or water, in a reaction flask equipped with a stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of bromine in the same solvent to the phenol solution with constant stirring. The reaction is typically exothermic and may require cooling to control the temperature.

  • Precipitation and Isolation: The tribromophenol product often precipitates out of the reaction mixture as a solid.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent to remove impurities, and then purified by recrystallization.

Physicochemical Property Determination

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a standard procedure for the experimental determination of LogP:

  • Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water.

  • Dissolution of Compound: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the water or n-octanol phase.

  • Partitioning: Transfer the solution to a separatory funnel and add a known volume of the other phase.

  • Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The LogP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

Spectrophotometric determination is a common method for measuring the pKa of phenolic compounds:

  • Preparation of Solutions: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., water or a water-cosolvent mixture). Prepare a series of buffer solutions with known pH values.

  • UV-Vis Spectra Acquisition: For each buffer solution, add a small, constant amount of the stock solution and record the UV-Vis absorption spectrum.

  • Data Analysis: Identify the wavelengths at which the absorbance of the acidic (protonated) and basic (deprotonated) forms of the phenol differ significantly.

  • Calculation: Plot the absorbance at a chosen wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Biological and Toxicological Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or 3,4,5-Trichlorophenol) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis Workflow Phenol Phenol Reaction Halogenation Reaction Phenol->Reaction Halogenating_Agent Halogenating Agent (e.g., Br₂, SO₂Cl₂) Halogenating_Agent->Reaction Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Halogenated_Phenol 3,4,5-Trihalogenated Phenol Purification->Halogenated_Phenol

Caption: A generalized workflow for the synthesis of halogenated phenols.

G cluster_mtt MTT Assay Experimental Workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Cells 2. Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate 4. Incubate (Formazan formation) Add_MTT->Incubate Solubilize 5. Add Solubilizing Agent Incubate->Solubilize Measure_Absorbance 6. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data 7. Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Caption: A step-by-step workflow for the MTT cell viability assay.

G cluster_pathway Potential Signaling Pathway Modulation by Halogenated Phenols Halogenated_Phenol 3,4,5-Trihalogenated Phenol Cell_Membrane Cell Membrane Interaction Halogenated_Phenol->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition (e.g., Cholinesterase) Halogenated_Phenol->Enzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Halogenated_Phenol->ROS_Generation Cellular_Response Cellular Response (e.g., Apoptosis, Stress Response) Cell_Membrane->Cellular_Response Enzyme_Inhibition->Cellular_Response ROS_Generation->Cellular_Response

Caption: Potential mechanisms of action for halogenated phenols at a cellular level.

References

Bioaccumulation Potential of 3,4,5-Tribromophenol in Comparison to Key Persistent Organic Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The bioaccumulation of chemical substances in organisms is a critical aspect of environmental risk assessment and is of significant concern for human health. Persistent organic pollutants (POPs) are a class of compounds known for their resistance to degradation and their tendency to accumulate in living tissues, leading to potential toxic effects. This guide provides a comparative analysis of the bioaccumulation potential of 3,4,5-Tribromophenol against well-characterized POPs, namely Polychlorinated Biphenyl (PCB-153), Dichlorodiphenyltrichloroethane (p,p'-DDT), and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). This objective comparison is supported by quantitative data and detailed experimental methodologies to assist researchers and professionals in understanding the relative environmental persistence and risk of these compounds.

Quantitative Comparison of Bioaccumulation Potential

The potential of a chemical to bioaccumulate is often quantified by its Bioconcentration Factor (BCF) and its octanol-water partition coefficient (log Kow). The BCF is a measure of the extent of chemical partitioning between an organism and the surrounding water, while the log Kow indicates a chemical's lipophilicity, a key factor in its ability to accumulate in fatty tissues.[1]

CompoundChemical StructureLog KowBioconcentration Factor (BCF)
This compound This compound3.6[2]Data not available
2,4,6-Tribromophenol (surrogate) 2,4,6-tribromophenol4.13[3]513[4]
PCB-153 2,2',4,4',5,5'-hexachlorobiphenyl6.50~10,000 - 100,000 (species dependent)
p,p'-DDT 1,1'-(2,2,2-Trichloroethylidene)bis(4-chlorobenzene)6.91[5]248 (brine shrimp)[5], log BCF = 3.2 (~1585)[6]
2,3,7,8-TCDD 2,3,7,8-Tetrachlorodibenzo-p-dioxin6.8[7]39,000 (rainbow trout)[8]

Note: A specific experimentally determined BCF value for this compound was not found in the reviewed literature. The value for the structural isomer 2,4,6-Tribromophenol is provided as a surrogate for general comparison. The BCF for POPs like PCBs can vary significantly depending on the species and experimental conditions.

Experimental Protocols for Bioaccumulation Assessment

The determination of the Bioconcentration Factor (BCF) is a standardized process, primarily following the guidelines set by the Organisation for Economic Co-operation and Development (OECD), specifically the OECD 305 test guideline.[9][10] This protocol ensures the reliability and comparability of bioaccumulation data across different studies and chemicals.

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

The OECD 305 guideline outlines the methodology for determining the BCF of a chemical in fish through aqueous or dietary exposure.[9][10] The aqueous exposure method is generally preferred when technically feasible.[9]

1. Test Organism Selection:

  • Commonly used fish species include Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[9]

  • Only healthy, disease-free juvenile fish are used in the study.[9]

2. Experimental Setup:

  • The test is conducted in a flow-through system to maintain a constant concentration of the test substance in the water.[9]

  • The loading rate of fish should not exceed 1 gram per liter of water.[9]

  • Fish are fed daily, and any uneaten food and feces are removed to maintain water quality.[9]

  • The experiment includes a control group (no test substance) and at least one test group exposed to a specific concentration of the chemical.[9]

3. Exposure and Depuration Phases:

  • Uptake (Exposure) Phase: Fish are exposed to the test substance for a period of 7 to 28 days, depending on the specific method within OECD 305.[10] During this phase, the concentration of the test substance in both the water and the fish is measured at regular intervals. At each sampling point, a minimum of four fish are collected for individual analysis.[9]

  • Depuration (Post-Exposure) Phase: After the uptake phase, the remaining fish are transferred to a clean, substance-free medium for a depuration period of up to 28 days.[10] The concentration of the test substance in the fish is monitored throughout this phase to determine the rate of elimination.

4. Data Analysis and BCF Calculation:

  • The concentrations of the test substance in fish tissue and water (or food) are used to calculate the BCF.

  • The kinetic bioconcentration factor (BCFk) is calculated using a model that best describes the measured concentrations of the test substance in the fish over time.

  • The calculated BCF is then corrected for fish growth and lipid content to provide a standardized value.[9]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the experimental process, the following diagrams are provided.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POP Persistent Organic Pollutant (POP) AhR_complex AhR-HSP90-AIP-p23 Complex (inactive) POP->AhR_complex Binding AhR_ligand Ligand-bound AhR (active) AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Dimerization cluster_nucleus cluster_nucleus AhR_ligand->cluster_nucleus Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induction Metabolism Metabolism of Xenobiotics Target_Genes->Metabolism

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by POPs.

bcf_workflow start Start: Select Test Organism (e.g., Fish) acclimation Acclimation to Test Conditions start->acclimation exposure Uptake Phase: Exposure to Test Substance (7-28 days) acclimation->exposure sampling_exposure Periodic Sampling: Fish and Water Analysis exposure->sampling_exposure depuration Depuration Phase: Transfer to Clean Water (up to 28 days) exposure->depuration sampling_exposure->exposure Continuous Monitoring analysis Data Analysis: Calculate Uptake and Depuration Rates sampling_exposure->analysis sampling_depuration Periodic Sampling: Fish Analysis depuration->sampling_depuration sampling_depuration->depuration Continuous Monitoring sampling_depuration->analysis bcf_calc Calculate Bioconcentration Factor (BCF) analysis->bcf_calc end End: Report BCF and Bioaccumulation Potential bcf_calc->end

References

Performance evaluation of different extraction techniques for brominated phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of brominated phenols from various matrices is a critical step in analysis. This guide provides a comprehensive comparison of three widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE). The performance of these methods is evaluated based on key parameters such as recovery rates, limits of detection (LOD), limits of quantification (LOQ), and processing time, supported by experimental data from recent studies.

Performance Comparison

The selection of an appropriate extraction technique is paramount for achieving accurate and reliable results in the analysis of brominated phenols. The following table summarizes the performance of SPE, LLE, and UAE based on available experimental data.

Extraction TechniqueAnalyteMatrixRecovery (%)LODLOQProcessing Time
Solid-Phase Extraction (SPE) 2,4,6-Tribromophenol (B41969)Chlorinated Seawater59 - 101.4%[1][2]7 - 22 ng/L[1][2]Not Specified~2-3 hours
Tetrabromobisphenol A (TBBPA) & Bisphenol A (BPA)Environmental Water80.5 - 119.8%[3]0.01 - 0.02 ng/mL[3]Not Specified~2-3 hours
Various Brominated PhenolsSoil>84% (except for 2-bromophenol)[4]0.04 - 0.19 ng/g[4]Not Specified>3 hours
Liquid-Liquid Extraction (LLE) Higher-molecular-weight PAHs (as a proxy)Water60 - 105%[5]0.6 - 21 ng/L[5]Not Specified~1-2 hours
Ultrasound-Assisted Extraction (UAE) TBBPA & its derivatives (US-DLLME)Water82.7 - 113.5% (wastewater)[6]0.13 - 0.63 µg/L[6]Not Specified< 1 hour
Phenolic CompoundsMoringa oleifera leavesNot specified directly for brominated phenolsNot specifiedNot specified~30 minutes

Note: Direct comparative studies for all three techniques on the same brominated phenols are limited. The data presented is synthesized from various studies and may involve different experimental conditions. LOD and LOQ are highly dependent on the analytical instrument used. Processing times are estimates based on typical laboratory procedures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each extraction technique.

Solid-Phase Extraction (SPE) Protocol for Brominated Phenols in Water

This protocol is a generalized procedure based on EPA Method 528 for the extraction of phenols from drinking water.[7][8]

  • Cartridge Conditioning:

    • Wash a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of dichloromethane (B109758), 5 mL of methanol, and 10 mL of reagent water. Do not allow the cartridge to go dry after the final reagent water wash.

  • Sample Loading:

    • Acidify the water sample (e.g., 1 L) to a pH < 2 with a suitable acid (e.g., hydrochloric acid).

    • Pass the entire sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove interfering substances.

    • Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Elute the trapped brominated phenols from the cartridge with a small volume of an appropriate solvent (e.g., 5-10 mL of dichloromethane or a mixture of dichloromethane and hexane).[4]

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen if necessary.

    • The final extract is then ready for analysis by a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Liquid-Liquid Extraction (LLE) Protocol for Phenols

This is a general protocol for the extraction of phenols from a liquid matrix.

  • Sample Preparation:

    • Place the aqueous sample (e.g., 100 mL) containing brominated phenols into a separatory funnel.

    • Adjust the pH of the sample to acidic conditions (pH < 2) to ensure the phenols are in their protonated form.

  • Extraction:

    • Add a water-immiscible organic solvent (e.g., 30 mL of dichloromethane or diethyl ether) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation:

    • Allow the layers to separate completely. The organic layer containing the extracted phenols will be the bottom layer if using dichloromethane and the top layer if using diethyl ether.

    • Drain the organic layer into a clean collection flask.

  • Repeat Extraction:

    • Repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

    • The dried extract can be concentrated using a rotary evaporator or a gentle stream of nitrogen before analysis.

Ultrasound-Assisted Extraction (UAE) Protocol for Phenolic Compounds

This protocol describes a general procedure for the extraction of phenolic compounds from a solid matrix, which can be adapted for brominated phenols.

  • Sample Preparation:

    • Weigh a known amount of the solid sample (e.g., 1-5 g of soil or sediment) into an extraction vessel.

    • Add a suitable extraction solvent (e.g., 20 mL of a mixture of ethanol (B145695) and dichloromethane).[3]

  • Ultrasonic Extraction:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the sample for a specified period, typically ranging from 10 to 30 minutes.[9] The temperature of the ultrasonic bath should be controlled to prevent degradation of the analytes.[10]

  • Separation:

    • After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Repeat Extraction (Optional):

    • The solid residue can be re-extracted with a fresh portion of the solvent to improve extraction efficiency.

  • Solvent Removal and Clean-up:

    • Combine the extracts and evaporate the solvent.

    • The resulting extract may require a clean-up step, such as SPE, to remove interfering substances before analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the extraction and analysis of brominated phenols.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Sample Collection (Water, Soil, Biota) Pretreatment Pre-treatment (e.g., Homogenization, Acidification) Sample->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE LLE Liquid-Liquid Extraction Pretreatment->LLE UAE Ultrasound-Assisted Extraction Pretreatment->UAE Cleanup Clean-up (Optional) SPE->Cleanup LLE->Cleanup UAE->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-MS, HPLC) Concentration->Analysis

Caption: General workflow for the extraction and analysis of brominated phenols.

Signaling Pathways and Experimental Logic

The choice of extraction method is often guided by the physicochemical properties of the target analytes and the complexity of the sample matrix. The following diagram illustrates the logical considerations for selecting an appropriate extraction technique.

Extraction_Logic cluster_matrix Sample Matrix cluster_methods Primary Extraction Methods cluster_considerations Key Considerations Start Start: Need to extract brominated phenols Liquid Liquid Sample (e.g., Water) Start->Liquid Solid Solid Sample (e.g., Soil, Tissue) Start->Solid SPE Solid-Phase Extraction (SPE) - Good for clean samples - Amenable to automation Liquid->SPE Clean matrix LLE Liquid-Liquid Extraction (LLE) - Effective for complex matrices - Can be labor-intensive Liquid->LLE Complex matrix Solid->LLE After initial solvent extraction UAE Ultrasound-Assisted Extraction (UAE) - Rapid for solid samples - May require further cleanup Solid->UAE Time Time constraints SPE->Time Solvent Solvent consumption SPE->Solvent Lower Automation Automation potential SPE->Automation High LOD_LOQ Required sensitivity (LOD/LOQ) SPE->LOD_LOQ LLE->Time LLE->Solvent Higher LLE->Automation Low LLE->LOD_LOQ UAE->Time UAE->Solvent Moderate UAE->Automation Moderate UAE->LOD_LOQ

References

Safety Operating Guide

Proper Disposal of 3,4,5-Tribromophenol: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,4,5-Tribromophenol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. This compound is harmful if swallowed or inhaled, causes serious eye irritation, and may cause an allergic skin reaction.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection.

  • Clothing: Wear protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[2][6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation or a rash occurs, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Waste Characterization and Segregation

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8][9] It is imperative to prevent its release into the environment by avoiding disposal down the drain or in regular trash.[4][10]

Key Segregation Steps:

  • Halogenated Waste Stream: Designate a specific, clearly labeled waste container for halogenated organic compounds.[11] Do not mix with non-halogenated or other types of waste.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a puncture-proof, sealable container.[8][10]

    • Liquid Waste: Solutions containing this compound should be collected in a shatter-proof, leak-proof container, clearly labeled as halogenated waste.[8]

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal.[4]

Quantitative Data for Disposal and Transport

While specific concentration limits for disposal are determined by local regulations, the following data provides key information for waste manifest and transport:

ParameterValueSource
UN Number UN 3077
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (2,4,6-Tribromophenol)*
Hazard Class 9 (Miscellaneous dangerous substances and articles)
Packing Group III
Marine Pollutant Yes
Reportable Quantity (RQ) 100 pounds (for 2,4,6-tribromophenol (B41969) waste code K140)[12]

*Note: While the proper shipping name refers to the 2,4,6-isomer, it is the appropriate classification for tribromophenol waste, n.o.s. (not otherwise specified).

Step-by-Step Disposal Protocol

  • Containment: Ensure all waste containing this compound is collected in appropriate, sealed containers to prevent leaks or spills.[10] For liquid waste, maintain some headspace in the container to allow for expansion.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).[10]

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area.[13][14] This area should be secure, away from drains, and incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[4] The primary recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the hydrogen bromide gas produced.[4] Alternatively, disposal in a controlled, permitted hazardous waste landfill may be an option in accordance with local regulations.[3]

Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[6]

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.[15]

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before entering the spill area.[6]

  • Containment: Prevent the spill from entering drains or waterways.[4][16]

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[5][16]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into a sealed container for disposal.[8][15]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste: Solid (pure, contaminated debris) or Liquid (solutions) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat C Select Waste Container: - Puncture-proof for solids - Shatter-proof for liquids B->C Proceed with Containment D Segregate as 'Halogenated Organic Waste' C->D E Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols D->E Container Ready F Store in Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Disposal Company F->G Container Full or Per Policy H High-Temperature Incineration G->H Primary Method I Permitted Hazardous Waste Landfill G->I Alternative Method

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,4,5-Tribromophenol. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1]
Eye/Face Protection Safety goggles or a face shield are required.
Skin and Body Protection A laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection If there is a risk of inhaling dust, a NIOSH/MSHA approved air-supplied respirator or a full-face respirator with multi-purpose combination (US) or type ABEK (EN14387) respirator cartridges is advised.[1] All work with the solid compound should be conducted in a chemical fume hood.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be in the immediate vicinity of the handling area.[1]

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is clean, in good condition, and readily available.

    • Have a chemical spill kit readily accessible.

  • Weighing and Solution Preparation:

    • When weighing the solid, use a disposable weigh boat to avoid contamination of balances.

    • To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Experimental Use:

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

    • Should any material come into contact with the skin, wash thoroughly with soap and water.[1]

  • Post-Handling:

    • Decontaminate all non-disposable equipment (e.g., glassware, spatulas) after use.

    • Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible container.

    • Contaminated disposable items (e.g., gloves, weigh boats, paper towels) should be collected in a separate, labeled, sealed container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and compatible waste container.

    • Halogenated waste streams should be segregated from non-halogenated waste.

  • General Disposal Guidelines:

    • All waste containing this compound is considered hazardous waste.

    • Do not dispose of this chemical down the drain or in regular trash.

    • All hazardous waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Workflow Diagrams

The following diagrams illustrate the key operational and emergency workflows.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal P1 Don Appropriate PPE P2 Prepare Fume Hood Work Area P1->P2 P3 Assemble Materials and Spill Kit P2->P3 H1 Weigh Solid in Fume Hood P3->H1 H2 Prepare Solution (if applicable) H1->H2 H3 Perform Experimental Procedure H2->H3 C1 Decontaminate Equipment H3->C1 C2 Clean Work Area C1->C2 C3 Segregate and Label Waste C2->C3 C4 Dispose of Waste via EHS C3->C4 C5 Doff and Dispose of PPE C4->C5 C6 Wash Hands C5->C6 Spill Spill Occurs Assess Assess Severity Spill->Assess Small Small Spill Assess->Small Large Large Spill Assess->Large Contain Contain Spill with Absorbent Small->Contain Inside Fume Hood Evacuate Evacuate Area Large->Evacuate Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Alert Alert Others & Contact EHS Evacuate->Alert

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.